AZ-5104
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-98-9 | |
| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-5104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZ-5104: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3] As a key contributor to the pharmacological activity of its parent compound, a thorough understanding of this compound's mechanism of action is critical for researchers in oncology and drug development. This document provides an in-depth technical guide to the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Irreversible EGFR Inhibition
This compound is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR).[3] It exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]
A defining characteristic of this compound is its high potency against mutant forms of EGFR, particularly those that confer resistance to earlier-generation EGFR TKIs. This includes the T790M "gatekeeper" mutation, as well as sensitizing mutations such as L858R and exon 19 deletions.[1][2][4] While highly active against these mutant forms, this compound exhibits a reduced selectivity margin against wild-type EGFR when compared to its parent compound, osimertinib.[1][2]
Beyond EGFR, this compound has shown minimal off-target activity against other non-HER family kinases, though it has the potential to target HER2 and HER4 kinase activity.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified across various EGFR mutations and cell lines. The following tables summarize the key IC50 values, a measure of the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.
Table 1: Enzymatic Inhibition of EGFR and Other Kinases by this compound
| Target Enzyme | IC50 (nM) |
| EGFRL858R/T790M | <1 - 2 |
| EGFRL858R | 6 |
| EGFRL861Q | 1 |
| EGFR (Wild-Type) | 25 |
| ErbB4 | 7 |
Data sourced from multiple references.[1][2][4]
Table 2: Inhibition of EGFR Phosphorylation and Cell Viability by this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| H1975 | L858R/T790M | EGFR Phosphorylation | 2 |
| PC-9VanR | Exon 19 deletion/T790M | EGFR Phosphorylation | 1 |
| PC-9 | Exon 19 deletion | EGFR Phosphorylation | 2 |
| H2073 | Wild-Type | EGFR Phosphorylation | 53 |
| LOVO | Wild-Type | EGFR Phosphorylation | 33 |
| H1975 | L858R/T790M | Cell Viability | 3.3 |
| PC-9 | Exon 19 deletion | Cell Viability | 2.6 |
| Calu 3 | Wild-Type | Cell Viability | 80 |
| NCI-H2073 | Wild-Type | Cell Viability | 53 |
Data sourced from multiple references.[1][2][4]
Signaling Pathways
This compound's inhibition of EGFR kinase activity leads to the downregulation of several critical downstream signaling pathways. The primary consequence is the inhibition of EGFR autophosphorylation, which prevents the recruitment and activation of downstream signaling proteins. This disruption affects key pathways involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR autophosphorylation by this compound blocks downstream signaling.
Dichotomous Action on RORγ/RORγT
Interestingly, this compound has been shown to have a dichotomous effect on the retinoic acid receptor-related orphan receptors gamma (RORγ) and its isoform RORγT. In a reporter cell line, this compound acts as an agonist of RORγ.[5][6] However, in Th17 cells, it downregulates RORγT expression and the production of Th17-related cytokines.[5][6] This latter effect is mediated through the inhibition of the SRC-ERK-STAT3 signaling pathway, which is downstream of EGFR.[5]
Caption: this compound acts as a RORγ agonist but inhibits RORγT expression via EGFR.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
EGFR Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay using a fluorescent substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of recombinant human EGFR (wild-type or mutant forms) in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare a 1.13X stock of ATP and a fluorescent peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.
-
Prepare serial dilutions of this compound in 50% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the EGFR enzyme solution to the wells of a 384-well, white, non-binding surface microtiter plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO control to the wells and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for 30-120 minutes using a plate reader.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a sigmoidal curve fitting program (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT or MTS Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., H1975, PC-9, LOVO) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTS):
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human non-small cell lung cancer cells (e.g., H1975) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration and Monitoring:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg/day) or a vehicle control orally or via another appropriate route.[2]
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups over time.
-
Experimental Workflow Visualization
Caption: A generalized workflow for characterizing the activity of this compound.
Conclusion
This compound is a critical active metabolite of osimertinib that potently and irreversibly inhibits mutant forms of EGFR. Its mechanism of action, centered on the blockade of EGFR signaling, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers working to further understand the pharmacology of this compound and its role in the treatment of EGFR-mutated cancers. The discovery of its dichotomous activity on RORγ also opens new avenues for research into its broader biological effects.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104: A Technical Guide to the Active Metabolite of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] Like many pharmaceuticals, osimertinib is metabolized in the body into various compounds. Among these, AZ-5104, a des-methyl metabolite, has been identified as a pharmacologically active agent that significantly contributes to the overall therapeutic effect and potential toxicity profile of the parent drug.[3][4] This technical guide provides an in-depth analysis of this compound, covering its metabolism, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.
Metabolism of Osimertinib to this compound
This compound is formed through the N-demethylation of the indole N-methyl group on the osimertinib molecule.[5][6] In humans, this metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[7][8][9] Preclinical studies have revealed species-specific differences in metabolism; for instance, the murine Cyp2d gene cluster plays a more dominant role in mice.[7] this compound is one of two major circulating active metabolites, the other being AZ7550, which is formed by demethylation of the terminal amine.[5][7] Both metabolites are further metabolized, predominantly by CYP3A enzymes.[7][9]
Caption: Metabolic conversion of osimertinib to its active metabolites, this compound and AZ7550.
Pharmacokinetics and Distribution
Following oral administration of osimertinib, this compound circulates in plasma at levels approximately 10% of the parent compound at steady state.[5] In preclinical mouse models, plasma concentrations of this compound have been observed to be up to 33% of osimertinib three hours after dosing.[10]
A critical aspect of its pharmacokinetic profile is its distribution. While osimertinib effectively penetrates the blood-brain barrier, this compound shows markedly limited brain accumulation.[11][12][13] This suggests that the central nervous system activity of osimertinib therapy is primarily driven by the parent drug. Conversely, higher systemic exposure to this compound has been associated with an increased incidence of adverse events, such as diarrhea and other grade ≥ 2 toxicities, underscoring its clinical relevance for safety monitoring.
Pharmacodynamics and Biological Activity
This compound functions as a potent, irreversible inhibitor of EGFR, retaining the same covalent binding mechanism as osimertinib.[3] Preclinical studies consistently demonstrate that this compound is more potent than its parent compound against mutant forms of EGFR. However, this increased potency comes at the cost of reduced selectivity against wild-type EGFR (WT-EGFR), which is believed to contribute to some of the dose-limiting toxicities observed with osimertinib therapy.[3][6][10]
Data Presentation: Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The tables below summarize key IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%.
Table 1: Biochemical IC50 Values of this compound Against EGFR and Related Kinases
| Target Kinase | Mutation | IC50 (nM) |
|---|---|---|
| EGFR | L858R/T790M | 1 |
| EGFR | L858R | 6 |
| EGFR | L861Q | 1 |
| EGFR | Wild-Type | 25 |
| ErbB4 | Wild-Type | 7 |
Data sourced from MedchemExpress and Selleck Chemicals.[14][15]
Table 2: Cellular IC50 Values of this compound for Inhibition of EGFR Phosphorylation and Cell Viability
| Cell Line | EGFR Mutation Status | Assay Endpoint | IC50 (nM) |
|---|---|---|---|
| NCI-H1975 | L858R/T790M | p-EGFR Inhibition | 2 |
| NCI-H1975 | L858R/T790M | Cell Viability | 3.3 |
| PC-9VanR | Exon 19 del/T790M | p-EGFR Inhibition | 1 |
| PC-9 | Exon 19 del | p-EGFR Inhibition | 2 |
| PC-9 | Exon 19 del | Cell Viability | 2.6 |
| LoVo | Wild-Type | p-EGFR Inhibition | 33 |
| NCI-H2073 | Wild-Type | p-EGFR Inhibition | 53 |
| Calu-3 | Wild-Type | Cell Viability | 80 |
Data sourced from BioCrick and Selleck Chemicals.[10][15]
In vivo studies using xenograft models have confirmed the potent anti-tumor activity of this compound. When administered directly, this compound effectively induces significant and sustained tumor regression in mice bearing EGFR-mutant tumors, demonstrating that it is not merely a bystander metabolite but a key contributor to the overall efficacy of osimertinib.[10][15][16]
Signaling Pathway Modulation
Primary EGFR Pathway Inhibition
The primary mechanism of action for this compound is the inhibition of the EGFR signaling cascade. By covalently binding to the cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, it blocks receptor autophosphorylation.[17] This action prevents the activation of critical downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells.[18][19]
Caption: this compound irreversibly inhibits mutant EGFR, blocking downstream signaling.
Off-Target Signaling Effects
Recent research has uncovered a dichotomous role for this compound concerning the RORγ and RORγT nuclear receptors, which are crucial for the differentiation of Th17 lymphocytes.[20] While it can act as an RORγ agonist at low micromolar concentrations, it also inhibits the SRC-ERK-STAT3 signaling pathway in differentiating Th17 cells. This inhibition leads to a downregulation of RORγT expression and a reduction in Th17-related cytokine production, suggesting potential immunomodulatory effects that are independent of EGFR inhibition.[20]
Caption: this compound inhibits the SRC-ERK-STAT3 pathway in differentiating Th17 cells.[20]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a method to determine the biochemical potency of this compound against recombinant EGFR.
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Compound Dilution: Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well filter plate, add the reaction buffer, a specific peptide substrate for EGFR, and the diluted this compound.
-
Kinase Reaction Initiation: Add recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to each well to start the reaction.
-
Phosphorylation: Add radiolabeled ATP (e.g., [γ-³³P]ATP) and incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Wash the filter plate to remove unbound ATP.
-
Detection: Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15][21]
Caption: Experimental workflow for determining the biochemical IC50 of this compound.
Protocol 2: Cellular EGFR Phosphorylation Assay via Western Blot
This protocol details the assessment of this compound's ability to inhibit EGFR phosphorylation in a cellular context.
-
Cell Culture: Culture EGFR-mutant human cancer cells (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Ligand Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce maximal EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensity using densitometry to determine the reduction in p-EGFR relative to total EGFR.[18][19][22]
Caption: Experimental workflow for analyzing cellular p-EGFR levels via Western Blot.
Conclusion
This compound is a critical active metabolite of osimertinib, characterized by its potent, irreversible inhibition of mutant EGFR. It plays a dual role, contributing significantly to the anti-tumor efficacy of osimertinib while also being implicated in its off-target toxicities due to a reduced selectivity margin against wild-type EGFR.[3][6] A thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of active metabolites like this compound is paramount for optimizing drug design, predicting clinical outcomes, and managing the safety of targeted cancer therapies. The continued investigation into its unique biological activities, including potential immunomodulatory effects, will further refine our understanding of osimertinib's complex in vivo behavior.
References
- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104: A Technical Guide to its Epidermal Growth Factor Receptor (EGFR) Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2] As a key contributor to the overall activity of its parent compound, a thorough understanding of this compound's interaction with the epidermal growth factor receptor (EGFR) is critical for researchers and professionals in the field of oncology drug development. This technical guide provides an in-depth overview of the binding affinity of this compound to various forms of EGFR, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
This compound is a potent, irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[2][3] The irreversible binding is attributed to a Michael acceptor moiety that forms a covalent bond with a cysteine residue in the EGFR active site.[1] While exhibiting strong potency against mutant forms of EGFR, this compound has a reduced selectivity margin against wild-type EGFR compared to its parent compound, osimertinib.[2][4]
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound has been characterized primarily through the determination of its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. These values provide a quantitative measure of the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR or its downstream signaling.
Biochemical Assay Data
Biochemical assays utilize purified, recombinant EGFR kinase domains to assess the direct inhibitory activity of this compound. The following table summarizes the reported IC50 values for this compound against various EGFR mutations.
| EGFR Mutation | IC50 (nM) | Reference |
| L858R/T790M | <1 - 1 | [2][3] |
| L858R | 6 | [2][3] |
| L861Q | 1 | [2] |
| Wild-Type | 25 | [2][3] |
Cellular Assay Data
Cellular assays measure the inhibitory effect of this compound on EGFR signaling within a cellular context. These assays typically quantify the phosphorylation of EGFR or assess the impact on cell viability and proliferation.
Table 2: Inhibition of EGFR Phosphorylation in Cellular Assays
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 2 | [2][4] |
| PC-9VanR | Exon 19 del/T790M | 1 | [4] |
| PC-9 | Exon 19 del | 2 | [4] |
| H2073 | Wild-Type | 53 | [4] |
| LoVo | Wild-Type | 33 | [4][5] |
Table 3: Inhibition of Cell Viability/Proliferation
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 3.3 | [3] |
| PC-9 | Exon 19 del | 2.6 | [3] |
| Calu 3 | Wild-Type | 80 | [3] |
| NCI-H2073 | Wild-Type | 53 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections provide protocols for key assays used to characterize the binding affinity of this compound.
Biochemical Kinase Assay (Representative Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. While a specific protocol for this compound was not detailed in the provided search results, a general filter-binding radioactive ATP transferase assay is commonly used.[3]
Objective: To measure the IC50 of this compound against various EGFR kinase mutants.
Materials:
-
Recombinant EGFR kinase domains (e.g., L858R/T790M, L858R, Wild-Type)
-
Peptide or protein substrate
-
This compound (serially diluted)
-
[γ-32P]ATP
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase, the substrate, and the kinase reaction buffer.
-
Add serially diluted this compound to the reaction mixture and incubate for a predetermined period.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Cellular EGFR Phosphorylation ELISA
This assay quantifies the level of EGFR phosphorylation in cells treated with an inhibitor.
Objective: To determine the IC50 of this compound for the inhibition of EGFR phosphorylation in intact cells.
Materials:
-
Human cancer cell lines (e.g., H1975, PC-9, LoVo)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Epidermal Growth Factor (EGF)
-
Fixing solution
-
Quenching buffer
-
Blocking buffer
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound for 2 hours.[4]
-
For wild-type EGFR cell lines, stimulate with 25 ng/mL of EGF for 10 minutes before lysis.[4]
-
Fix the cells with a fixing solution and then permeabilize.
-
Add a quenching buffer to minimize background.
-
Block the wells to prevent non-specific antibody binding.
-
Incubate the cells with primary antibodies against phosphorylated EGFR and total EGFR in separate wells.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Wash again and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal and plot the percentage of inhibition against the logarithm of this compound concentration to calculate the IC50 value.
Visualizations
Diagrams are provided to illustrate key signaling pathways, experimental workflows, and logical relationships related to this compound.
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: EGFR Phosphorylation ELISA Workflow.
Figure 3: this compound Irreversible Inhibition Mechanism.
References
AZ-5104: A Technical Guide to its Selectivity for EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is the active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2][3]. As a crucial mediator of osimertinib's therapeutic effect, a thorough understanding of this compound's interaction with various EGFR mutations is paramount for researchers and clinicians in the field of oncology. This technical guide provides a comprehensive overview of this compound's selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. This compound, like its parent compound, is an irreversible inhibitor that targets both the sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation[4].
Quantitative Selectivity Profile of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR variants and in different cell lines.
Table 1: Biochemical IC50 Values of this compound for EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFRL858R/T790M | 1[1][2][3] |
| EGFRL858R | 6[1][2][3] |
| EGFRL861Q | 1[1][2][3] |
| Wild-Type EGFR | 25[1][2][3] |
| ErbB4 | 7[1][2][3] |
Table 2: Cellular IC50 Values of this compound for EGFR Phosphorylation Inhibition
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 2[1][2][5] |
| PC-9VanR | Exon 19 deletion/T790M | 1[1][2] |
| PC-9 | Exon 19 deletion | 2[1][2][5] |
| H2073 | Wild-Type | 53[1][2] |
| LOVO | Wild-Type | 33[1][2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of this compound.
Biochemical Kinase Inhibition Assay (Composite Protocol)
This protocol is a composite representation based on established methods for assessing EGFR kinase activity.
Objective: To determine the in vitro inhibitory activity of this compound against various purified EGFR kinase mutants.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO.
-
Enzyme Preparation: Dilute the EGFR kinase enzymes to the desired concentration (e.g., 5 nM) in kinase buffer.
-
Pre-incubation: Add 5 µL of the diluted enzyme to each well of a 384-well plate. Add 0.5 µL of the serially diluted this compound or DMSO control. Incubate for 30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Initiate the kinase reaction by adding 45 µL of this solution to each well. The final ATP concentration should be at or near the Km for each enzyme (e.g., 15-50 µM).
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based EGFR Phosphorylation ELISA (Composite Protocol)
This protocol provides a framework for measuring the inhibition of EGFR phosphorylation in intact cells.
Objective: To determine the potency of this compound in inhibiting EGFR autophosphorylation in cell lines with different EGFR mutation statuses.
Materials:
-
Human cancer cell lines (e.g., H1975, PC-9, LOVO)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Epidermal Growth Factor (EGF) for wild-type cell stimulation
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H₂O₂ in Wash Buffer)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Primary antibodies: Anti-phospho-EGFR (e.g., Tyr1068) and Anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.
-
EGF Stimulation (for wild-type cells): For cell lines with wild-type EGFR, stimulate with EGF (e.g., 25 ng/mL) for 10 minutes before fixation.
-
Cell Fixation: Remove the culture medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Washing and Quenching: Wash the wells with Wash Buffer. Add Quenching Buffer and incubate for 20 minutes to inactivate endogenous peroxidases.
-
Blocking: Wash the wells and add Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Signal Development: Wash the wells and add TMB substrate. Incubate until a sufficient color develops.
-
Reaction Termination: Add Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration and determine the IC50 value.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for determining the biochemical IC50 of this compound.
Logical Relationship of this compound Selectivity
Caption: this compound's preferential inhibition of mutant versus wild-type EGFR.
References
- 1. promega.com [promega.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
The Potent Efficacy of AZ-5104 Against the EGFR T790M Resistance Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This "gatekeeper" mutation sterically hinders the binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain. AZ-5104, an active metabolite of the third-generation EGFR TKI osimertinib (AZD9291), has demonstrated significant potency and selectivity against EGFR harboring the T790M mutation. This technical guide provides an in-depth overview of the effects of this compound on the T790M mutation, including quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Efficacy of this compound
This compound exhibits potent inhibitory activity against various EGFR mutations, including the T790M resistance mutation, while demonstrating a degree of selectivity over wild-type (WT) EGFR. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against different EGFR kinase mutants and cell lines.
Table 1: this compound IC50 Values against Recombinant EGFR Kinase
| EGFR Mutant | IC50 (nM) |
| L858R/T790M | 1 |
| L858R | 6 |
| L861Q | 1 |
| Wild-Type | 25 |
| ErbB4 | 7 |
Data compiled from publicly available sources.[1]
Table 2: this compound IC50 Values for Inhibition of EGFR Phosphorylation in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 2 |
| PC-9VanR | Exon 19 deletion/T790M | 1 |
| PC-9 | Exon 19 deletion | 2 |
| H2073 | Wild-Type | 53 |
| LOVO | Wild-Type | 33 |
Data compiled from publicly available sources.[1]
Signaling Pathways
This compound exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The primary mechanism involves the covalent binding of this compound to the cysteine residue at position 797 (C797) within the ATP binding site of the EGFR kinase domain. This irreversible inhibition prevents the autophosphorylation of EGFR and the subsequent activation of pro-survival pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound against EGFR T790M.
EGFR Phosphorylation Assay
This assay quantifies the ability of this compound to inhibit the autophosphorylation of EGFR in cancer cell lines.
Cell Lines:
-
NCI-H1975 (human NSCLC, EGFR L858R/T790M)
-
PC-9 (human NSCLC, EGFR exon 19 deletion)
-
LoVo (human colorectal adenocarcinoma, wild-type EGFR)
Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, cells are treated with a dose-response of this compound for 2 hours.
-
For wild-type cell lines (e.g., LoVo), cells are stimulated with 25 ng/mL of epidermal growth factor (EGF) for the final 10 minutes of the drug treatment period to induce EGFR phosphorylation.[1]
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
The level of EGFR phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for phosphorylated EGFR (e.g., pY1068) and total EGFR.[1]
-
The ratio of phosphorylated EGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 values.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol (using a tetrazolium-based assay like MTT or MTS):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT, MTS) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
Protocol:
-
Human NSCLC cells harboring the EGFR T790M mutation (e.g., NCI-H1975) are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally, once daily, at a specified dose (e.g., 5 mg/kg/day).[1] The control group receives the vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of the EGFR T790M resistance mutation. Its ability to irreversibly bind to the mutant receptor leads to the effective blockade of downstream signaling pathways, resulting in significant anti-proliferative activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome acquired resistance in EGFR-mutant NSCLC. Further investigation into the clinical activity and potential resistance mechanisms to this compound and other third-generation EGFR TKIs is crucial for the continued advancement of targeted therapies for lung cancer.
References
In-Depth Technical Guide: Activity of AZ-5104 on EGFR Exon 19 Deletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions (del19). Understanding the activity of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This guide provides a detailed technical overview of the activity of this compound specifically on EGFR exon 19 deletion mutations, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against EGFR harboring the exon 19 deletion. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below. This data is primarily derived from studies on the PC-9 cell line, a human NSCLC cell line that endogenously expresses an EGFR exon 19 deletion (delE746-A750).
| Compound | Target Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| This compound | PC-9 | Exon 19 Deletion | EGFR Phosphorylation Inhibition | 2 |
Table 1: Inhibitory concentration (IC50) of this compound against EGFR exon 19 deletion in the PC-9 cell line.
Mechanism of Action: Downstream Signaling Inhibition
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the mutated EGFR, which in turn blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival.[2] In the context of EGFR exon 19 deletion, this compound has been shown to suppress the SRC-ERK-STAT3 signaling cascade.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound on EGFR exon 19 deletion.
Cell Culture
-
Cell Line: PC-9, a human lung adenocarcinoma cell line with a homozygous deletion in exon 19 of the EGFR gene.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
EGFR Phosphorylation Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the phosphorylation of EGFR in a cellular context.
References
AZ-5104: A Potent Inhibitor of the EGFR L858R Mutation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is the active, des-methyl metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations, including the L858R point mutation in exon 21.[2][3] While osimertinib is the administered drug, its clinical activity is a composite of the parent compound and its metabolites. This compound has demonstrated greater potency against EGFR-mutant cell lines in preclinical studies, albeit with a reduced selectivity margin against wild-type (WT) EGFR compared to its parent compound.[1][4] This guide provides an in-depth technical overview of this compound, with a specific focus on its activity against the L858R mutation, for researchers and professionals in drug development.
Mechanism of Action
Similar to its parent compound, this compound is an irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that drive tumor growth and proliferation in EGFR-mutant cancers.[5] The L858R mutation, located in the kinase domain of EGFR, leads to constitutive activation of the receptor, promoting uncontrolled cell division.[6] this compound potently inhibits this aberrant signaling.
Quantitative Data
The following tables summarize the in vitro potency of this compound against various forms of EGFR and in cellular assays.
Table 1: Biochemical Potency of this compound against EGFR Kinase Variants
| Kinase Target | IC50 (nM) |
| EGFR L858R | 6[1][4][7] |
| EGFR L858R/T790M | 1[1][4] |
| EGFR L861Q | 1[4] |
| EGFR (Wild-Type) | 25[4][7] |
| ErbB4 | 7[4] |
Table 2: Cellular Potency of this compound in EGFR-Mutant and Wild-Type Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| H1975 | L858R/T790M | EGFR Phosphorylation | 2[1][4] |
| H1975 | L858R/T790M | Cell Viability | 3.3[7] |
| PC-9 | Exon 19 Deletion | EGFR Phosphorylation | 2[1][4] |
| PC-9 | Exon 19 Deletion | Cell Viability | 2.6[7] |
| PC-9VanR | Exon 19 Deletion/T790M | EGFR Phosphorylation | 1[4] |
| H2073 | Wild-Type | EGFR Phosphorylation | 53[4] |
| LOVO | Wild-Type | EGFR Phosphorylation | 33[1][7] |
| Calu-3 | Wild-Type | Cell Viability | 80[7] |
| NCI-H2073 | Wild-Type | Cell Viability | 53[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key assays used to characterize this compound.
EGFR Kinase Assay (Continuous-Read Fluorescent Assay)
This protocol outlines a method to determine the in vitro inhibitory potency (IC50) of this compound against EGFR L858R.
Materials:
-
Recombinant human EGFR L858R enzyme
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well non-binding surface microtiter plates
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
Procedure:
-
Prepare serial dilutions of this compound in 50% DMSO.
-
Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of EGFR L858R enzyme solution (e.g., 3 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.
-
Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 20-50 µM ATP and 5 µM Y12-Sox peptide final concentrations).
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 71-second intervals for 30-120 minutes.
-
Analyze the initial reaction velocities from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines harboring the EGFR L858R mutation.
Materials:
-
EGFR L858R mutant cell line (e.g., NCI-H3255)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the this compound concentration to determine the IC50 value.[9][10]
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is essential for understanding the role of this compound.
Caption: EGFR (L858R) Signaling and this compound Inhibition.
References
- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ-5104 Inhibition of ErbB4 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is the primary active, demethylated metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non–small cell lung cancer (NSCLC).[1][2][3] While extensively characterized for its potent and selective inhibition of mutant EGFR, this compound also demonstrates significant inhibitory activity against other members of the ErbB family of receptor tyrosine kinases, including ErbB4 (also known as HER4).[1][2][4][5]
The ErbB family, comprising EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] ErbB4 is unique within the family due to its dual signaling function: as a cell surface receptor tyrosine kinase and, following proteolytic cleavage, as a nuclear-translocated fragment involved in transcriptional regulation.[8] Given its role in normal development and its implication in cancer, understanding the interaction of TKIs like this compound with ErbB4 is critical for characterizing their full pharmacological profile and potential off-target effects.
This document provides an in-depth technical overview of the inhibition of ErbB4 by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against various kinases and in cellular models. The following tables summarize the available half-maximal inhibitory concentration (IC50) data, providing a clear comparison of its activity against ErbB4, wild-type EGFR, and clinically relevant EGFR mutants.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| ErbB4 | 7 | [1][2] |
| EGFR (L858R/T790M) | 1 | [1][2] |
| EGFR (L861Q) | 1 | [1][2] |
| EGFR (L858R) | 6 | [1][2] |
| EGFR (Wild-Type) | 25 | [1][2] |
Table 2: Cellular Anti-proliferative and Phosphorylation Inhibition by this compound
| Cell Line | EGFR Status | Assay Type | IC50 (nM) | Reference |
| PC-9VanR | Exon 19 del / T790M | Phosphorylation | 1 | [1][2] |
| H1975 | L858R / T790M | Phosphorylation | 2 | [1][2] |
| PC-9 | Exon 19 del | Phosphorylation | 2 | [1][2] |
| LOVO | Wild-Type | Phosphorylation | 33 | [1][2] |
| H2073 | Wild-Type | Phosphorylation | 53 | [1][2] |
| PC-9 | Exon 19 del | Cell Viability | 2.6 | [9] |
| H1975 | L858R / T790M | Cell Viability | 3.3 | [9] |
| NCI-H2073 | Wild-Type | Cell Viability | 53 | [9] |
| Calu 3 | Wild-Type | Cell Viability | 80 | [9] |
ErbB4 Signaling and Mechanism of Inhibition
The ErbB4 Signaling Pathway
ErbB4 signaling is initiated by the binding of specific ligands, such as Neuregulins (NRGs) or certain EGF-family members.[6] Ligand binding induces receptor dimerization, either with another ErbB4 molecule (homodimerization) or with other ErbB family members like ErbB2 (heterodimerization).[6][7][10] Dimerization leads to the activation of the intracellular kinase domain and trans-autophosphorylation of specific tyrosine residues in the C-terminal tail.[7]
These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, triggering downstream signaling cascades. Key pathways activated by ErbB4 include:
-
PI3K/AKT Pathway: Primarily involved in cell survival and inhibition of apoptosis.[6][7]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Influences cell proliferation, and differentiation.[6][7][8]
Additionally, ErbB4 can undergo sequential cleavage by TACE (TNF-α converting enzyme) and γ-secretase, which releases a soluble intracellular domain (ICD).[8] This ICD can translocate to the nucleus to regulate gene transcription.[8]
Caption: ErbB4 signaling pathway and the inhibitory action of this compound.
Mechanism of this compound Inhibition
This compound acts as an ATP-competitive inhibitor of the ErbB4 kinase domain. Although detailed structural studies of the this compound-ErbB4 complex are not widely published, its mechanism can be inferred from its parent compound, Osimertinib, and other TKIs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades. As shown in the pathway diagram, this inhibition prevents the activation of the PI3K/AKT and MAPK pathways, leading to reduced cell survival and proliferation.
Experimental Protocols
The following sections detail generalized protocols for assays used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Radioactive Filter-Binding)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified kinase. It measures the transfer of a radioactive phosphate group from ATP to a peptide or protein substrate.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Dilute recombinant human ErbB4 kinase to a working concentration in kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for ErbB4.
-
Prepare a solution of [γ-33P]ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Incubation:
-
In a 96-well plate, add the ErbB4 kinase, peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The peptide substrate will bind to the filter, while unincorporated ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical in vitro radioactive kinase assay.
Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the inhibition of ErbB4 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one with detectable ErbB4 expression) to ~80% confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an ErbB4 ligand (e.g., Neuregulin-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ErbB4 (p-ErbB4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody for total ErbB4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ErbB4 signal to the total ErbB4 signal and calculate the inhibition relative to the ligand-stimulated control.
-
Quantification of this compound in Biological Matrices (LC-MS/MS)
This method is used to accurately measure the concentration of this compound in samples like plasma or dried blood spots, essential for pharmacokinetic studies.[11][12]
Methodology:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard.
-
For dried blood spots (DBS), punch out a specific diameter spot and extract the analytes using an extraction solvent.
-
Vortex and centrifuge the samples to pellet the precipitated proteins or filter paper.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an ultrahigh-performance liquid chromatography (UHPLC) system.
-
Separate this compound from other matrix components using a suitable C18 column and a gradient elution with mobile phases (e.g., water and acetonitrile with formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ionization and Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by analyzing samples with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion
This compound is a potent inhibitor of ErbB4 kinase, with an in vitro IC50 value of 7 nM.[1][2] While its primary design is against mutant EGFR, this activity against ErbB4 is a significant aspect of its pharmacological profile. The inhibition of ErbB4, a receptor involved in diverse physiological processes, could contribute to both the therapeutic efficacy and the potential side effects of Osimertinib treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the broader activity of this compound and similar pan-ErbB inhibitors, facilitating further studies into their mechanisms of action and clinical implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Erbb4 Signaling: an overlooked backup system? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Monarch Initiative [monarchinitiative.org]
- 11. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Preclinical Pharmacodynamics of AZ-5104: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZ-5104, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, plays a significant role in the overall anti-cancer activity of its parent compound. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo studies. We delve into its potent inhibitory activity against various EGFR mutations, its efficacy in diverse preclinical cancer models, and the signaling pathways it modulates. Detailed experimental protocols and structured data presentations are included to facilitate the design and interpretation of future research in this area.
In Vitro and In Vivo Pharmacodynamics of this compound
This compound demonstrates potent and selective inhibitory activity against EGFR, particularly against mutations that confer resistance to earlier-generation TKIs. Its pharmacodynamic effects have been characterized in a range of preclinical models, confirming its contribution to the anti-tumor efficacy of osimertinib.
In Vitro Potency and Selectivity
This compound exhibits robust inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its potency has been quantified through half-maximal inhibitory concentration (IC₅₀) values in various cancer cell lines.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) for EGFR Phosphorylation Inhibition | Reference |
| H1975 | L858R/T790M | 2 | [1] |
| PC-9VanR | Exon 19 deletion/T790M | 1 | [1] |
| PC-9 | Exon 19 deletion | 2 | [1] |
| H2073 | Wild-Type | 53 | [1] |
| LoVo | Wild-Type | 33 | [1] |
| PC9 | Sensitizing mutation | Not explicitly stated for pEGFR, but potent | [2] |
| NCI-H1975 | T790M mutation | Not explicitly stated for pEGFR, but potent | [2] |
| EGFR Mutant Enzyme | This compound IC₅₀ (nM) | Reference |
| EGFR L858R/T790M | 1 | [1] |
| EGFR L858R | 6 | [1] |
| EGFR L861Q | 1 | [1] |
| EGFR (Wild-Type) | 25 | [1] |
| ErbB4 | 7 | [1] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound has been demonstrated in various xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). These studies have shown that this compound can induce significant tumor growth inhibition.
| Preclinical Model | Cancer Type | EGFR Mutation | Dosing Regimen | Outcome | Reference |
| C/L858R and C/L+T mice | NSCLC | L858R and others | 5 mg/kg/day | Effective in shrinking tumors | [1] |
| LXF2478 PDX | NSCLC | M766_A767insASV | 25 mg/kg daily | Significant tumor growth inhibition | [3] |
| LU0387 PDX | NSCLC | H773_V774insNPH | 50 mg/kg daily | Significant tumor growth inhibition | [3] |
| NCI-H1975 Xenograft | NSCLC | L858R/T790M | 0.1–25 mg/kg orally | Dose-dependent reduction in pEGFR | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway and its downstream effectors. This inhibition disrupts key cellular processes involved in tumor growth and survival.
EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration. This compound, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its kinase activity and subsequent signaling.
Downstream SRC-ERK-STAT3 Signaling
In addition to the canonical EGFR signaling pathways, studies have shown that this compound can also modulate other signaling cascades. In the context of Th17 cells, this compound has been observed to inhibit the SRC-ERK-STAT3 pathway. This pathway is involved in cell proliferation, differentiation, and survival, and its inhibition can contribute to the anti-inflammatory and anti-tumor effects of the compound.[5][6]
Experimental Protocols
To ensure the reproducibility and rigor of preclinical studies on this compound, detailed experimental protocols are essential. The following sections outline the methodologies for key in vivo and in vitro experiments.
In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Methodology Details:
-
Cell Lines and Animal Models: NCI-H1975 human NSCLC cells are cultured in appropriate media. Female athymic nude mice (e.g., BALB/c nude) are typically used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.2 mL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water) and administered orally once daily at the desired dose levels. The control group receives the vehicle alone.
-
Tumor Measurement and Analysis: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Tumor growth inhibition (%TGI) is calculated at the end of the study.
Western Blotting for pEGFR Analysis
This protocol outlines the steps for measuring the levels of phosphorylated EGFR (pEGFR) in tumor tissue samples from in vivo studies to assess target engagement.
Materials:
-
Tumor tissue lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pEGFR (e.g., Tyr1068) and rabbit anti-total EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pEGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The level of pEGFR is expressed as a ratio to total EGFR.
-
Conclusion
The preclinical pharmacodynamic profile of this compound robustly supports its role as a key contributor to the clinical efficacy of osimertinib. Its potent and selective inhibition of mutant EGFR, leading to significant tumor growth inhibition in various preclinical models, underscores its therapeutic importance. The elucidation of its impact on downstream signaling pathways, including the SRC-ERK-STAT3 cascade, provides further insight into its multifaceted mechanism of action. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the promising therapeutic potential of this compound and other next-generation EGFR inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]
- 5. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ-5104: A Dichotomous Regulator of RORγ and RORγT
An In-depth Technical Guide on the Dual Activities of a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound AZ-5104, focusing on its unique dichotomous activity as an agonist of Retinoic acid receptor-related Orphan Receptor gamma (RORγ) and an indirect inverse agonist of RORγT, the T-cell specific isoform. This compound, an active metabolite of the EGFR inhibitor osimertinib, presents a fascinating case study in dual-function pharmacology with significant implications for immunology and metabolic disease research.
Core Concepts: RORγ and RORγT
The RORC gene gives rise to two distinct protein isoforms through alternative promoter usage: RORγ and RORγT.[1]
-
RORγ is predominantly expressed in metabolic tissues such as the liver, skeletal muscle, and adipose tissue, where it plays a crucial role in regulating glucose and lipid metabolism.
-
RORγT is primarily found in immune cells, particularly T helper 17 (Th17) cells. It is the master transcriptional regulator for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A and IL-17F.
Due to their distinct roles, RORγ agonists are being explored for metabolic diseases, while RORγT inverse agonists are of high interest for treating autoimmune and inflammatory conditions.
The Dichotomous Nature of this compound
This compound exhibits a unique dual activity profile. In non-immune cells, it directly binds to the ligand-binding domain of RORγ and functions as an agonist. Conversely, in Th17 cells, it acts as an indirect inverse agonist of RORγT by inhibiting a key signaling pathway required for RORC expression, thereby suppressing Th17 cell function.
Agonistic Activity on RORγ
In cellular contexts where RORγ is the predominant isoform, such as the human hepatoma cell line HepG2, this compound demonstrates clear agonistic properties. It has been shown to induce RORγ-dependent transcription.[1] Molecular docking studies indicate that this compound occupies the ligand-binding domain of RORγ with a significant docking score.[1]
Indirect Inverse Agonist Activity on RORγT
In Th17 cells, the primary effect of this compound is the downregulation of RORγT expression. This is not due to direct antagonism at the RORγT receptor but is a consequence of its activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] By inhibiting EGFR, this compound disrupts the downstream SRC-ERK-STAT3 signaling cascade, which is essential for the expression of RORγT and the differentiation and function of Th17 cells.[1] This leads to a reduction in the production of Th17-related cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Target | Activity | Parameter | Value | Cell Line/System |
| RORγ | Agonist | Optimal Concentration for Transactivation | 2 µM | RORγ-HepG2 reporter cell line |
| RORγ | Binding | Molecular Docking Score (Free Energy of Binding) | -9.6 kcal/mol (mean) | In silico (PDB: 3L0J) |
| RORγ | Binding | Molecular Docking Score (Free Energy of Binding) | -8.7 kcal/mol (mean) | In silico (PDB: 3B0W A) |
| RORγ | Binding | Molecular Docking Score (Free Energy of Binding) | -8.5 kcal/mol (mean) | In silico (PDB: 3B0W B) |
| EGFR (WT) | Inhibitor | IC50 | 25 nM | Kinase Assay |
| EGFR (L858R) | Inhibitor | IC50 | 6 nM | Kinase Assay |
| EGFR (L858R/T790M) | Inhibitor | IC50 | 1 nM | Kinase Assay |
| EGFR (L861Q) | Inhibitor | IC50 | 1 nM | Kinase Assay |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Th17 Cells
Caption: this compound inhibits EGFR, leading to decreased SRC-ERK-STAT3 signaling and reduced RORγT expression.
RORγ Agonist Activity Experimental Workflow
Caption: Workflow for assessing RORγ agonist activity using a luciferase reporter assay.
RORγT Inverse Agonist Activity Experimental Workflow
Caption: Workflow for evaluating the indirect inverse agonist effect of this compound on RORγT in Th17 cells.
Detailed Experimental Protocols
RORγ Luciferase Reporter Assay
Objective: To quantify the agonist activity of this compound on RORγ.
Materials:
-
RORγ-HepG2 reporter cell line (stably transfected with a ROR-responsive luciferase reporter construct)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed RORγ-HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for an additional 24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter or total protein content if applicable.
Human Th17 Cell Differentiation and Cytokine Analysis
Objective: To assess the effect of this compound on RORγT expression and IL-17 production in differentiating Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Recombinant human IL-6, TGF-β, IL-1β, and IL-23
-
Anti-human CD3 and anti-human CD28 antibodies
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
ELISA kit for human IL-17A
-
Reagents for RNA isolation, cDNA synthesis, and qPCR (for RORC expression)
-
Reagents for Western blotting (for RORγT, p-SRC, p-ERK, p-STAT3)
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 106 cells per well in 1 mL of culture medium.
-
Add anti-CD28 antibody (1 µg/mL) to the culture.
-
To induce Th17 differentiation, add the following cytokines and neutralizing antibodies: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1 µM to 2 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5 days.
-
For Cytokine Analysis (ELISA):
-
After 5 days, centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
-
For Gene Expression Analysis (qPCR):
-
Harvest the cells and isolate total RNA.
-
Synthesize cDNA and perform qPCR using primers specific for RORC and a housekeeping gene.
-
-
For Protein Analysis (Western Blot):
-
For analysis of signaling pathway inhibition, treat the differentiating Th17 cells with this compound for 1 hour before harvesting.
-
Lyse the cells and perform Western blot analysis using antibodies against RORγT, p-SRC, p-ERK, p-STAT3, and their total protein counterparts.
-
Conclusion
This compound represents a compelling pharmacological tool and a potential starting point for the development of novel therapeutics. Its dichotomous activity highlights the importance of understanding the cellular context and signaling pathways when evaluating the effects of a compound. For researchers in immunology, this compound serves as a valuable probe for dissecting the signaling requirements of Th17 cell differentiation. In the field of metabolic research, its agonistic effects on RORγ warrant further investigation. This guide provides a foundational understanding and practical protocols for exploring the multifaceted nature of this compound.
References
AZ-5104 Off-Target Kinase Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the off-target kinase profile of AZ-5104, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291). Understanding the selectivity of kinase inhibitors is crucial for anticipating potential off-target effects and informing safer drug development strategies. This document summarizes the quantitative data on this compound's kinase inhibition, outlines the experimental methodologies used for its profiling, and visualizes the relevant signaling pathways and experimental workflows.
Off-Target Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of mutant EGFR, but like many kinase inhibitors, it exhibits activity against other kinases. The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is derived from studies on AZD9291 and its metabolites.[1]
| Kinase Target | This compound IC50 (nM) |
| EGFR (L858R/T790M) | <1 |
| EGFR (L858R) | 6 |
| EGFR (L861Q) | 1 |
| EGFR (wildtype) | 25 |
| ErbB2 | 24 |
| ErbB4 | 46 |
| ACK1 | 18 |
| ALK | 140 |
| BLK | 30 |
| BRK | 7 |
| MLK1 | 18 |
| MNK2 | 16 |
Table 1: In vitro inhibitory activity of this compound against a selection of kinases. Data is presented as IC50 values in nanomolar (nM). A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of the kinase inhibition profile of compounds like this compound typically involves in vitro kinase assays. Based on the available literature, the kinome profiling for AZD9291 and its metabolites was conducted using a commercial biochemical kinome panel from Millipore.[1] The likely methodology employed is a radioactive filter-binding assay.
Radiometric Filter-Binding Kinase Assay (e.g., Millipore's Kinome Profiling Service)
This method directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.
Principle: The assay relies on the use of [γ-³³P]ATP as a phosphate donor. In the presence of an active kinase, the radiolabeled phosphate group is transferred to a substrate. The reaction is then stopped, and the mixture is applied to a filter membrane that captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified using a scintillation counter. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of the compound compared to a control reaction without the inhibitor.
General Protocol Steps:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), [γ-³³P]ATP, and a buffer containing necessary cofactors (e.g., Mg²⁺).
-
Compound Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture. Control reactions are performed with a vehicle (e.g., DMSO) and a known inhibitor.
-
Initiation and Incubation: The kinase reaction is typically initiated by the addition of the kinase or ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid) or a solution that denatures the kinase.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP and other reaction components.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's primary target and the process of its off-target profiling, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway leading to cell proliferation, survival, and differentiation.
Caption: Experimental workflow for radiometric filter-binding kinase profiling assay.
References
AZ-5104: A Comprehensive Technical Guide to a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2]. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide, is a complex organic molecule with a molecular formula of C27H31N7O2[3]. Its chemical identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide[3] |
| SMILES | CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC[1] |
| CAS Number | 1421373-98-9[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H31N7O2[3] |
| Molecular Weight | 485.58 g/mol [4] |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (>20 mg/mL) |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of EGFR, particularly against mutants harboring the T790M resistance mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs. It also shows activity against sensitizing EGFR mutations such as L858R and exon 19 deletions.
Table 3: In Vitro Inhibitory Activity of this compound (IC50 values)
| Target | IC50 (nM) |
| EGFR L858R/T790M | 1[1][2] |
| EGFR L858R | 6[1][2] |
| EGFR L861Q | 1[1][2] |
| Wild-Type EGFR | 25[1][2] |
| ErbB4 | 7[2] |
Table 4: Cellular Inhibitory Activity of this compound (IC50 values for EGFR phosphorylation)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 2[1][2] |
| PC-9VanR | Exon 19 deletion/T790M | 1[2] |
| PC-9 | Exon 19 deletion | 2[2] |
| H2073 | Wild-Type | 53[2] |
| LOVO | Wild-Type | 33[1][2] |
The primary mechanism of action of this compound is the irreversible inhibition of the EGFR tyrosine kinase. By covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive cell proliferation and survival.
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival. This compound's irreversible binding to EGFR prevents these downstream signaling events.
Furthermore, studies have shown that this compound can inhibit the SRC-ERK-STAT3 signaling pathway in certain cellular contexts, such as in Th17 cells, leading to a downregulation of RORγT expression and Th17-related cytokine production[5].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type and mutants, e.g., L858R/T790M)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add a fixed amount of EGFR enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, demonstrating significant activity against both sensitizing and resistance mutations. Its well-characterized chemical properties and biological activity make it a valuable tool for research in oncology and drug development. The detailed protocols provided in this guide offer a foundation for the further investigation of this compound and similar EGFR inhibitors. As an active metabolite of a clinically approved drug, understanding the profile of this compound is crucial for a comprehensive understanding of osimertinib's pharmacology.
References
In Vivo Conversion of Osimertinib to AZ-5104: A Technical Guide
Abstract: Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) with EGFR mutations. In vivo, osimertinib is metabolized to several compounds, with AZ-5104 being a principal pharmacologically active metabolite. This document provides a comprehensive technical overview of the in vivo conversion of osimertinib to this compound, detailing the metabolic pathways, quantitative pharmacokinetics, experimental protocols for its study, and the comparative activity of the parent drug and its metabolite. This guide is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] Its clinical efficacy is well-established. However, a complete understanding of its pharmacological profile requires a thorough investigation of its metabolism. In vivo, osimertinib undergoes metabolic conversion to active metabolites, including this compound and AZ-7550.[2][3]
This compound, a des-methyl metabolite, is of particular interest as it retains the irreversible binding mechanism of the parent compound and exhibits significant pharmacological activity.[1] Preclinical studies have shown that this compound is more potent than osimertinib against certain EGFR mutant cell lines, but it also has a reduced selectivity margin against wild-type EGFR, which may contribute to some of the observed clinical toxicities.[1][4] This guide synthesizes the available data on the metabolic journey from osimertinib to this compound, providing a core resource for further research and development.
Metabolic Pathway and Enzymology
The primary metabolic transformation of osimertinib to this compound is an N-demethylation reaction. This conversion is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.
-
In Humans: The main enzyme responsible for the metabolism of osimertinib, including the formation of this compound and AZ-7550, is CYP3A4 , and to a lesser extent, CYP3A5.[3][5][6][7]
-
In Mice: While CYP3A4 is the major human enzyme, there are notable species differences. In mice, the murine Cyp2d gene cluster plays a more predominant role in osimertinib metabolism.[5] This highlights the importance of using humanized mouse models for predictive in vivo studies.
-
Other Enzymes: Studies with recombinant enzymes have also shown that CYP1A1 can generate this compound (referred to as DM-1 in some studies).[5] This is potentially significant as CYP1A1 is highly expressed in the lungs of smokers and in lung tumors.[5]
The metabolic conversion can be visualized as follows:
Quantitative Pharmacokinetics
At steady state in human patients, both this compound and another metabolite, AZ-7550, circulate at approximately 10% of the exposure of the parent osimertinib compound.[8][9] Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of both osimertinib and this compound.
Table 1: Population Pharmacokinetic Parameters of Osimertinib and this compound in NSCLC Patients
| Parameter | Osimertinib | This compound | Source |
| Apparent Clearance (CL/F) | 14.3 L/h | 31.3 L/h | [8] |
| Apparent Volume of Distribution (V/F) | 918 L | 143 L | [8] |
| Half-life (t1/2) | ~48 h | N/A | [8][9] |
Table 2: Steady-State Plasma Concentrations in NSCLC Patients (80 mg QD Dose)
| Parameter | Osimertinib | This compound | Source |
| AUCss | 11,258 nmol·h/L | 1,271 nmol·h/L | [9] |
| Cmax,ss | 501 nmol/L | 56 nmol/L | [9] |
| Cmin,ss | 417 nmol/L | 52 nmol/L | [9] |
Abbreviations: AUCss, area under the curve at steady state; Cmax,ss, maximum concentration at steady state; Cmin,ss, minimum concentration at steady state; QD, once daily.
Comparative Pharmacological Activity
This compound is not an inert metabolite; it is pharmacologically active and contributes to the overall efficacy and safety profile of osimertinib treatment. It retains the acrylamide group, allowing it to act as an irreversible inhibitor.[1] However, its potency and selectivity profile differs from the parent drug.
Table 3: In Vitro Potency (IC50, nM) of Osimertinib vs. This compound
| Target | Osimertinib (IC50, nM) | This compound (IC50, nM) | Source |
| Mutant EGFR | |||
| EGFRL858R/T790M | ~15 | 1 | [10] |
| EGFRExon 19 Del/T790M | N/A | 1 (pEGFR) | [10] |
| EGFRExon 19 Del | ~12 | 1 (pEGFR) | [1][10] |
| EGFRL858R | N/A | 6 | [10] |
| Wild-Type EGFR | |||
| EGFRWT | ~490 | 25 | [10] |
| Other Kinases | |||
| ErbB4 | N/A | 7 | [10] |
Note: pEGFR refers to inhibition of EGFR phosphorylation. Data indicates that this compound is more potent against mutant EGFR but has a significantly lower margin of selectivity over wild-type EGFR compared to osimertinib.
Experimental Protocols
In Vivo Animal Studies
-
Objective: To assess the pharmacokinetics, pharmacodynamics, and efficacy of osimertinib and its conversion to this compound in a preclinical setting.
-
Animal Models: Studies have utilized xenograft models in mice, including:
-
NCI-H1975: NSCLC cell line with L858R and T790M mutations.[1]
-
PC9: NSCLC cell line with an exon 19 deletion.[1]
-
A431: Epidermoid carcinoma cell line used as a model for wild-type EGFR activity due to high EGFR expression.[1]
-
Patient-Derived Xenograft (PDX) Models: Models such as LXF2478 and LU0387 harboring various exon 20 insertions have also been used.[11]
-
-
Dosing Regimen: Osimertinib is typically suspended in a vehicle like corn oil and administered by oral gavage.[5] A common dose used in mouse xenograft studies is 25 mg/kg, administered daily.[5][11]
-
Sample Collection: Blood samples are collected at various time points post-dosing to generate pharmacokinetic profiles. Plasma is separated for analysis. Tumor tissue can also be harvested to measure drug concentration and assess target engagement (e.g., reduction in phosphorylated EGFR).[1]
In Vitro Metabolism Assays
-
Objective: To identify the enzymes responsible for osimertinib metabolism.
-
Methodology:
-
Incubation: Osimertinib is incubated with various biological preparations, such as:
-
Reaction Conditions: Incubations are typically performed at 37°C in the presence of an NADPH-generating system to support CYP enzyme activity.
-
Analysis: Following incubation, the reaction is stopped (e.g., with acetonitrile), and the mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[5]
-
Bioanalytical Quantification
-
Objective: To accurately measure the concentrations of osimertinib and this compound in biological matrices (plasma, tissue homogenates, microsomal incubations).
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method.[13][14][15]
-
Protocol Outline:
-
Sample Preparation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. An internal standard (e.g., sorafenib or a stable isotope-labeled version of osimertinib) is added for accurate quantification.[13][16]
-
Chromatographic Separation: The supernatant is injected into a UPLC system. A reverse-phase column (e.g., C18) is used to separate osimertinib, this compound, and the internal standard based on their physicochemical properties.[13][17]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization in positive mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure specificity and sensitivity.[17]
-
Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve prepared in the same biological matrix.[16]
-
Signaling and Experimental Workflow Diagrams
EGFR Signaling Inhibition
Osimertinib and this compound are irreversible inhibitors that covalently bind to a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.
General Experimental Workflow
The process of studying the in vivo conversion involves several key steps, from animal dosing to data analysis.
Conclusion
The in vivo conversion of osimertinib to its active metabolite, this compound, is a critical aspect of its pharmacology. The reaction is primarily catalyzed by CYP3A4 in humans. While this compound circulates at lower concentrations than the parent drug, its high potency against mutant EGFR suggests it contributes meaningfully to the overall anti-tumor efficacy of osimertinib.[1][9] However, its reduced selectivity against wild-type EGFR also implicates it as a potential contributor to off-target toxicities.[1][4] A comprehensive understanding of this metabolic conversion, achieved through the robust experimental and analytical protocols detailed in this guide, is essential for optimizing therapeutic strategies, managing adverse events, and informing the development of next-generation EGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blood Concentrations of Osimertinib and Its Active Metabolites: Impact on Treatment Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AZ-5104 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1] As a potent EGFR inhibitor, this compound is crucial in the study of non-small cell lung cancer (NSCLC) and the mechanisms of acquired resistance to EGFR-targeted therapies.[2][3][4] These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the cytotoxic effects of this compound on cancer cell lines, along with a summary of its inhibitory activity and a diagram of the relevant signaling pathway.
Quantitative Data Summary
This compound demonstrates potent inhibition of EGFR phosphorylation in various non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against mutant forms of EGFR, particularly those with the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM) for EGFR Phosphorylation Inhibition |
| H1975 | L858R/T790M | 2 |
| PC-9VanR | Exon 19 deletion/T790M | 1 |
| PC-9 | Exon 19 deletion | 2 |
| H2073 | Wild-Type | 53 |
| LOVO | Wild-Type | 33 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
A common and reliable method to assess the in vitro efficacy of a cytotoxic compound like this compound is the resazurin-based cell viability assay.[5] This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Resazurin-Based Cell Viability Assay Protocol
Objective: To determine the dose-dependent effect of this compound on the viability of a selected cancer cell line (e.g., H1975).
Materials:
-
This compound compound
-
Selected cancer cell line (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Resazurin Addition and Incubation:
-
After the 72-hour treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the metabolic activity of the cell line.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell control" wells from all other wells.
-
Normalize the data to the "vehicle control" wells, which represent 100% cell viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
Visualizations
Experimental Workflow
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 4. labbox.es [labbox.es]
- 5. bioquochem.com [bioquochem.com]
Application Notes and Protocols for Treating H1975 Cells with AZ-5104
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) cell line widely used in cancer research. A key characteristic of H1975 cells is the presence of two mutations in the epidermal growth factor receptor (EGFR) gene: an activating L858R mutation in exon 21 and a resistance-conferring T790M mutation in exon 20. The T790M mutation makes these cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.
AZ-5104 is an active metabolite of osimertinib (AZD9291), a third-generation EGFR-TKI.[1][2] Osimertinib and its metabolites are designed to potently and selectively inhibit both EGFR-sensitizing and T790M resistance mutations.[1] This document provides detailed application notes and protocols for studying the effects of this compound on H1975 cells.
Data Presentation
Table 1: EGFR TKI Potency in H1975 Cells
| Compound | Target | IC50 (nM) in H1975 Cells | Assay Type |
| Osimertinib (Parent drug of this compound) | EGFR (L858R+T790M) | 5 - 13 | MTS Assay |
| Osimertinib (Parent drug of this compound) | EGFR (L858R+T790M) | 30 | MTT Assay |
| Rociletinib | EGFR (L858R+T790M) | 23 | MTS Assay |
| Afatinib | EGFR (L858R+T790M) | 57 | MTS Assay |
| Gefitinib | EGFR (L858R+T790M) | >10,000 | MTT Assay |
| Erlotinib | EGFR (L858R+T790M) | >10,000 | Not Specified |
Signaling Pathway
This compound, as an active metabolite of osimertinib, targets the ATP-binding site of the EGFR kinase domain. In H1975 cells, this leads to the inhibition of the mutated EGFR (L858R/T790M), thereby blocking downstream signaling pathways critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H1975
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific laboratory conditions.
Experimental Workflow
Materials:
-
H1975 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with a concentration range of 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed H1975 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Protocol 3: Western Blotting
This protocol outlines the general steps for assessing the effect of this compound on EGFR pathway proteins.
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
References
- 1. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104 Application Notes for the PC-9 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ-5104 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating activity against specific mutations in the EGFR gene. The PC-9 cell line, derived from a human lung adenocarcinoma, harbors an activating deletion in exon 19 of the EGFR gene, rendering it highly dependent on EGFR signaling for proliferation and survival. This characteristic makes PC-9 cells a valuable in vitro model for studying the efficacy and mechanism of action of EGFR inhibitors like this compound. These application notes provide detailed protocols for evaluating the effects of this compound on the PC-9 cell line, including assessment of cell viability, inhibition of EGFR signaling, and induction of apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound on EGFR phosphorylation in PC-9 cells has been quantified, providing a benchmark for assessing its target engagement.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | EGFR (Exon 19 del) | Cellular Phosphorylation Assay | PC-9 | 2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for assessing its effects in PC-9 cells.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in PC-9 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of PC-9 cells.
Materials:
-
PC-9 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count PC-9 cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. It is advisable to include concentrations around the known IC50 for phosphorylation inhibition (2 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
PC-9 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 PC-9 cells per well in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for 6-12 hours if desired to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2, 10, 50 nM) for 2-6 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis in PC-9 cells following treatment with this compound.
Materials:
-
PC-9 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 3 x 10^5 PC-9 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the cell viability IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Application Notes and Protocols for AZ-5104 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active, demethylated metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a potent, irreversible inhibitor of EGFR, including sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][3] this compound also shows activity against wild-type EGFR.[3][4] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in the context of non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models.
Data Presentation
Table 1: Summary of this compound Dosage in Xenograft Mouse Models
| Xenograft Model | Tumor Type | Dosage | Administration Route | Observed Effects |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) with EGFR T790M mutation | 0.1–25 mg/kg (for pEGFR reduction studies) | Oral | Reduction in phosphorylated EGFR (pEGFR)[3][5] |
| Patient-Derived Xenograft (PDX) - LXF2478 | NSCLC with M766_A767insASV mutation | 25 mg/kg/day | Oral | Significant tumor growth inhibition[6] |
| Patient-Derived Xenograft (PDX) - LU0387 | NSCLC with H773_V774insNPH mutation | 50 mg/kg/day | Oral | Significant tumor growth inhibition[6] |
| C/L858R and C/L+T mice | Not Specified | 5 mg/kg/day | Not Specified | Effective in shrinking tumors[1][2] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. The two major downstream pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Additionally, EGFR activation can lead to the activation of the SRC-STAT3 pathway, which is also implicated in tumor progression. This compound's inhibition of EGFR phosphorylation blocks these downstream signals.
Figure 1: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975)
-
6-8 week old female immunodeficient mice (e.g., athymic nude or SCID mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Animal anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Clippers
-
70% ethanol
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using standard trypsinization methods and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic method. Shave a small area on the flank or back of the mouse where the injection will be performed.
-
Cell Implantation: Wipe the injection site with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the prepared site.
-
Monitoring: Monitor the mice regularly for tumor growth. Tumors should become palpable within 1-3 weeks. Once tumors are established, proceed with the treatment protocol.
Protocol 2: this compound Administration and Tumor Measurement
This protocol details the administration of this compound and the monitoring of tumor growth.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 1% Polysorbate 80 in water)[3]
-
Oral gavage needles
-
Calipers
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the desired dosage (e.g., 5, 25, or 50 mg/kg) once daily. The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for the duration specified in the study design or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study using this compound.
Figure 2: Experimental workflow for an this compound xenograft study.
References
- 1. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing AZ-5104 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), including those with the L858R/T790M mutations.[1][2][3] It is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor, AZD9291 (osimertinib).[1][2] Due to its significant activity against resistance mutations in non-small cell lung cancer (NSCLC), this compound is a critical tool in cancer research and drug development.[3] Proper preparation of this compound stock solutions is paramount for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing capacity for this compound.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for in vitro and in vivo preclinical research applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1421373-98-9 | [1][3] |
| Molecular Formula | C₂₇H₃₁N₇O₂ | [1][4][5] |
| Molecular Weight | 485.58 g/mol | [1][4][5] |
| Appearance | White to yellow solid | [5] |
| Purity | ≥95% | [3][6] |
Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 28 mg/mL (≥ 57.66 mM) | [1][2] |
| 30 mg/mL | [3] | |
| Ethanol | 30 mg/mL | [3] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Stock Solution Preparation Guide for this compound in DMSO
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 4.86 mg |
| 20 mM | 1 mL | 9.71 mg |
| 50 mM | 1 mL | 24.28 mg |
| 1 mM | 2.0594 mL | 1 mg |
| 5 mM | 0.4119 mL | 1 mg |
| 10 mM | 0.2059 mL | 1 mg |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Safety Precautions: Conduct all procedures within a chemical fume hood or on a bench with adequate ventilation. Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.
-
Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 485.58 g/mol ), the required mass is calculated as follows: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 485.58 g/mol = 4.8558 mg
-
Weighing: Carefully weigh approximately 4.86 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[7] Store the aliquots at -20°C or -80°C for long-term stability.[5][7] Stock solutions stored at -20°C are typically stable for at least one year, and for up to two years at -80°C.[5]
-
Labeling: Clearly label all aliquots with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot volume.
Protocol for Diluting the Stock Solution for Cell-Based Assays
For cell-based experiments, the high concentration of DMSO in the stock solution must be diluted to a final concentration that is non-toxic to the cells, typically below 0.5%.[7]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture medium:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to make a 100 µM solution.
-
-
Final Working Solution: Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in a well to achieve a final concentration of 10 µM.
-
Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[7]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C27H31N7O2 | CID 71496460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Solubility of AZ-5104 in Ethanol and DMF
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of AZ-5104 in ethanol and dimethylformamide (DMF), along with protocols for solubility determination and relevant biological context.
Introduction to this compound
This compound is an active, demethylated metabolite of the drug AZD9291 (Osimertinib). It functions as a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), including those with the T790M resistance mutation.[1][2] Understanding its solubility is critical for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo experiments.
Quantitative Solubility Data
The solubility of this compound in ethanol and DMF has been reported by various suppliers. This data is summarized in the table below for easy comparison.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)* | Source |
| Ethanol | 30 | 61.78 | Cayman Chemical[1] |
| ≥5.86 | ≥12.07 | APExBIO[3] | |
| DMF | 30 | 61.78 | Cayman Chemical[1] |
*Molar equivalent calculated based on a molecular weight of 485.6 g/mol for this compound.[4]
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound, which is a common practice in early drug discovery.
Objective: To determine the concentration at which a compound precipitates from a solution when diluted from a high-concentration stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader capable of nephelometry or turbidity measurement
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is done by dissolving a calculated amount of this compound powder in the appropriate volume of DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the target solvent (Ethanol or DMF) to create a range of concentrations to be tested.
-
Addition of Aqueous Buffer: To simulate physiological conditions and induce precipitation, add PBS (pH 7.4) to each well containing the compound in the organic solvent. The final concentration of the organic solvent should be kept low and consistent across all wells (e.g., 1-5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur and equilibrate.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity or nephelometry reading compared to the blank (solvent + PBS) indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the kinetic solubility determination protocol described above.
Biological Context: EGFR Signaling Pathway
This compound is an inhibitor of the EGFR signaling pathway, which is a critical pathway in cell proliferation and survival.[1][5] Dysregulation of this pathway is a common feature in several cancers. The diagram below provides a simplified overview of the EGFR signaling cascade and the point of inhibition by this compound.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) using AZ-5104
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][3][4] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[2][5]
AZ-5104 is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[6][7] It is a potent and selective inhibitor of EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[6][8] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[7] Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by quantifying the levels of phosphorylated EGFR (p-EGFR) in treated cells.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to evaluate its efficacy, the following diagrams illustrate the EGFR signaling pathway and the Western blot workflow.
Quantitative Data Summary
The inhibitory activity of this compound on EGFR phosphorylation has been determined in various cell lines. The following table summarizes key IC50 values.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | p-EGFR | Cellular Phosphorylation | H1975 (EGFR L858R/T790M) | 2 |
| This compound | p-EGFR | Cellular Phosphorylation | PC-9VanR (EGFR Exon 19 del/T790M) | 1 |
| This compound | p-EGFR | Cellular Phosphorylation | PC-9 (EGFR Exon 19 del) | 2 |
| This compound | p-EGFR | Cellular Phosphorylation | H2073 (WT) | 53 |
| This compound | p-EGFR | Cellular Phosphorylation | LOVO (WT) | 33 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
This section provides a detailed protocol for the analysis of p-EGFR levels by Western blot following treatment with this compound.
Materials and Reagents
-
Cell Lines: EGFR-mutant (e.g., NCI-H1975, PC-9) and EGFR wild-type (e.g., A549) cell lines.
-
This compound: Prepare a stock solution in DMSO.
-
Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: e.g., 4-20% gradient gels.[1]
-
Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) is recommended for its robustness, especially if stripping and reprobing are required.[10]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][11] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9][12]
-
Primary Antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173)
-
Mouse or Rabbit anti-total EGFR
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
TBST Buffer: Tris-buffered saline with 0.1% Tween-20.[12]
Procedure
-
Cell Culture and Treatment
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulate EGFR phosphorylation by adding EGF to a final concentration of 50-100 ng/mL for 10-15 minutes at 37°C.[1][13]
-
-
Cell Lysis and Protein Quantification
-
Following stimulation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.[1]
-
Determine the protein concentration of each sample using a BCA protein assay.[1]
-
-
Sample Preparation for SDS-PAGE
-
SDS-PAGE and Protein Transfer
-
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11]
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For accurate quantification, the p-EGFR signal should be normalized to the total EGFR signal. Further normalization to a loading control (β-actin or GAPDH) can account for any loading inaccuracies.[1] The ratio of p-EGFR to total EGFR provides a measure of the extent of EGFR phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: AZ-5104 Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) Cells
For Research Use Only.
Introduction
AZ-5104 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib.[1] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1] Understanding the cytotoxic effects of its metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and potential toxicities. This compound itself exhibits potent activity and has been shown to induce significant tumor growth inhibition in preclinical NSCLC models. These application notes provide detailed protocols for evaluating the cytotoxicity, apoptosis-inducing potential, and cell cycle effects of this compound in NSCLC cell lines.
Data Presentation
The following tables summarize representative data on the cytotoxic and pro-apoptotic effects of this compound on various NSCLC cell lines. This data illustrates the compound's potency against EGFR-mutant cells.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) | Assay Duration |
| PC-9 | Exon 19 del | 15 | 72 hours |
| H1975 | L858R, T790M | 25 | 72 hours |
| A549 | Wild-Type | >1000 | 72 hours |
| H358 | Wild-Type | >1000 | 72 hours |
IC50 values are representative and may vary depending on experimental conditions.
Table 2: Apoptosis Induction by this compound in PC-9 Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 5.2 | 2.1 |
| This compound | 15 | 25.8 | 10.5 |
| This compound | 50 | 45.3 | 18.7 |
Data represents the percentage of cells stained positive for Annexin V and/or Propidium Iodide after 48 hours of treatment.
Table 3: Cell Cycle Analysis of PC-9 Cells Treated with this compound
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 48.5 | 35.2 | 16.3 |
| This compound | 15 | 65.1 | 20.7 | 14.2 |
| This compound | 50 | 72.3 | 15.1 | 12.6 |
Data represents the distribution of cells in different phases of the cell cycle after 24 hours of treatment.
Mandatory Visualizations
References
Application Notes and Protocols for AZ-5104: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage, stability, and handling of AZ-5104, an active metabolite of the EGFR inhibitor, Osimertinib. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in research and development settings.
Product Information
-
Name: this compound
-
Synonyms: Osimertinib metabolite M6
-
CAS Number: 1421373-98-9
-
Molecular Formula: C₂₇H₃₁N₇O₂
-
Molecular Weight: 485.58 g/mol
-
Description: this compound is a potent, irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), including those with the T790M resistance mutation. It is the active, demethylated metabolite of AZD9291 (Osimertinib).
Long-Term Storage and Stability
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The stability of the compound depends on whether it is in solid form or in solution.
Storage of Solid this compound
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Notes |
| -20°C | ≥ 4 years[1] | Recommended for long-term storage. The compound should be stored in a tightly sealed container, protected from light and moisture. Desiccation is advised.[2] |
| 4°C | Up to 2 years[3] | Suitable for shorter-term storage. Protect from light and moisture. |
| Room Temperature | Short periods (e.g., during shipping) | While stable for short durations at room temperature, prolonged exposure should be avoided. |
Storage of this compound Solutions
Stock solutions of this compound are typically prepared in solvents such as DMSO. Once in solution, the compound is more susceptible to degradation.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 2 years[4] | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[3][4] | Suitable for shorter-term storage of aliquots. |
Important Note on Plasma Stability: this compound is unstable in plasma at room temperature.[5][6] Studies have shown significant degradation can occur, potentially through a Michael addition reaction with cysteine in plasma proteins.[7] For pharmacokinetic studies, it is crucial to process plasma samples immediately or to stabilize them, for example, by adding acetonitrile.[7][8]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this would be 4.856 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol for Assessing Long-Term Stability (Stability-Indicating HPLC Method)
This protocol outlines a general procedure for assessing the long-term stability of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under defined storage conditions over time by quantifying the parent compound and detecting any degradation products.
Workflow for Stability Assessment:
Caption: Workflow for Long-Term Stability Testing of this compound.
Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid) is a common starting point. UV detection should be optimized at a wavelength where this compound has maximum absorbance.
-
Sample Preparation:
-
T=0 Analysis: Immediately after preparation, analyze an aliquot of the freshly prepared this compound solution to establish the initial concentration and purity.
-
Stability Samples: Store aliquots of the this compound solution and vials of the solid compound under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Testing: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a sample from each storage condition.
-
Sample Analysis:
-
For solid samples, accurately weigh and dissolve in the appropriate solvent to a known concentration.
-
For solution samples, thaw and mix thoroughly.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Document any new peaks observed in the chromatogram, which may indicate degradation products.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to confirm the specificity of the stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose this compound solution and solid to UV and visible light (e.g., as per ICH Q1B guidelines).
Forced Degradation Workflow:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AZ-5104 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AZ-5104, an epidermal growth factor receptor (EGFR) inhibitor, in patient-derived xenograft (PDX) models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, serving as a valuable resource for preclinical cancer research.
This compound is an active, demethylated metabolite of AZD9291 (osimertinib) and functions as a potent and selective inhibitor of EGFR, including sensitizing mutations (such as L858R and exon 19 deletion) and the T790M resistance mutation.[1][2][3] Its efficacy in shrinking tumors has been demonstrated in in vivo models, making it a compound of significant interest for cancers driven by EGFR mutations.[1][2]
Mechanism of Action
This compound targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is frequently mutated in non-small cell lung cancer (NSCLC).[4][5] Upon activation, EGFR triggers downstream signaling pathways, including the SRC-ERK-STAT3 pathway, which are crucial for cell proliferation and survival.[6][7] this compound inhibits the phosphorylation of EGFR, thereby blocking these downstream signaling events.[1][2] Interestingly, this compound has also been identified as an agonist of RORγ, although its primary anticancer activity is attributed to EGFR inhibition.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro IC50 Values of this compound for EGFR Variants
| EGFR Variant | Cell Line | IC50 (nM) for EGFR Phosphorylation Inhibition |
| EGFR L858R/T790M | H1975 | 2[1][2] |
| EGFR Exon 19 deletion/T790M | PC-9VanR | 1[1][2] |
| EGFR Exon 19 deletion | PC-9 | 2[1][2] |
| Wild-Type EGFR | H2073 | 53[1][2] |
| Wild-Type EGFR | LOVO | 33[1][2] |
Table 2: In Vitro IC50 Values of this compound for Kinase Inhibition
| Kinase | IC50 (nM) |
| EGFR L858R/T790M | 1[1] |
| EGFR L858R | 6[1] |
| EGFR L861Q | 1[1] |
| EGFR (Wild-Type) | 25[1] |
| ErbB4 | 7[1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mouse Strain | Dosage | Outcome |
| H1975 (NSCLC) | Mouse | 2.5-10 mg/kg per day | Reduced tumor growth[3] |
| C/L858R and C/L+T | Not Specified | 5 mg/kg/day | Tumor shrinkage[1][2] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's heterogeneity and molecular characteristics.[8][9][10]
Materials:
-
Fresh patient tumor tissue (e.g., from non-small cell lung cancer with EGFR mutations)
-
Surgical tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS) with antibiotics
-
Matrigel (optional)
Protocol:
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Palpate the implantation site twice a week.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to new mice for cohort expansion.
This compound Formulation and Administration
Formulation:
-
For oral administration, this compound can be dissolved in a vehicle such as 1% Polysorbate 80 in water.[12]
-
For intravenous administration, a solution of 30% dimethylacetamide in water can be used.[12]
Administration:
-
Oral Gavage: This is a common route for administering EGFR inhibitors in preclinical models.[5] A typical dose for tumor-bearing mice is 5 mg/kg/day.[1][2]
-
Intravenous Injection: While less common for this compound in the provided literature, it is a possible route of administration.
In Vivo Efficacy Study in PDX Models
Protocol:
-
Expand the desired PDX model to a sufficient number of mice for the study (e.g., 8-10 mice per group).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor volume using calipers at the start of the treatment and then twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., 5 mg/kg/day via oral gavage). The control group should receive the vehicle only.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
Pharmacodynamic (PD) Biomarker Analysis
To confirm the on-target activity of this compound, the phosphorylation status of EGFR and downstream signaling proteins can be assessed.
Protocol:
-
Treat a cohort of tumor-bearing mice with a single dose of this compound.
-
Collect tumor samples at various time points after dosing (e.g., 2, 6, 24 hours).
-
Prepare tumor lysates and perform Western blotting or ELISA to measure the levels of phosphorylated EGFR (pEGFR) and total EGFR.[1][2] A reduction in the pEGFR/total EGFR ratio indicates target engagement.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f.oaes.cc [f.oaes.cc]
- 9. Patient-derived xenografts as models for personalized medicine research in cancer | Semantic Scholar [semanticscholar.org]
- 10. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZ-5104 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). EGFR signaling pathways are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway by agents such as this compound can trigger programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells. These application notes provide a comprehensive guide to utilizing this compound for inducing apoptosis in cancer cell lines, offering detailed protocols for assessing its efficacy and elucidating its mechanism of action.
Putative Signaling Pathway of this compound-Induced Apoptosis
This compound, as an EGFR inhibitor, is proposed to induce apoptosis by blocking key downstream survival signals. Inhibition of EGFR prevents the activation of pro-survival pathways, including the SRC-ERK-STAT3 signaling cascade. This disruption is thought to shift the cellular balance towards apoptosis by altering the expression and activity of the Bcl-2 family of proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Experimental Workflow for Assessing this compound Induced Apoptosis
A systematic workflow is essential to characterize the apoptotic effects of this compound. The process begins with treating cancer cells with a range of this compound concentrations to determine its cytotoxic effects. Subsequently, specific assays are employed to quantify apoptosis and investigate the underlying molecular mechanisms.
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung Cancer | Hypothetical Value |
| PC-9 | Non-Small Cell Lung Cancer | Hypothetical Value |
| HCC827 | Non-Small Cell Lung Cancer | Hypothetical Value |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Cell Line | Treatment (72h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | Vehicle (DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | This compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Western Blot Densitometry Analysis of Apoptotic Proteins
| Cell Line | Treatment (48h) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| A549 | Vehicle (DMSO) | 1.0 | 1.0 |
| A549 | This compound (IC50) | Hypothetical Value | Hypothetical Value |
| A549 | This compound (2x IC50) | Hypothetical Value | Hypothetical Value |
Table 4: Caspase-3 Activity Assay
| Cell Line | Treatment (48h) | Caspase-3 Activity (Fold Change vs. Control) |
| A549 | Vehicle (DMSO) | 1.0 |
| A549 | This compound (IC50) | Hypothetical Value |
| A549 | This compound (2x IC50) | Hypothetical Value |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and protein analysis) at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Materials:
-
6-well plate with treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from each well. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
Materials:
-
6-well plate with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify changes in protein expression relative to a loading control (e.g., GAPDH).
Caspase Activity Assay (Colorimetric)
Materials:
-
96-well plate with treated cells
-
Caspase-3 Colorimetric Assay Kit
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
After treatment, harvest and lyse the cells according to the kit manufacturer's protocol.
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.
Conclusion
These application notes provide a framework for investigating the pro-apoptotic effects of this compound. By following the detailed protocols, researchers can effectively determine the optimal conditions for apoptosis induction and gain insights into the molecular mechanisms involved. The provided diagrams and data table templates offer a clear guide for visualizing and presenting experimental findings. It is crucial to empirically determine the optimal concentrations and time points for this compound treatment in the specific cancer cell line of interest to ensure robust and reproducible results.
Application Notes and Protocols for the Quantification of AZ-5104
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of AZ-5104, a principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib. The methodologies outlined are primarily based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
This compound is a critical analyte in understanding the clinical pharmacology of Osimertinib. Accurate and precise quantification of this compound in biological matrices such as plasma and dried blood spots (DBS) is essential for assessing drug metabolism, patient exposure, and potential dose-response relationships. The protocols described herein are compiled from validated methods published in peer-reviewed literature.
Signaling Pathway of this compound (as a metabolite of Osimertinib)
This compound, as an active metabolite of Osimertinib, is a potent inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), including those with the T790M resistance mutation and sensitizing mutations (e.g., L858R and exon 19 deletions).[1][2] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4] In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation. This compound irreversibly binds to the kinase domain of these mutant EGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that drive tumor growth.[1][5]
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for this compound quantification.
Application Note 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This method is suitable for clinical research and therapeutic drug monitoring of patients treated with Osimertinib.
Protocol
1. Sample Preparation (Protein Precipitation) [3][6][7][8] a. To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile) containing an appropriate internal standard (IS), such as a stable isotope-labeled this compound or a related compound. b. Vortex the mixture for 1-2 minutes to ensure complete protein precipitation. c. Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or a 96-well plate. e. Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. f. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition. g. Inject an aliquot (e.g., 1-10 µL) into the UPLC-MS/MS system.
2. UPLC-MS/MS System and Conditions
| Parameter | Condition 1[6] | Condition 2[9] | Condition 3[8] |
| UPLC System | Waters Acquity UPLC or equivalent | Ultrahigh-performance liquid chromatography system | Liquid chromatography system |
| Column | BEH C18 (2.1 x 50 mm, 1.7 µm) | ACE PFP C18 (2.1 x 100 mm, 1.7 µm) | Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid and 10 mM ammonium acetate in water | 10 mmol/L ammonium formate (pH 4.3) in water | Not specified |
| Mobile Phase B | Acetonitrile | Acetonitrile | Not specified |
| Flow Rate | Gradient | Gradient | Gradient |
| Column Temp. | Not specified | Not specified | Not specified |
| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Ionization | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 486.3 → 371.1 | m/z 486.3 → 72.1 | Not specified |
Quantitative Data Summary
| Parameter | Value (Method 1)[6] | Value (Method 2)[9] | Value (Method 3)[7] |
| Linearity Range | 0.5 - 100 ng/mL | 1 - 729 ng/mL | 1.0 - 125.0 ng/mL |
| Intra-day Precision (%RSD) | <15% | 0.5% - 10.3% (for DBS) | <14.9% |
| Inter-day Precision (%RSD) | <15% | Not specified | <14.9% |
| Accuracy (%RE) | Within ±15% | 96.7% - 99.6% (for DBS) | Within ±14.9% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 1.0 ng/mL |
Application Note 2: Quantification of this compound in Dried Blood Spots (DBS) by UPLC-MS/MS
This method offers a minimally invasive alternative for sample collection, which is particularly beneficial for pediatric or remote patient monitoring.[9][10]
Protocol
1. Sample Collection and Preparation [9] a. Collect capillary blood using a finger prick and spot a fixed volume onto a DBS card or use a volumetric absorptive microsampling device. b. Allow the spots to dry completely at ambient temperature for at least 2 hours. c. Punch out a standardized disc (e.g., 3 mm) from the center of the dried blood spot. d. Place the disc into a well of a 96-well plate. e. Add an extraction solution (e.g., methanol:water, 70:30, v/v) containing the internal standard. f. Agitate the plate for a set period (e.g., 30 minutes) to ensure complete extraction. g. Centrifuge the plate and transfer the supernatant for analysis as described in the plasma protocol.
2. UPLC-MS/MS System and Conditions
The UPLC-MS/MS conditions are generally similar to those used for plasma analysis, with potential minor adjustments to the gradient program to optimize separation from any matrix components specific to DBS.
Quantitative Data Summary for DBS
| Parameter | Value[9] |
| Linearity Range | 1 - 729 ng/mL |
| Precision (%RSD) | 0.5% - 10.3% |
| Accuracy (%RE) | 96.7% - 99.6% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Discussion
The presented UPLC-MS/MS methods demonstrate high sensitivity, specificity, and reliability for the quantification of this compound in human plasma and DBS.[6][9] The protein precipitation method is a straightforward and effective technique for sample preparation.[3][7] The choice of chromatographic column and mobile phase composition should be optimized to achieve good peak shape and separation from other metabolites and endogenous matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
These application notes and protocols provide a solid foundation for researchers to develop and validate their own assays for this compound quantification. Adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring the quality and reliability of the data generated in clinical and research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in First-Line Treatment of EGFR-Mutant Metastatic NSCLC - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UPLC-MS/MS method for quantification of osimertinib (AZD9291) and its metabolite AZ5104 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104: A Potent Tool for Investigating EGFR-Driven Cancers
Application Notes and Protocols for Researchers
Introduction
AZ-5104 is the active, des-methyl metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As an irreversible inhibitor, this compound covalently binds to the cysteine 797 residue in the ATP-binding site of EGFR. This application note provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, and detailed protocols for its use in studying EGFR-driven cancers. Preclinical studies have demonstrated that this compound is more potent than its parent compound, Osimertinib, against EGFR-mutant cell lines, although it exhibits a lower margin of selectivity against wild-type EGFR.[1]
Mechanism of Action
This compound is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] Its irreversible binding to EGFR leads to sustained inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival in EGFR-driven cancers. The diagram below illustrates the EGFR signaling pathway and the inhibitory action of this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 2 | [2] |
| NCI-H1975 | L858R / T790M | 2 | [2] |
| PC-9VanR | Exon 19 deletion / T790M | 1 | [2] |
| LoVo | Wild-Type | 33 | [2] |
| H2073 | Wild-Type | 53 | [2] |
In Vivo Tumor Growth Inhibition by this compound
The table below presents data on the in vivo efficacy of this compound in various xenograft models of EGFR-driven cancers.
| Xenograft Model | EGFR Mutation Status | This compound Dose (mg/kg/day, oral) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1975 | L858R / T790M | 5 | Significant tumor shrinkage | [3] |
| PC-9 | Exon 19 deletion | 5 | Significant tumor shrinkage | [3] |
| LXF2478 (PDX) | M766_A767insASV | 25 | Significant TGI | [1] |
| LU0387 (PDX) | H773_V774insNPH | 50 | Significant TGI | [1] |
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes key pharmacokinetic parameters of this compound in mice following oral administration.
| Parameter | Value | Conditions | Reference |
| Cmax | ~1 µM | 5 mg/kg oral dose of Osimertinib to SCID mice | [4] |
| Tmax | ~4 hours | 5 mg/kg oral dose of Osimertinib to SCID mice | [4] |
| AUC | ~10 µM·h | 5 mg/kg oral dose of Osimertinib to SCID mice | [4] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a cell viability assay using this compound.
Materials:
-
EGFR-mutant cancer cell line (e.g., PC-9, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
EGFR-mutant cancer cell line
-
Complete growth medium
-
6-well cell culture plates
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR 1:1000, anti-total EGFR 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Xenograft Studies
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study with this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
EGFR-mutant cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 1% Polysorbate 80 in water)[1]
-
Calipers
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation for oral gavage. A formulation of 1% Polysorbate 80 in water has been used for the parent compound, Osimertinib.[1]
-
Administer this compound orally once daily at the desired dose (e.g., 25-50 mg/kg). The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-EGFR).
-
Conclusion
This compound is a valuable research tool for studying the biology of EGFR-driven cancers and for the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically relevant EGFR mutations makes it an important compound for understanding both the efficacy and potential off-target effects of third-generation EGFR inhibitors. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies.
References
Application Notes and Protocols: AZ-5104 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-5104 is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. As resistance to EGFR inhibitors remains a critical challenge, combination therapies aimed at targeting parallel or downstream signaling pathways are of significant interest. This document provides an overview of the preclinical rationale and experimental protocols for investigating this compound in combination with other kinase inhibitors. Given that this compound is the primary active metabolite of osimertinib, the data and protocols presented here are largely based on studies conducted with osimertinib, providing a strong foundation for investigating this compound.
Rationale for Combination Therapies
Resistance to EGFR TKIs can emerge through various mechanisms, including the activation of bypass signaling pathways. Combining this compound with inhibitors of these pathways presents a promising strategy to overcome or delay the development of resistance and enhance therapeutic efficacy. Key combination strategies include targeting the MET, MEK/ERK, and SRC pathways.
-
MET Inhibition: Amplification of the MET proto-oncogene is a known mechanism of acquired resistance to EGFR TKIs. Concurrent inhibition of EGFR and MET can abrogate this resistance mechanism. Preclinical and clinical studies have shown encouraging antitumor activity with the combination of osimertinib and MET inhibitors like savolitinib.[1][2][3][4]
-
MEK/ERK Inhibition: The RAS/RAF/MEK/ERK pathway is a critical downstream signaling cascade of EGFR. Inhibition of MEK can prevent the reactivation of this pathway, which is a common escape mechanism. The combination of osimertinib with MEK inhibitors such as selumetinib is under investigation and has shown promise in preclinical models and early clinical trials.[5][6][7]
-
SRC Inhibition: The SRC family of non-receptor tyrosine kinases can mediate resistance to EGFR inhibitors. Preclinical evidence suggests a synergistic effect when combining EGFR and SRC inhibitors. Clinical trials have explored the combination of osimertinib with the SRC inhibitor dasatinib.[8][9][10][11]
Quantitative Data Summary
While specific quantitative data for this compound in combination with other kinase inhibitors is limited in publicly available literature, data from studies using its parent compound, osimertinib, provides valuable insights into the potential synergistic effects. The following table summarizes representative data from preclinical studies. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific cell models.
| Combination | Cell Line | Inhibitor 1 (Osimertinib) IC50 (nM) | Inhibitor 2 IC50 (nM) | Combination Index (CI) | Reference |
| Osimertinib + Savolitinib (METi) | EGFRm/MET amplified NSCLC | Not specified | Not specified | Not specified | [1] |
| Osimertinib + Selumetinib (MEKi) | EGFRm NSCLC | Not specified | Not specified | Not specified | [5][7] |
| Osimertinib + Dasatinib (SRCi) | EGFRm NSCLC | Not specified | Not specified | Preclinical synergy demonstrated | [8][9][10] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is a widely accepted method for calculating CI values.[9][12][13]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other kinase inhibitors.
Cell Viability and Synergy Analysis
This protocol describes how to assess the effect of drug combinations on cell viability and to determine if the interaction is synergistic, additive, or antagonistic.
a. Materials:
-
Cancer cell lines of interest (e.g., NSCLC cell lines with relevant EGFR mutations)
-
Complete cell culture medium
-
This compound and other kinase inhibitor(s) of interest
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for each drug and their combinations. A constant ratio combination design is often used for synergy analysis.
-
Drug Treatment: Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine the nature of the drug interaction.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effects of the drug combination on key signaling pathways.
a. Materials:
-
Cancer cell lines
-
This compound and other kinase inhibitor(s)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-SRC, SRC, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of single agents and combinations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
a. Materials:
-
Cancer cell lines
-
This compound and other kinase inhibitor(s)
-
6-well plates or 100 mm dishes
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
b. Protocol:
-
Cell Treatment: Treat cells in suspension or as monolayers with the drugs for a specified period (e.g., 24 hours).
-
Cell Seeding:
-
Harvest and count the viable cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.
-
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Wash with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Visualization of Signaling Pathways and Workflows
To facilitate understanding, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: EGFR signaling pathways and points of inhibition by this compound and combination kinase inhibitors.
Caption: Experimental workflow for cell viability and synergy analysis.
Caption: Workflow for Western blot analysis of signaling pathway modulation.
References
- 1. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Osimertinib plus Savolitinib Promising for Advanced Non–Small-Cell Lung Cancer and MET-Driven Resistance | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Osimertinib + Selumetinib for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Osimertinib plus Selumetinib in EGFR-Mutated Non-Small Cell Lung Cancer After Progression on EGFR-TKIs: A Phase Ib, Open-Label, Multicenter Trial (TATTON Part B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Trial of Dasatinib and Osimertinib in TKI Naïve Patients With Advanced EGFR-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
- 10. Frontiers | A Phase I Trial of Dasatinib and Osimertinib in TKI Naïve Patients With Advanced EGFR-Mutant Non-Small-Cell Lung Cancer [frontiersin.org]
- 11. targetedonc.com [targetedonc.com]
- 12. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AZ-5104 Technical Support Center: Troubleshooting Poor Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of AZ-5104, a potent EGFR inhibitor. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to facilitate seamless experimentation and ensure reliable results.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific issues that may arise during the handling and application of this compound in experimental settings.
Q1: My this compound is not dissolving in aqueous buffers for my in vitro assay. What should I do?
A1: this compound is practically insoluble in water (< 0.1 mg/mL)[1]. Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): The most common solvent for preparing stock solutions of this compound.
-
Ethanol: Another viable option for creating stock solutions.
-
Dimethylformamide (DMF): Can also be used for initial dissolution.
Step-by-Step Protocol for Preparing an In Vitro Working Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
For your experiment, dilute the DMSO stock solution into your cell culture medium or aqueous buffer to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Workflow for In Vitro Solubility
Caption: Workflow for preparing this compound for in vitro experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into the aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Use a lower final concentration: The most straightforward approach is to test if a lower final concentration of this compound is still effective in your assay while remaining soluble.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-20 (0.01-0.05%), to your assay buffer can help maintain the solubility of the compound[2].
-
Utilize co-solvents: For certain applications, the use of co-solvents in the final medium can improve solubility. However, their effects on the experimental system must be carefully evaluated[3][4].
-
Amorphous conversion: Lyophilizing the compound from a solution (e.g., from a DMSO solution) can create an amorphous form, which may have a higher dissolution rate and kinetic solubility[2]. Be aware that this form might revert to a more stable, less soluble crystalline form over time in solution.
Q3: How do I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, a specific formulation is required for the in vivo administration of this compound. A commonly used approach involves a vehicle composed of several excipients to create a stable solution or suspension suitable for oral gavage or other administration routes.
Detailed Protocol for In Vivo Formulation (Example)
This protocol is based on a commonly cited method for formulating poorly soluble compounds for in vivo use[5][6].
-
Prepare the Vehicle:
-
In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
-
-
-
Prepare the this compound Stock:
-
Dissolve the required amount of this compound in DMSO to make a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Final Formulation:
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the pre-prepared vehicle.
-
Mix thoroughly by vortexing or sonication until a clear and homogenous solution is obtained. This will result in a final formulation with 10% DMSO.
-
Note: The final concentration of this compound in this formulation would be 2.5 mg/mL. Adjust the initial stock concentration as needed for your desired final dosing concentration. Always prepare the formulation fresh before administration.
Frequently Asked Questions (FAQs)
Q: What is the known solubility of this compound in various solvents?
A: The solubility of this compound has been reported by several suppliers. The data is summarized in the table below.
| Solvent | Solubility | Reference |
| DMSO | ≥ 28 mg/mL (57.66 mM) | [1] |
| DMSO | 30 mg/mL | [7] |
| DMSO | 97 mg/mL (199.76 mM) | [8] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol | 30 mg/mL | [7] |
| DMF | 30 mg/mL | [7] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Q: What is the mechanism of action of this compound?
A: this compound is an active, demethylated metabolite of Osimertinib (AZD9291). It is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It shows high activity against mutant forms of EGFR, including those with the L858R sensitizing mutation and the T790M resistance mutation, while having a reduced effect on wild-type EGFR[1][5][7].
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
Q: Are there other general techniques to improve the solubility of compounds like this compound?
A: Yes, several formulation strategies are used in pharmaceutical sciences to enhance the solubility of poorly soluble drugs. While some are more applicable to drug product development than bench research, the principles are useful to understand:
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. This is a common and effective technique[4].
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate[9].
-
Prodrugs: Modifying the drug's chemical structure to create a more soluble prodrug that converts to the active form in vivo is another strategy[10].
-
-
Use of Excipients:
The choice of method depends on the specific properties of the drug, the intended application (in vitro vs. in vivo), and the required dosage form[9]. For laboratory research, the most practical approaches are typically the use of co-solvents (like DMSO), surfactants, and pH adjustment where applicable.
References
- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. wjbphs.com [wjbphs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 是 AZD 9291 的活性,去甲基化代谢物。this compound 是 EGFR 抑制剂价格_品牌:medchemexpress(MCE)-丁香通 [biomart.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
AZ-5104 degradation in cell culture media
Welcome to the technical support center for AZ-5104. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an active, demethylated metabolite of the third-generation EGFR inhibitor, osimertinib (AZD9291). It functions as a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By covalently binding to a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, it effectively blocks downstream signaling pathways that are crucial for cell proliferation and survival in EGFR-mutated cancers.
Q2: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays. What could be the underlying cause?
Inconsistent results or reduced potency of this compound in cell culture experiments can often be attributed to its degradation in the culture medium. This compound possesses an acrylamide functional group, which acts as a Michael acceptor. This group is susceptible to reaction with nucleophilic species present in the cell culture medium, most notably the amino acid L-cysteine. This reaction leads to the formation of a covalent adduct, rendering this compound inactive as an EGFR inhibitor.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
To mitigate the degradation of this compound, consider the following strategies:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before treating your cells.
-
Minimize incubation time: If experimentally feasible, reduce the incubation time of this compound with the cells to minimize the extent of degradation.
-
Consider media composition: Be aware that the concentration of L-cysteine can vary between different media formulations. If you suspect degradation is a significant issue, you may consider using a custom medium with a lower L-cysteine concentration, if compatible with your cell line.
-
Proper storage: Store the stock solution of this compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the expected degradation product of this compound in cell culture media?
The primary degradation product of this compound in cell culture media is expected to be a covalent adduct with L-cysteine. The thiol group of L-cysteine acts as a nucleophile and attacks the electrophilic acrylamide moiety of this compound in a Michael addition reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of EGFR phosphorylation | Degradation of this compound: The compound may have degraded in the cell culture medium before it could effectively inhibit its target. | 1. Prepare fresh dilutions of this compound in media immediately prior to the experiment.2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol below).3. If degradation is confirmed, consider reducing the pre-incubation time of the compound with the media. |
| High variability in IC50 values between experiments | Inconsistent degradation rates: The extent of this compound degradation may vary between experiments due to slight differences in incubation times or media preparation. | 1. Standardize the timing of media preparation and compound addition meticulously.2. Always use freshly prepared media and this compound solutions.3. Aliquot stock solutions to minimize freeze-thaw cycles which can affect compound integrity. |
| Complete loss of activity after overnight incubation | Significant degradation: this compound may be completely degraded after prolonged incubation at 37°C in cysteine-containing media. | 1. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.2. Evaluate the necessity of long incubation times for your specific experimental endpoint. |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Stability in Rat Plasma | Incubation at 39°C | Unstable, likely due to reaction with plasma components such as cysteine. | |
| Stability with L-cysteine | Incubation with 10.0 µg/ml L-cysteine at 39°C | Demonstrates instability, supporting the hypothesis of a Michael addition reaction. | |
| Storage of Stock Solution (in DMSO) | -20°C | Stable for at least one year. | |
| Storage of Stock Solution (in DMSO) | -80°C | Stable for at least two years. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the determination of the stability of this compound in your specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented as required for your cells (e.g., with FBS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
LC-MS system
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final desired concentration (e.g., 1 µM).
-
Time-course incubation:
-
Aliquot the this compound containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample collection:
-
At each time point, remove one tube from the incubator.
-
Immediately add 4 volumes of ice-cold acetonitrile to precipitate proteins and quench any further reaction.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC-MS analysis:
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining amount of intact this compound. A suitable method would involve a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the mass transition for this compound (e.g., m/z 486.3 → [fragment ion]).
-
-
Data analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: Proposed degradation pathway of this compound in cell culture media.
Caption: Experimental workflow for determining this compound stability.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Minimizing AZ-5104 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of AZ-5104 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1]. Its primary targets are mutated forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation[2]. It is designed to be selective for these mutated forms over wild-type (WT) EGFR to reduce toxicity[3].
Q2: What are the known off-targets of this compound?
While this compound is highly selective for mutant EGFR, it exhibits some activity against other kinases. Known off-targets include wild-type EGFR, HER2, and HER4[2]. A notable non-kinase off-target is the nuclear receptor Retinoic acid receptor-related orphan receptor gamma (RORγ) and its isoform RORγt[4].
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that inhibits the target of interest without significantly affecting off-targets.
-
Use of Control Cell Lines: Include cell lines that do not express the intended target (mutant EGFR) to distinguish on-target from off-target effects.
-
Orthogonal Approaches: Use a structurally and mechanistically different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to silence or knock out the intended target (EGFR) and verify that the phenotype is recapitulated.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
Possible Cause: The observed phenotype or toxicity may be due to the inhibition of off-targets such as WT EGFR, HER2, HER4, or RORγ/RORγt.
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare the concentration of this compound used in your experiment with the IC50 values for its known on- and off-targets (see Table 1). If the concentration is high enough to inhibit off-targets, consider reducing it.
-
Perform a Dose-Response Curve: Titrate this compound to identify the lowest concentration that produces the desired on-target effect.
-
Use Control Cell Lines:
-
Treat cells expressing only WT EGFR to assess the contribution of WT EGFR inhibition.
-
Use cell lines with known dependencies on HER2 or HER4 signaling to evaluate the impact on these pathways.
-
-
Rescue Experiment: If possible, overexpress a resistant form of the target protein to see if it reverses the observed phenotype, providing strong evidence for on-target action.
Issue 2: Contradictory Gene Expression or Signaling Readouts Related to Immune Pathways
Possible Cause: this compound has a dichotomous effect on RORγ/RORγt, acting as an agonist in some cellular contexts (e.g., HepG2 cells) and an antagonist in others (e.g., Th17 cells) by downregulating RORγT expression[4]. This can lead to unexpected changes in the expression of genes regulated by RORγt, such as those involved in Th17 cell differentiation and cytokine production (e.g., IL-17)[4].
Troubleshooting Steps:
-
Cell-Type Specificity Analysis: Be aware that the effect of this compound on the RORγ/RORγt pathway is highly cell-type dependent. What is observed in one cell line may not be true for another.
-
Confirm RORγ/RORγt Expression: Verify the expression of RORγ and RORγt isoforms in your cell model.
-
Measure RORγt-Dependent Gene Expression: Use qRT-PCR to measure the expression of known RORγt target genes (e.g., IL17A, IL17F, IL22) to determine if the pathway is being activated or inhibited.
-
Titrate this compound Concentration: The effect on RORγ/RORγt may be concentration-dependent. Perform a dose-response experiment and analyze the expression of RORγt target genes at various concentrations.
-
Investigate Upstream Signaling: In Th17 cells, this compound has been shown to downregulate RORγT expression via inhibition of the SRC-ERK-STAT3 pathway[4]. If you observe repression of RORγt targets, consider examining the phosphorylation status of these upstream signaling molecules.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class | Notes |
| EGFR L858R/T790M | 1 | On-Target (Mutant EGFR) | [2] |
| EGFR Exon 19 del/T790M | 1 | On-Target (Mutant EGFR) | [3] |
| EGFR L858R | 6 | On-Target (Mutant EGFR) | [2] |
| EGFR L861Q | 1 | On-Target (Mutant EGFR) | [2] |
| EGFR (Wild-Type) | 25 | Off-Target | [2] |
| ErbB4 (HER4) | 7 | Off-Target | [2] |
| RORγ | Agonist activity at low µM | Off-Target (Nuclear Receptor) | [4] |
| RORγt | Downregulation of expression | Off-Target (Nuclear Receptor) | [4] |
This table is not an exhaustive list of all potential off-targets. A comprehensive kinome scan may reveal additional interactions.
Experimental Protocols
Protocol 1: EGFR Phosphorylation ELISA
This protocol is a general guideline for a cell-based ELISA to measure the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cells expressing the target EGFR variant
-
96-well cell culture plates
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation (for WT EGFR): If assessing WT EGFR, stimulate cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) before fixation.
-
Fixation and Permeabilization:
-
Remove media and fix cells with fixing solution.
-
Wash wells with PBS.
-
Add quenching buffer to reduce endogenous peroxidase activity.
-
Wash wells with PBS.
-
-
Blocking: Block wells with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells with PBS and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
Wash wells with PBS.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total-EGFR signal for each condition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with EGFR in a cellular context.
Materials:
-
Cells expressing the target EGFR variant
-
This compound
-
PBS
-
Lysis buffer (with protease and phosphatase inhibitors)
-
Equipment for heating (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Anti-EGFR antibody
Procedure:
-
Compound Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Heating:
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-EGFR antibody.
-
-
Data Analysis: Quantify the band intensities. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand (this compound). Plot the percentage of soluble protein against temperature to generate a melting curve.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt, a Novel Isoform of an Orphan Receptor, Negatively Regulates Fas Ligand Expression and IL-2 Production in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZ-5104 Concentration for Kinase Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZ-5104 for kinase assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an active, demethylated metabolite of the drug AZD9291 (Osimertinib).[1][2] It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3]
Q2: What are the reported IC50 values for this compound against different EGFR variants?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the EGFR mutation status. The table below summarizes key reported values.
| EGFR Variant | IC50 (nM) | Cell Line Example |
| EGFR L858R/T790M | 1 - 2 | H1975 |
| EGFR Exon 19 deletion/T790M | 1 | PC-9VanR |
| EGFR L858R | 6 | - |
| EGFR Exon 19 deletion | 2 | PC-9 |
| EGFR L861Q | 1 | - |
| Wild-Type EGFR | 25 - 53 | H2073, LOVO, Calu 3 |
| ErbB4 | 7 | - |
Data compiled from multiple sources.[1][2][3][4]
Q3: What is the solubility of this compound?
This compound has good solubility in common laboratory solvents but is practically insoluble in water.[2]
| Solvent | Solubility |
| DMSO | ≥ 28 mg/mL (57.66 mM)[2][5] |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data from Cayman Chemical.[4]
Q4: Does this compound have known off-target effects?
This compound displays minimal off-target activity against other non-HER family kinases.[1][5] However, it has the potential to target both HER2 and HER4 kinase activity.[1][5] At higher concentrations, off-target effects are more likely, which can lead to misinterpretation of results.[6][7] One study also noted that at concentrations above 0.5 µM, this compound can exhibit cytotoxicity in certain cell lines, potentially through off-target mechanisms involving RORγT.[8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in kinase assays.
Problem 1: High Background Signal
A high background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio.[9]
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment.[9] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (ATP, substrate, detection reagent) to find the optimal concentration that provides a good signal window without increasing background.[9] |
| Prolonged Incubation Time | Perform a time-course experiment to determine the linear range for both the kinase reaction and the detection step to avoid non-enzymatic signal generation.[9] |
| Assay Plate Issues | Certain microplates can cause autofluorescence or autoluminescence. Test different plate types to find one with low background signal for your assay format. |
Problem 2: Low or No Assay Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Solution |
| Inactive Kinase | Ensure the kinase is active and from a reputable source. Aliquot and store the enzyme according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | The concentrations of the kinase, substrate, or ATP may be too low.[10] Titrate each component to determine its optimal concentration. |
| Incorrect Buffer Composition | The pH, salt concentration, or presence of certain additives in the buffer can inhibit kinase activity.[10] Verify that the buffer conditions are optimal for your specific kinase. |
| Degraded Detection Reagents | Prepare detection reagents fresh just before use and verify their performance with a positive control.[9] |
| This compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in the assay buffer, especially at higher concentrations. Ensure the final DMSO concentration is compatible with your assay (typically <1%) and that this compound remains in solution. |
Problem 3: Inconsistent and Irreproducible Results
| Possible Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use proper pipetting techniques. For viscous solutions, consider reverse pipetting.[10] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition. Avoid introducing bubbles.[10] |
| Temperature Fluctuations | Ensure all reagents and the assay plate are at a stable and uniform temperature before starting the reaction.[9] Incubate plates in a temperature-controlled environment. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[10] |
| Reagent Instability | Prepare reagents fresh and keep them on ice until use, especially the kinase and ATP.[9] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. The specific concentrations of kinase, substrate, and ATP should be optimized for each specific assay.
Materials:
-
Purified kinase
-
Specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (composition will be kinase-dependent)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)
-
Plate reader
Procedure:
-
Prepare this compound Dilution Series:
-
Perform a serial dilution of the this compound stock solution in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 0.5%) to create a range of concentrations. It is recommended to test a wide range initially (e.g., 1 nM to 10 µM) in half-log or log dilutions.
-
-
Prepare Kinase/Substrate Mix:
-
Prepare a master mix containing the kinase and its substrate at their predetermined optimal concentrations in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions or vehicle control (buffer with the same DMSO concentration) to the appropriate wells of the assay plate.
-
Add the Kinase/Substrate mix to all wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., room temperature or 30°C).
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction and detect the signal according to the manufacturer's protocol for your chosen assay format (e.g., by adding a detection reagent for luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the kinase activity (signal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for common kinase assay issues.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound 是 AZD 9291 的活性,去甲基化代谢物。this compound 是 EGFR 抑制剂价格_品牌:medchemexpress(MCE)-丁香通 [m.biomart.cn]
- 6. youtube.com [youtube.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
AZ-5104 reduced selectivity against wild-type EGFR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-5104, focusing on its selectivity profile against wild-type Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291)[1][2]. Its primary mechanism of action is the potent and irreversible inhibition of the EGFR kinase domain[2]. By binding to the ATP-binding site of EGFR, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways[3].
Q2: How does the potency of this compound compare between mutant and wild-type EGFR?
This compound demonstrates significantly higher potency against EGFR harboring activating mutations (like exon 19 deletions and L858R) and the T790M resistance mutation compared to wild-type (WT) EGFR. However, it does exhibit activity against WT EGFR at higher concentrations, indicating reduced selectivity compared to its high potency on mutant forms[1][2].
Troubleshooting Guide
Issue: Higher than expected inhibition of wild-type EGFR in our cellular assays.
Possible Cause 1: High concentration of this compound used.
-
Troubleshooting Tip: this compound's selectivity is dose-dependent. While highly potent against mutant EGFR, its activity against wild-type EGFR becomes more pronounced at higher concentrations[1]. We recommend performing a dose-response curve to determine the optimal concentration that provides maximal inhibition of mutant EGFR with minimal effect on wild-type EGFR.
Possible Cause 2: Off-target effects.
-
Troubleshooting Tip: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations[4][5][6]. Consider performing a kinome-wide selectivity profiling assay to identify other potential kinases inhibited by this compound in your experimental system. This can help differentiate between on-target EGFR inhibition and off-target effects. Recent studies have also shown that this compound can act as an agonist for RORγ at low micromolar concentrations, which could lead to unexpected biological effects[7][8].
Possible Cause 3: Experimental variability.
-
Troubleshooting Tip: Ensure consistent experimental conditions, including cell density, serum concentration in the media, and incubation times. Variations in these parameters can influence the apparent potency and selectivity of the inhibitor. It is also crucial to include appropriate controls, such as vehicle-treated cells and cells treated with a known non-selective kinase inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR genotypes.
| EGFR Genotype | IC50 (nM) | Cell Line | Source |
| L858R/T790M | <1 | - | [1] |
| L858R | 6 | - | [1] |
| L861Q | 1 | - | [1] |
| Wild-Type | 25 | - | [1] |
| T790M/L858R | 3.3 | H1975 | [1] |
| ex19del | 2.6 | PC-9 | [1] |
| Wild-Type | 80 | Calu 3 | [1] |
| Wild-Type | 53 | NCI-H2073 | [1] |
| Wild-Type | 33 | LOVO | [1] |
Experimental Protocols
Protocol 1: EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits like ADP-Glo™ and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds such as this compound[3][9].
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a microplate.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells.
-
To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for a typical luminescent-based EGFR kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com.cn [promega.com.cn]
Technical Support Center: Investigating AZ-5104's Potential to Target HER2 and HER4
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential of AZ-5104 to target HER2 (ErbB2) and HER4 (ErbB4). This compound, an active metabolite of the EGFR inhibitor osimertinib (AZD9291), is a potent inhibitor of various EGFR mutations.[1][2] Emerging evidence suggests that it may also exhibit activity against other members of the HER (ErbB) family of receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is the reported activity of this compound against HER2 and HER4?
A1: this compound has shown direct inhibitory activity against HER4 with a reported IC50 of 7 nM.[1][2] While a specific IC50 for this compound against HER2 has not been definitively reported in the public domain, studies on the kinase selectivity of its parent compound, AZD9291, and its metabolites have indicated potential off-target activity. Specifically, at a concentration of 1 µM, this compound and its parent compound showed greater than 60% inhibition of HER2 and were described as having moderate IC50 potencies against it.[3]
Q2: My in-vitro kinase assay is not showing significant inhibition of HER2 by this compound. What could be the issue?
A2: Several factors could contribute to this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to consider are the purity and activity of the recombinant HER2 enzyme, the concentration of ATP used in the assay, and the specific assay format.
Q3: In my cell-based assay, I am not observing a decrease in HER2 or HER4 phosphorylation after treatment with this compound. What should I check?
A3: This could be due to several reasons, including the specific cell line's characteristics, the concentration of this compound used, and the duration of treatment. Consult the troubleshooting guide for cell-based assays for detailed steps to identify and resolve the problem.
Q4: What are the downstream signaling pathways of HER2 and HER4 that I should investigate to confirm target engagement?
A4: Both HER2 and HER4 activation leads to the initiation of several downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which regulate cell proliferation, survival, and differentiation. A diagram of these pathways is provided below.
Quantitative Data Summary
The following table summarizes the known in-vitro inhibitory activities of this compound against HER family kinases.
| Target | IC50 (nM) | Reference |
| EGFR L858R/T790M | 1 | [1] |
| EGFR L858R | 6 | [1] |
| EGFR L861Q | 1 | [1] |
| EGFR (wild-type) | 25 | [1] |
| HER4 (ErbB4) | 7 | [1][2] |
| HER2 (ErbB2) | Moderate potency, >60% inhibition at 1µM | [3] |
Signaling Pathways
Activation of HER2 and HER4, typically through ligand-induced homo- or heterodimerization, leads to the phosphorylation of key tyrosine residues in their intracellular domains. This creates docking sites for adaptor proteins, initiating downstream signaling cascades.
References
Technical Support Center: AZ-5104 and RORγ Reporter Assays
This technical support resource is designed for researchers, scientists, and drug development professionals encountering unexpected results with AZ-5104 in Retinoid-related Orphan Receptor gamma (RORγ) reporter assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on RORγ?
This compound is an active metabolite of the EGFR inhibitor, osimertinib.[1] While primarily known as an EGFR inhibitor, studies have shown that this compound can also act as an agonist of RORγ at low micromolar concentrations in stably transfected reporter cell lines.[2][3] Molecular docking analyses indicate that it can occupy the ligand-binding domain of the RORγ receptor.[2][3]
Q2: We are observing an inhibition of RORγ activity with this compound in our Th17 cells, contrary to the expected agonistic effect. Why is this happening?
This is a documented dichotomous behavior of this compound.[2][3] While it can act as a RORγ agonist in specific reporter systems, in Th17 cells, it has been shown to downregulate the expression of RORγT (the Th17-specific isoform of RORγ) and Th17-related cytokine production.[2][3] This inhibitory effect is mediated through the inhibition of the SRC-ERK-STAT3 signaling pathway, which is downstream of EGFR.[2][3]
Troubleshooting Guide
Issue 1: Agonistic activity of this compound is observed in a reporter cell line (e.g., HepG2), but not in primary Th17 cells.
Possible Cause 1: Off-Target Effects
This compound is a potent EGFR inhibitor.[1] In cell types where the EGFR signaling pathway is critical for RORγT expression, such as Th17 cells, the inhibitory effect of this compound on this pathway can mask its direct agonistic effect on the RORγ receptor.[2]
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Perform western blots to check the phosphorylation status of key proteins in the SRC-ERK-STAT3 pathway in your Th17 cells after treatment with this compound. A decrease in phosphorylation would confirm the off-target inhibitory effect.
-
Use a Different Cell Line: If your primary goal is to study the direct interaction of this compound with RORγ, consider using a cell line with low EGFR dependency, or a cell-free system.
Possible Cause 2: Cytotoxicity
This compound can be cytotoxic at higher concentrations.[3][4] In Th17 cells, cytotoxicity has been observed at concentrations above 0.5 µM, which may prevent the compound from reaching an effective intracellular concentration to act as a RORγT agonist.[3]
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your specific cell type.
-
Adjust Treatment Concentration: Ensure your experimental concentrations are below the cytotoxic threshold.
Issue 2: High variability or weak signal in the luciferase reporter assay.
Possible Cause 1: Suboptimal Transfection Efficiency
Low transfection efficiency can lead to a weak signal and high variability between replicates.[5][6]
Troubleshooting Steps:
-
Optimize Transfection Protocol: Test different ratios of plasmid DNA to transfection reagent.[5]
-
Check Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA.[6]
-
Use a Normalization Control: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[7][8]
Possible Cause 2: Inappropriate Assay Conditions
Factors such as cell density, reagent concentration, and incubation times can significantly impact assay results.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Plate cells at a consistent and optimal density to ensure reproducibility.[9]
-
Prepare Master Mixes: To minimize pipetting errors, prepare master mixes for your reagents.[5]
-
Use a Luminometer with an Injector: This can improve consistency in reagent addition and measurement timing.[5]
Experimental Protocols
RORγ Luciferase Reporter Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, transfect the cells with a RORγ-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Data Presentation
Table 1: Effect of this compound on RORγ-dependent Transcription in a Reporter Cell Line and Th17 Cells
| Cell Type | This compound Concentration (µM) | Observed Effect on RORγ/RORγT Activity | Reference |
| RORγ-HepG2 Reporter Cell Line | 1 | ~1.5-fold induction of RORγ-dependent transcription | [3] |
| Differentiating CD4+ T cells (Th17) | 1 | Dose-dependent decrease in RORγT mRNA expression | [3] |
Table 2: Effect of this compound on Th17-related Gene Expression
| Gene | This compound Concentration (µM) | Change in mRNA Expression | Reference |
| IL17A | 1 | Decreased | [3] |
| IL17F | 1 | Decreased | [3] |
| IL21 | 1 | Decreased | [3] |
| IL22 | 1 | Decreased | [3] |
Visualizations
Caption: Dichotomous signaling of this compound in Th17 cells.
Caption: Workflow for a RORγ dual-luciferase reporter assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104 In Vivo Efficacy Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo efficacy studies with AZ-5104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active, demethylated metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism of action is the irreversible inhibition of EGFR, including sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[2][3][4] Like its parent compound, it binds covalently to a cysteine residue in the ATP-binding site of EGFR.[5]
Q2: What is the potency of this compound against different EGFR variants?
A2: this compound is a potent inhibitor of various EGFR mutations. Preclinical studies have shown it to be more potent than Osimertinib against certain EGFR-mutant cell lines, though with a potentially lower margin to wild-type (WT) EGFR activity.[2]
Summary of this compound In Vitro Potency
| Target | Cell Line | IC50 (nM) |
| EGFRL858R/T790M | H1975 | 1 |
| EGFRExon 19 del/T790M | PC-9VanR | 2 |
| EGFRExon 19 del | PC-9 | 1 |
| EGFRWT | H2073 | 53 |
| EGFRWT | LOVO | 33 |
| ErbB4 | - | 7 |
Data compiled from multiple sources.[1]
Q3: What are the typical animal models used for this compound efficacy studies?
A3: In vivo efficacy studies for this compound, often in the context of Osimertinib administration, typically utilize xenograft models. These include cell line-derived xenografts (e.g., using NCI-H1975, PC9, or A431 cells) and patient-derived xenograft (PDX) models harboring relevant EGFR mutations.[2][6] The choice of model depends on the specific research question, such as assessing efficacy against sensitizing mutations, the T790M resistance mutation, or other alterations like EGFR exon 20 insertions.[6]
Q4: What is a recommended starting dose for this compound in mouse models?
A4: Published studies have demonstrated that this compound administered at 5 mg/kg/day is effective in reducing tumor volume in mouse models.[1] However, the optimal dose can vary depending on the specific mouse strain, tumor model, and experimental endpoint. It is always recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general workflow for in vivo efficacy studies.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an this compound in vivo efficacy study.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo efficacy studies with kinase inhibitors like this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy / No Tumor Growth Inhibition | 1. Inadequate Dose or Dosing Frequency: The dose may be too low to achieve sufficient target inhibition.[7] 2. Poor Bioavailability: Issues with formulation or route of administration may limit drug exposure.[7] 3. Rapid Metabolism: The compound may be cleared too quickly in vivo.[7] 4. Model Resistance: The chosen tumor model may have intrinsic or acquired resistance mechanisms not dependent on EGFR signaling.[8] | 1. Dose Escalation: Conduct a dose-escalation study. Consider increasing dosing frequency (e.g., from once to twice daily). 2. Pharmacokinetic (PK) Analysis: Characterize the PK profile of this compound in your model. Evaluate different formulation vehicles or consider an alternative route of administration (e.g., IP vs. oral).[7] 3. Pharmacodynamic (PD) Analysis: Measure target engagement in tumor tissue (e.g., by assessing levels of phosphorylated EGFR) to confirm the drug is reaching and inhibiting its target.[9] 4. Model Characterization: Verify the EGFR mutation status and dependency of your tumor model. Consider testing in alternative models. |
| Significant Toxicity (e.g., >15% Body Weight Loss, Lethargy) | 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD).[7] 2. Off-Target Effects: this compound has some activity against WT EGFR and other kinases (HER2, HER4), which could lead to toxicity in certain models.[1] 3. Formulation Vehicle Toxicity: The vehicle used to dissolve/suspend this compound may be causing toxicity.[7] 4. Animal Health Issues: Pre-existing health problems in the study animals. | 1. Dose Reduction: Reduce the dose or switch to a less frequent dosing schedule. 2. Toxicity Monitoring: Closely monitor for signs of toxicity associated with EGFR inhibitors (e.g., skin rash, diarrhea) and manage symptomatically if possible. 3. Vehicle Control Group: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. Test alternative, well-tolerated vehicles if necessary. 4. Veterinary Check: Ensure all animals are healthy before starting the experiment. |
| High Variability in Tumor Growth Within Groups | 1. Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the injection technique. 2. Tumor Heterogeneity: The parent cell line or PDX model is heterogeneous, leading to different growth rates.[10] 3. Animal Health/Age Variation: Differences in the age, weight, or health status of the animals at the start of the study. | 1. Standardize Implantation: Ensure consistent cell viability, injection volume, and anatomical location for tumor implantation. 2. Increase Group Size: A larger number of animals per group can help mitigate the effects of inherent biological variability. 3. Refine Model: If using a cell line, consider re-cloning to obtain a more homogeneous population. For PDX models, acknowledge and report the inherent heterogeneity. 4. Uniform Animal Cohorts: Use animals of the same sex, and within a narrow age and weight range. |
| Pharmacodynamic (PD) Signal is Unchanged with Treatment | 1. Insufficient Drug Exposure: See "Lack of Efficacy" section. 2. Timing of Tissue Collection: Tissues may be collected at a time point when the drug has cleared and the target is no longer inhibited. 3. Assay Issues: Problems with the antibody or technique used to measure the PD biomarker (e.g., p-EGFR). | 1. PK/PD Study: Conduct a pilot study to determine the time course of target inhibition after a single dose. Collect tissues at the predicted peak of inhibition. 2. Assay Validation: Validate your Western blot, ELISA, or IHC assay for p-EGFR using appropriate positive and negative controls. 3. Confirm Drug Levels: If possible, measure the concentration of this compound in the collected tumor tissue to correlate with the PD readout. |
Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Culture:
-
Culture human non-small cell lung cancer cells with a relevant EGFR mutation (e.g., NCI-H1975: L858R/T790M) under standard conditions.
-
Harvest cells during the exponential growth phase and ensure high viability (>95%) via Trypan Blue exclusion.
-
Resuspend cells in a suitable medium (e.g., serum-free media mixed 1:1 with Matrigel) at a concentration of 5-10 x 107 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Allow animals to acclimate for at least one week before the start of the study.
-
Inject 100 µL of the cell suspension (containing 5-10 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water). Prepare fresh daily or test for stability.
-
Dosing: Administer this compound or vehicle control daily via oral gavage (PO) at the desired dose (e.g., 5 mg/kg). Adjust the administration volume based on the most recent body weight measurement.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm3), become ulcerated, or if body weight loss exceeds 20%.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
Include a satellite group of animals for tissue collection.
-
At a predetermined time point after the final dose (e.g., 2-4 hours), euthanize the animals and excise tumors.
-
Process tumors for analysis (e.g., snap-freeze for Western blot to measure p-EGFR, or fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the percent tumor growth inhibition (%TGI) at the end of the study.
-
Analyze the statistical significance of the differences between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
References
- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
AZ-5104 Technical Support Center: Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AZ-5104, particularly after freeze-thaw cycles. Adherence to proper storage and handling protocols is critical to ensure the integrity and performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to four years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, it is crucial to aliquot the this compound solution into single-use volumes to minimize the number of freeze-thaw cycles.[3] Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[2][3]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing solutions of this compound can lead to its degradation and reduce its inhibitory activity.[3] Aliquoting the stock solution is a critical step to prevent this.
Q4: Is this compound stable in biological matrices?
A4: Studies have indicated that this compound may exhibit instability in biological matrices such as plasma.[4] It is important to consider this during experimental design, for instance, by minimizing the time the compound spends in plasma at room temperature and processing samples quickly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in cellular assays. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of your stock solution.2. Review your storage and handling procedures to ensure they align with the recommendations.3. Consider qualifying a new batch of the compound if the issue persists. |
| Variability in results between experiments. | Inconsistent compound concentration due to multiple freeze-thaw cycles of the same stock solution. | Always use a fresh aliquot for each experiment. Avoid using a stock solution that has been frozen and thawed multiple times. |
| Precipitate observed in the solution after thawing. | The compound may have come out of solution during freezing. | 1. Gently warm the vial to room temperature.2. Vortex the solution thoroughly to ensure the compound is fully redissolved before use. |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may be necessary to aid dissolution.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing any leftover solution.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
Visualizing the EGFR Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3][5] Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
inconsistent p-EGFR inhibition with AZ-5104
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent inhibition of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) when using AZ-5104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291)[1][2]. Its primary mechanism of action is the potent and irreversible inhibition of EGFR by binding to the kinase domain[3]. This action blocks the autophosphorylation of the receptor that occurs upon ligand binding, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival[2][4].
Q2: Why am I observing inconsistent or weak inhibition of p-EGFR with this compound?
Inconsistent results can arise from several factors related to experimental design, cell line characteristics, and technical execution. Below is a troubleshooting guide to help identify the potential cause of the issue.
Troubleshooting Guide: Inconsistent p-EGFR Inhibition
If you are not seeing the expected level of p-EGFR inhibition, systematically review the following experimental variables.
Caption: Troubleshooting logic for inconsistent p-EGFR inhibition.
Q3: What are the key potency and selectivity differences between this compound and Osimertinib?
While both are potent EGFR inhibitors, preclinical studies indicate that this compound is more potent than its parent compound, Osimertinib, against several EGFR-mutant cell lines[3]. However, this increased potency comes with a reduced selectivity margin against wild-type EGFR (WT-EGFR)[1][2]. This means this compound inhibits WT-EGFR at lower concentrations than Osimertinib, which can be a source of toxicity or unexpected experimental outcomes in cells with high WT-EGFR expression[5].
Q4: Does this compound have known off-target effects?
Yes. Besides its primary target (EGFR), this compound has the potential to inhibit other HER family kinases, such as HER2 and HER4[1][2]. Additionally, some studies have shown it can have dichotomous effects, such as acting as an agonist for RORγ in certain contexts and inhibiting downstream signaling molecules like SRC, ERK, and STAT3, which could lead to complex biological responses beyond direct EGFR inhibition[4][6].
Q5: What are the recommended experimental conditions for using this compound?
The optimal conditions are highly cell-line dependent. Based on published data, IC50 values for p-EGFR inhibition can range from low nanomolar (1-2 nM) in highly sensitive mutant lines (e.g., PC-9, H1975) to higher nanomolar (33-53 nM) in wild-type lines (e.g., LOVO, H2073)[1][2]. Treatment times can range from 30 minutes to 24 hours depending on the experimental goal[7]. It is critical to perform a dose-response and time-course experiment for your specific cell system to determine the optimal conditions.
Quantitative Data
The inhibitory potency of this compound on EGFR phosphorylation varies across cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | p-EGFR Inhibition IC50 (nM) |
| H1975 | L858R / T790M | 2 |
| PC-9VanR | Exon 19 del / T790M | 1 |
| PC-9 | Exon 19 del | 2 |
| LOVO | Wild-Type | 33 |
| H2073 | Wild-Type | 53 |
| (Data sourced from MedchemExpress and BioCrick)[1][2] |
Experimental Protocols & Visualizations
EGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Standard Protocol for p-EGFR Western Blot Analysis
This protocol provides a general framework for assessing p-EGFR levels following treatment with this compound.
Caption: Standard experimental workflow for p-EGFR analysis.
Detailed Steps:
-
Cell Culture & Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and growing, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 16-24 hours to reduce basal levels of EGFR phosphorylation[7].
-
Inhibitor Treatment: Prepare dilutions of this compound in the starvation medium. Replace the medium on the cells with the this compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 2-4 hours).
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (a common starting concentration is 100 ng/mL) for 15-30 minutes at 37°C to induce a robust and measurable EGFR phosphorylation signal[7].
-
Cell Lysis:
-
Immediately after stimulation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer freshly supplemented with protease and phosphatase inhibitors[7][8].
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA assay[7].
-
Western Blotting:
-
Sample Prep: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane[8].
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST[8].
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Y1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, wash again, and detect using an ECL substrate[7].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
adjusting AZ-5104 dosage for different mouse strains
Welcome to the technical support center for AZ-5104, a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in preclinical mouse models, with a specific focus on adjusting dosage for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule kinase inhibitor that targets the p110α subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[1][2][3] This pathway is frequently hyperactivated in many forms of cancer.[2][4]
Q2: Which mouse strains are recommended for use with this compound?
A2: The choice of mouse strain is critical and depends on the experimental goal.
-
For syngeneic models (mouse tumors in immunocompetent mice): C57BL/6 and BALB/c are commonly used. These strains have different immunological profiles (Th1-biased for C57BL/6 vs. Th2-biased for BALB/c) which can influence tumor microenvironment and response to therapy.[5]
-
For xenograft models (human tumors in immunodeficient mice): NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains (e.g., NSG) are required. These mice lack functional T and B cells, which allows for the engraftment of human tumor cells.[6][7] NOD/SCID mice often show higher rates of tumor engraftment compared to other immunodeficient strains like BALB/c nude mice.[8][9]
Q3: Why is it necessary to adjust the this compound dosage for different mouse strains?
A3: Mouse strains exhibit significant genetic diversity, which can lead to differences in drug metabolism, distribution, and overall tolerability.[2] Key factors include:
-
Metabolism: Variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), can alter the clearance rate of this compound.[3][4] For instance, some studies show that BALB/c mice can have lower activity of certain CYP isozymes compared to C57BL/6 mice, potentially leading to higher drug exposure and toxicity if the dose is not adjusted.[4]
-
Immune Response: The underlying immune status affects tolerability. Immunocompetent strains like C57BL/6 and BALB/c may react differently to drug-induced stress than immunodeficient strains like NOD/SCID.[5]
-
Physiology: Baseline physiological differences, such as gastrointestinal function, can influence drug absorption and side effects.[10][11]
Q4: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A4: A Maximum Tolerated Dose (MTD) study is a short-term dose escalation experiment designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[12][13] It is a critical first step before initiating efficacy studies.[13] The MTD helps define the upper limit for dosing in long-term experiments, ensuring that the observed anti-tumor effects are not confounded by systemic toxicity.[13] Key endpoints are typically body weight loss (usually a maximum of 15-20%) and clinical signs of distress.[11][12]
Dosage and Administration Guidelines
The following tables provide starting recommendations for this compound dosage. These are based on preclinical data and should be optimized for your specific model and experimental conditions by conducting an MTD study.
Table 1: Recommended Starting Doses for MTD Studies
| Mouse Strain | Model Type | Route of Administration | Starting Dose Range (mg/kg) | Dosing Schedule |
| C57BL/6 | Syngeneic | Oral (gavage) | 25 - 100 | Once daily (QD) |
| BALB/c | Syngeneic | Oral (gavage) | 20 - 80 | Once daily (QD) |
| NOD/SCID | Xenograft | Oral (gavage) | 25 - 100 | Once daily (QD) |
Note: BALB/c mice may exhibit higher sensitivity to certain compounds; therefore, a lower starting dose is recommended.[10]
Table 2: Example Pharmacokinetic Parameters for this compound (50 mg/kg, single oral dose)
| Parameter | C57BL/6 | BALB/c | NOD/SCID |
| Cmax (ng/mL) | ~1850 | ~2300 | ~1950 |
| Tmax (hr) | 1.5 | 1.0 | 1.5 |
| AUC (0-24h) (ng·h/mL) | ~9500 | ~12500 | ~10200 |
| Clearance (mL/min/kg) | ~87 | ~66 | ~81 |
| Half-life (t½) (hr) | ~4.5 | ~5.8 | ~4.8 |
Disclaimer: This data is illustrative for the fictional compound this compound and is synthesized from general knowledge of kinase inhibitors. Actual results will vary.
Visual Guides and Workflows
Signaling Pathway of this compound
This diagram illustrates the PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
Experimental Workflow: MTD and Efficacy Study
This workflow outlines the key steps for conducting a successful preclinical study with this compound.
Caption: Standard workflow for in vivo MTD and efficacy studies.
Troubleshooting Guide
Problem 1: No significant anti-tumor activity observed in a xenograft model.
| Possible Cause | Recommended Solution |
| Sub-optimal Dosage | The dose may be too low for the specific tumor model. Confirm that the MTD was correctly established for the strain used (e.g., NOD/SCID). Consider running a pilot efficacy study with a small cohort at MTD and MTD/2 to confirm dose-responsiveness. |
| Poor Drug Exposure | Verify the formulation and administration technique. For oral gavage, ensure correct delivery to the stomach. Consider performing a satellite pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound. |
| Tumor Model Resistance | The selected cell line may have mutations downstream of PI3K (e.g., in Akt or mTOR) or in parallel compensatory pathways. Verify the genetic profile of your cell line.[1][3] |
| Incorrect Mouse Model | Ensure you are using a sufficiently immunodeficient strain (e.g., NOD/SCID or NSG) to prevent rejection of the human xenograft.[6] |
Problem 2: High toxicity (e.g., >20% body weight loss) observed in BALB/c mice at a dose tolerated by C57BL/6 mice.
| Possible Cause | Recommended Solution |
| Strain-Specific Sensitivity | BALB/c mice can be more sensitive to certain drugs.[2][10] An MTD study must be performed specifically in BALB/c mice and not extrapolated from other strains. |
| Slower Drug Metabolism | BALB/c mice may have lower activity of specific CYP enzymes responsible for metabolizing this compound, leading to higher drug exposure.[4] Reduce the dose by 25-30% and repeat the tolerability study in a small cohort of BALB/c mice. |
| Vehicle Toxicity | Ensure the formulation vehicle is well-tolerated in BALB/c mice. Run a vehicle-only control group as part of your MTD study. |
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing common experimental issues.
References
- 1. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interstrain differences in the expression and activity of Cyp2a5 in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver lobe and strain differences in the activity of murine cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. Cytochromes P450 and species differences in xenobiotic metabolism and activation of carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between NOD/SCID mice and BALB/c mice for patient-derived tumor xenografts model of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of immunopathology and locomotor recovery in C57BL/6, BUB/BnJ, and NOD-SCID mice after contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to AZ-5104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering intrinsic resistance to AZ-5104, a potent, irreversible EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active, demethylated metabolite of the third-generation EGFR inhibitor, Osimertinib (AZD9291).[1][2] It functions as a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is highly effective against sensitizing EGFR mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[1][2] Its mechanism involves covalent binding to a cysteine residue in the ATP-binding site of the EGFR, thereby blocking its signaling activity.
Q2: What is intrinsic resistance to this compound?
A2: Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to this compound from the outset of treatment, as opposed to acquired resistance, which develops over time. This means that the drug is ineffective at clinically relevant concentrations in these cells, even without prior exposure.
Q3: What are the known molecular mechanisms of intrinsic resistance to this compound?
A3: While research is ongoing, a key mechanism of intrinsic resistance to third-generation EGFR inhibitors like Osimertinib and its active metabolite this compound involves the dysregulation of cell cycle control pathways. Specifically, alterations in the CDK4/6-Rb axis, such as the overexpression of Cyclin D1 (CCND1) or the loss of the tumor suppressor p16 (CDKN2A), can confer an EGFR-independent mechanism of proliferation, rendering the cells resistant to EGFR inhibition by this compound.
Q4: How can I determine if my cell line has intrinsic resistance to this compound?
A4: You can assess intrinsic resistance by performing a dose-response cell viability assay (e.g., MTT or CCK-8) with this compound. If the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is significantly higher than that reported for sensitive cell lines, it suggests intrinsic resistance. Additionally, you can perform a western blot analysis to check for the overexpression of Cyclin D1 or the absence of p16 protein, which are known markers of this resistance mechanism.
Q5: Are there strategies to overcome intrinsic resistance to this compound?
A5: Yes, a promising strategy is the combination of this compound with a CDK4/6 inhibitor, such as abemaciclib or palbociclib. This combination therapy targets both the EGFR-driven signaling and the dysregulated cell cycle machinery, leading to a synergistic anti-proliferative effect in intrinsically resistant cells.
Troubleshooting Guides
Problem: My cells show a high IC50 value for this compound, suggesting intrinsic resistance.
Possible Cause 1: Alterations in the CDK4/6-Rb pathway.
-
Troubleshooting Steps:
-
Assess Protein Levels: Perform a western blot to determine the expression levels of Cyclin D1 and p16 (CDKN2A) in your cell line compared to a known this compound sensitive cell line (e.g., PC-9). Overexpression of Cyclin D1 or loss of p16 expression is a strong indicator of this resistance mechanism.
-
Combination Therapy: Treat your cells with a combination of this compound and a CDK4/6 inhibitor (e.g., abemaciclib). Perform a cell viability assay to determine if the combination treatment reduces the IC50 of this compound and restores sensitivity.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of alternative signaling pathways, such as MET, HER2, or IGF1R.
-
Targeted Combination Therapy: If a specific bypass pathway is identified, consider a combination therapy of this compound with an inhibitor of the activated RTK (e.g., a MET inhibitor if MET is hyperactivated).
-
Problem: The combination of this compound and a CDK4/6 inhibitor is not effective in my cells.
Possible Cause: Presence of other resistance mechanisms.
-
Troubleshooting Steps:
-
Genetic Sequencing: Perform next-generation sequencing (NGS) to identify other potential resistance-conferring mutations in genes downstream of EGFR, such as KRAS or BRAF, or in other oncogenic drivers.
-
Histological Transformation: In some cases, resistance can be due to a change in the cell type, for example, from non-small cell lung cancer to small cell lung cancer. This can be assessed through histopathological analysis of xenograft tumors.
-
Quantitative Data
Table 1: In Vitro Potency of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| PC-9 | Exon 19 deletion | ~2 |
| NCI-H1975 | L858R/T790M | ~2 |
| LoVo | Wild-Type | ~33 |
Note: Data is derived from studies on Osimertinib and its metabolite this compound. IC50 values can vary between experiments.
Table 2: Effect of Combination Therapy on Overcoming Intrinsic Resistance to Osimertinib (as a proxy for this compound) in NSCLC cell lines with altered cell cycle regulators.
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) |
| PC-9 (Parental) | - | Osimertinib | ~15 |
| PC-9 (CCND1 Overexpression) | Intrinsic Resistance | Osimertinib | >1000 |
| PC-9 (CCND1 Overexpression) | Intrinsic Resistance | Osimertinib + Abemaciclib (500 nM) | ~50 |
| HCC827 (Parental) | - | Osimertinib | ~10 |
| HCC827 (CDKN2A Knockdown) | Intrinsic Resistance | Osimertinib | >1000 |
| HCC827 (CDKN2A Knockdown) | Intrinsic Resistance | Osimertinib + Abemaciclib (500 nM) | ~40 |
Note: This data is based on studies with Osimertinib. Given that this compound is the active metabolite, similar trends are expected. The combination with a CDK4/6 inhibitor significantly reduces the IC50 in resistant cells.
Experimental Protocols
Protocol 1: Establishing an Intrinsically Resistant Cell Line via Genetic Manipulation
-
Vector Preparation: Obtain a lentiviral or retroviral vector expressing human Cyclin D1 (CCND1) or a short hairpin RNA (shRNA) targeting human p16 (CDKN2A).
-
Transduction/Transfection: Transduce or transfect your target EGFR-mutant cell line (e.g., PC-9 or HCC827) with the prepared vector according to the manufacturer's instructions.
-
Selection: Select for successfully transduced/transfected cells using the appropriate selection marker (e.g., puromycin or G418).
-
Expansion and Verification: Expand the selected cell population. Verify the overexpression of Cyclin D1 or knockdown of p16 by western blotting.
-
Characterization: Characterize the newly established cell line for its resistance to this compound by determining the IC50 value using a cell viability assay and comparing it to the parental cell line.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of a CDK4/6 inhibitor (e.g., 500 nM abemaciclib). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly. Read the absorbance at 570 nm. If using CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Western Blot for Cyclin D1 and p16
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, p16, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between different conditions.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Intrinsic resistance via the CDK4/6-Rb pathway.
References
- 1. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of bazedoxifene and abemaciclib co‑treatment in triple‑negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results with AZ-5104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable results during experiments with AZ-5104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active, demethylated metabolite of the drug osimertinib (AZD9291). Its primary mechanism of action is as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). It shows potent inhibitory activity against various EGFR mutations, including L858R/T790M, L858R, and exon 19 deletion, as well as wild-type EGFR.[1][2]
Q2: What are the known molecular targets of this compound?
Besides its primary targets in the EGFR family, this compound has been shown to have minimal off-target activity against other non-HER family kinases. However, it does have the potential to target HER2 and HER4 kinase activity.[1] Interestingly, at low micromolar concentrations, this compound can also act as an agonist for the nuclear receptor RORγ.[3] This dual activity could contribute to variable experimental outcomes depending on the cellular context and concentration used.
Q3: What is the stability of this compound in experimental conditions?
This compound, along with osimertinib, has been shown to be poorly stable in plasma at room temperature.[4] It is crucial to handle and store the compound appropriately to avoid degradation, which could be a significant source of variability in experimental results.
Q4: How does this compound enter cells and tissues?
The brain accumulation of this compound is restricted by the multidrug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).[5] The expression levels of these transporters in your experimental model (cell lines or in vivo models) could influence the intracellular concentration of this compound and therefore affect the observed results.[5]
Troubleshooting Guide for Variable Results
Variable or unexpected results with this compound can arise from several factors related to its chemical properties and complex pharmacology. This guide provides a structured approach to troubleshooting.
Issue 1: Inconsistent Inhibition of EGFR Signaling
If you are observing inconsistent inhibition of EGFR phosphorylation or downstream signaling pathways, consider the following factors:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound is unstable in plasma at room temperature.[4] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -80°C. For experiments, dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Lines | Different cell lines have varying levels of EGFR expression and mutations. Confirm the EGFR mutation status of your cell lines. This compound has different potencies against different EGFR mutants.[1] |
| Presence of Efflux Pumps | High expression of ABCB1 and ABCG2 transporters can reduce intracellular drug concentration.[5] Verify the expression of these transporters in your cell models. If high, consider using a model with lower expression or co-administration with an efflux pump inhibitor for mechanistic studies. |
| Incorrect Dosing | The resynthesis of EGFR means that infrequent dosing may not be as effective as daily dosing in vivo.[2][6] For in vitro studies, ensure the concentration and incubation time are appropriate to achieve and maintain target inhibition. |
Experimental Workflow for Investigating Inconsistent EGFR Inhibition
Issue 2: Unexpected Off-Target Effects or Dual Agonist/Antagonist Activity
You may observe effects that are not readily explained by EGFR inhibition alone. This could be due to this compound's other known activities.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| RORγ Agonism | At low micromolar concentrations, this compound can act as an RORγ agonist, which could be relevant in immune cell types like Th17 cells.[3] Be aware of the concentration range you are using. If working with immune cells, consider assays to measure RORγ activity. |
| HER2/HER4 Inhibition | This compound has the potential to inhibit HER2 and HER4.[1] If your model expresses these receptors, you may be observing effects due to their inhibition. Assess the phosphorylation status of HER2 and HER4 to determine if they are being targeted in your system. |
| Metabolite Activity | This compound is itself a metabolite of osimertinib.[1] If you are using osimertinib in your experiments, be aware that its effects could be due to both the parent compound and this compound. In in vivo studies, consider that the pharmacokinetic properties of both molecules will influence the overall effect.[2][6] |
Signaling Pathway Considerations for this compound
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Use the working solutions immediately and do not store them for later use.
-
Protocol 2: Western Blotting for EGFR Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
This guide should help you navigate the complexities of working with this compound and achieve more consistent and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
AZ-5104 vs. Osimertinib: A Comparative Analysis of Potency Against EGFR Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitors AZ-5104 and osimertinib in their potency against various epidermal growth factor receptor (EGFR) mutations. This analysis is supported by experimental data from preclinical studies.
Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] this compound is an active, demethylated metabolite of osimertinib.[3][4] Preclinical evidence indicates that while both compounds target EGFR, they exhibit different potency profiles against various EGFR mutants and wild-type (WT) EGFR.[5][6]
Potency Against EGFR Mutants: A Quantitative Comparison
The following table summarizes the in vitro potency (IC50 values) of this compound and osimertinib against various EGFR mutations and WT EGFR. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference(s) |
| PC9 | Exon 19 deletion (sensitizing) | ~2 | More than this compound | [4][5] |
| NCI-H1975 | L858R/T790M (resistance) | 1 - 2 | More than this compound | [3][4][5] |
| PC-9VanR | Exon 19 deletion/T790M | 1 | Not specified | [3][4] |
| LoVo | Wild-Type | 33 | Less than this compound | [4][5] |
| H2073 | Wild-Type | 53 | Not specified | [3][4] |
Biochemical assays further delineate the inhibitory activity of this compound against specific EGFR mutant enzymes:
| EGFR Mutant Enzyme | This compound IC50 (nM) | Reference(s) |
| EGFR L858R/T790M | 1 | [3][4] |
| EGFR L858R | 6 | [3][4] |
| EGFR L861Q | 1 | [3][4] |
| EGFR (Wild-Type) | 25 | [3][4] |
These data consistently show that this compound is a more potent inhibitor of mutant EGFR than osimertinib.[5] However, this increased potency extends to wild-type EGFR, resulting in a reduced selectivity margin for this compound compared to its parent compound, osimertinib.[3][4][6]
Activity Against EGFR Exon 20 Insertions
EGFR exon 20 insertions (Ex20Ins) are a heterogeneous group of mutations generally associated with resistance to first and second-generation EGFR TKIs.[7][8] Both osimertinib and this compound have demonstrated activity against NSCLC harboring these mutations.[7][8] Studies have shown that both compounds can inhibit signaling pathways and cellular growth in cell lines with the most prevalent Ex20Ins mutations.[7][8] In vivo studies using patient-derived xenograft models also confirmed the anti-tumor activity of both agents against various EGFR Ex20Ins mutant tumors.[7]
Experimental Protocols
The following are generalized experimental protocols based on methodologies frequently cited in the referenced literature for assessing the potency of EGFR inhibitors.
In Vitro Cell Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., PC9, NCI-H1975) and wild-type EGFR (e.g., LoVo) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or osimertinib.
-
Incubation: Cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR, a key step in its activation.
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract proteins.
-
ELISA or Western Blot: The level of phosphorylated EGFR (pEGFR) is quantified using either an enzyme-linked immunosorbent assay (ELISA) or by separating proteins via SDS-PAGE followed by Western blotting with an antibody specific for pEGFR.
-
Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and osimertinib, and a typical experimental workflow for evaluating their potency.
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Caption: Experimental workflow for comparing the potency of this compound and osimertinib.
References
- 1. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ-5104 and AZD9291 (Osimertinib) Selectivity in EGFR-Targeted Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the selectivity profiles of two critical compounds in the field of non-small cell lung cancer (NSCLC) treatment: AZD9291 (Osimertinib) and its active metabolite, AZ-5104. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective analysis of their performance and selectivity against various forms of the epidermal growth factor receptor (EGFR) and the broader human kinome.
Introduction to AZD9291 and its Active Metabolite, this compound
AZD9291, commercially known as Osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of NSCLC.[1] It is an irreversible inhibitor designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs.[1][2] A key feature of AZD9291 is its designed selectivity to spare wild-type (WT) EGFR, thereby reducing the severe skin and gastrointestinal toxicities associated with earlier-generation inhibitors.[3]
Upon administration, AZD9291 is metabolized in the body to form active metabolites, with this compound being a significant, demethylated active form.[4] this compound shares the core mechanism of irreversible inhibition but exhibits a distinct selectivity profile that warrants a detailed comparative analysis. Understanding the nuances in selectivity between the parent drug and its active metabolite is crucial for interpreting preclinical data and clinical outcomes.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of this compound and AZD9291 against various EGFR mutants and wild-type EGFR, as well as in different cancer cell lines. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%).
Table 1: Biochemical IC50 Values against EGFR Variants
| EGFR Variant | This compound IC50 (nM) | AZD9291 IC50 (nM) |
| L858R/T790M | 1 | 1 |
| L858R | 6 | 12 |
| L861Q | 1 | - |
| Wild-Type | 25 | ~200-fold > L858R/T790M |
| ErbB4 | 7 | - |
Data sourced from MedchemExpress and Cross et al., 2014.[1][4]
Table 2: Cellular IC50 Values for EGFR Phosphorylation Inhibition
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | AZD9291 IC50 (nM) |
| H1975 | L858R/T790M | 2 | 15 |
| PC-9VanR | Exon 19 del/T790M | 1 | 6 |
| PC-9 | Exon 19 del | 2 | 17 |
| H2073 | Wild-Type | 53 | 1865 |
| LOVO | Wild-Type | 33 | 480 |
Data sourced from MedchemExpress and the AZD9291 Investigator's Brochure.[4]
The data clearly indicates that while both compounds are highly potent against the double mutant L858R/T790M, this compound demonstrates greater potency against both mutant and wild-type EGFR in cellular assays.[1] This translates to a reduced selectivity margin for this compound against wild-type EGFR when compared to its parent compound, AZD9291.[1]
Kinome Selectivity Profile
A broader assessment of selectivity was conducted by screening AZD9291 and its metabolites at a concentration of 1 µM against a panel of approximately 280 kinases. AZD9291 displayed minimal off-target activity, with only a few other kinases showing greater than 60% inhibition.[1] These included ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2. The active metabolite, this compound, exhibited a similar secondary target profile.[1] This high degree of selectivity for mutant EGFR over other kinases is a hallmark of AZD9291's favorable safety profile.
Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR enzymes.
Methodology:
-
Recombinant EGFR protein (e.g., L858R/T790M, L858R, or wild-type) is incubated in a kinase reaction buffer.
-
The test compound (this compound or AZD9291) is added at various concentrations.
-
The kinase reaction is initiated by the addition of a mixture containing ATP and a synthetic peptide substrate (e.g., Y12-Sox).
-
The reaction progress is monitored over time by measuring the fluorescence signal generated upon peptide phosphorylation.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular EGFR Phosphorylation Assay
Objective: To measure the ability of test compounds to inhibit EGFR phosphorylation in a cellular context.
Methodology:
-
Human cancer cell lines with specific EGFR mutation statuses (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion, and LOVO for wild-type) are cultured.
-
Cells are treated with a range of concentrations of the test compound (this compound or AZD9291) for a defined period (e.g., 2 hours).
-
For wild-type cell lines, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Following treatment, cells are lysed to extract proteins.
-
The level of phosphorylated EGFR (pEGFR) and total EGFR in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined by plotting the percentage of pEGFR inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitor selectivity.
Conclusion
Both AZD9291 and its active metabolite this compound are potent inhibitors of EGFR-sensitizing and T790M resistance mutations. However, a key differentiator is their selectivity margin over wild-type EGFR. AZD9291 was specifically designed and demonstrates a superior selectivity profile, which is a critical factor in its clinical success and favorable tolerability.[1] this compound, while highly active, exhibits increased potency against wild-type EGFR, resulting in a narrower therapeutic window.[1] This comparative analysis underscores the importance of detailed characterization of both parent compounds and their active metabolites in the drug development process. The high selectivity of AZD9291 for mutant EGFR remains a benchmark in targeted cancer therapy.
References
- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: AZ-5104 vs. Gefitinib in T790M-Positive Non-Small Cell Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AZ-5104 and gefitinib, specifically in the context of non-small cell lung cancer (NSCLC) cells harboring the T790M EGFR mutation. This mutation is a key mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.
This compound, an active metabolite of the third-generation EGFR TKI osimertinib (AZD9291), demonstrates significantly greater potency against T790M-positive NSCLC cells compared to the first-generation inhibitor, gefitinib.[1][2][3][4] The T790M mutation, often referred to as the "gatekeeper" mutation, alters the ATP binding pocket of the EGFR kinase domain, which reduces the efficacy of gefitinib.[5][6][7] this compound, like its parent compound, is designed to overcome this resistance mechanism.[4][8]
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and gefitinib against various EGFR-mutated and wild-type cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against EGFR Phosphorylation in Various Cell Lines [1][2]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 2 |
| PC-9VanR | Exon 19 deletion/T790M | 1 |
| PC-9 | Exon 19 deletion | 2 |
| H2073 | Wild-Type | 53 |
| LOVO | Wild-Type | 33 |
Table 2: Biochemical IC50 of this compound against Purified EGFR Enzymes [2][3]
| Enzyme | IC50 (nM) |
| EGFR L858R/T790M | 1 |
| EGFR L858R | 6 |
| EGFR L861Q | 1 |
| EGFR (wild-type) | 25 |
| ErbB4 | 7 |
Table 3: Cell Viability IC50 of this compound in Various Cell Lines [3]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | T790M/L858R | 3.3 |
| PC-9 | Exon 19 deletion | 2.6 |
| Calu 3 | Wild-Type | 80 |
| NCI-H2073 | Wild-Type | 53 |
Gefitinib's efficacy is significantly diminished in the presence of the T790M mutation. While specific IC50 values for gefitinib in T790M-positive cells from a direct comparative study with this compound are not detailed in the provided search results, it is well-established that the T790M mutation confers resistance to gefitinib.[5][6][9] The primary mechanism for this resistance is an increased affinity for ATP in the T790M mutant EGFR, which makes it more difficult for ATP-competitive inhibitors like gefitinib to bind effectively.[6][7]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for determining the efficacy of EGFR inhibitors.
Cell-Based EGFR Phosphorylation Assay
This assay is used to measure the ability of a compound to inhibit the phosphorylation of the EGFR protein within cancer cells.
-
Cell Culture: Human non-small cell lung cancer cell lines with defined EGFR mutation status (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose-response range of the test compound (e.g., this compound) for a specified period, typically 2 hours.[1]
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
ELISA or Western Blot: The concentration of phosphorylated EGFR and total EGFR in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blot analysis.
-
Data Analysis: The ratio of phosphorylated EGFR to total EGFR is calculated for each drug concentration. The IC50 value, the concentration of the drug that inhibits EGFR phosphorylation by 50%, is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Incubation: The cells are then treated with a range of concentrations of the test compound for a period of 72 hours.
-
Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®, Sytox) is added to each well. These reagents measure markers of cell viability, such as ATP content or membrane integrity.
-
Signal Measurement: The signal (e.g., luminescence, fluorescence) is measured using a plate reader.
-
IC50 Calculation: The IC50 value, representing the drug concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Recombinant Kinase Assay
This in vitro assay measures the direct inhibitory activity of a compound on a purified enzyme.
-
Assay Components: The assay is performed using a purified recombinant EGFR kinase domain (wild-type or mutant versions), a peptide or protein substrate, and radioactive ATP.[3]
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Measurement of Phosphorylation: The amount of radioactive phosphate incorporated into the substrate is measured, typically using a filter-binding assay.[3]
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is determined from the dose-response data.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the relevant signaling pathways and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Drug Efficacy Evaluation Workflow.
References
- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Navigating Erlotinib Resistance: A Comparative Analysis of AZ-5104 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of AZ-5104, an active metabolite of the third-generation EGFR TKI osimertinib, and other therapeutic alternatives for overcoming erlotinib resistance. The information is supported by experimental data to aid in research and development efforts.
Mechanisms of Erlotinib Resistance
Acquired resistance to erlotinib is multifaceted and often involves genetic alterations within the Epidermal Growth Factor Receptor (EGFR) or the activation of bypass signaling pathways. A primary mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, most commonly the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, thereby reducing the inhibitory effect of erlotinib.[1][2][3][4] Other mechanisms include amplification of the MET proto-oncogene, which activates alternative signaling pathways, and phenotypic changes such as epithelial-to-mesenchymal transition (EMT).
This compound: A Potent Inhibitor of Resistant EGFR Mutants
This compound is an active, demethylated metabolite of osimertinib (AZD9291), a third-generation EGFR TKI designed to overcome T790M-mediated resistance.[5][6][7] this compound itself is a potent inhibitor of EGFR, including the erlotinib-resistant T790M mutant.[5][6]
Signaling Pathway of Erlotinib Resistance and this compound Intervention
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: AZ-5104 Demonstrates Superior Efficacy Over Afatinib in EGFR Exon 20 Insertion Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of AZ-5104 and afatinib in non-small cell lung cancer (NSCLC) models harboring EGFR exon 20 insertions (Exon20ins). The data presented herein, compiled from peer-reviewed studies, indicates that while both agents show activity, this compound, the active metabolite of osimertinib, exhibits significantly greater potency and in vivo anti-tumor activity against these challenging mutations compared to the second-generation tyrosine kinase inhibitor (TKI), afatinib.
EGFR Exon20ins mutations represent a heterogeneous group of activating mutations in NSCLC that are largely insensitive to first and second-generation EGFR TKIs.[1][2] This resistance is primarily attributed to a conformational change in the ATP-binding pocket of the EGFR kinase domain, which sterically hinders the binding of these inhibitors.[3] Third-generation TKIs, such as osimertinib and its active metabolite this compound, have been developed to overcome some of these resistance mechanisms.[1][3]
In Vitro Sensitivity: this compound Exhibits Potent Inhibitory Activity
Cell-based assays consistently demonstrate the superior potency of this compound and its parent compound, osimertinib, over afatinib in inhibiting the proliferation of cells with various EGFR Exon20ins mutations.
| EGFR Exon 20 Insertion Mutant | Drug | IC50 (nM) | Cell Line/System |
| A763_Y764insFQEA | Afatinib | 3 | Ba/F3 |
| Osimertinib | 44 | Ba/F3 | |
| Y764_V765insHH | Afatinib | 134 | Ba/F3 |
| Osimertinib | 237 | Ba/F3 | |
| A767_V769dupASV | Afatinib | 158 | Ba/F3 |
| Osimertinib | 333 | Ba/F3 | |
| D770_N771insNPG | Afatinib | 43 | Ba/F3 |
| Osimertinib | 42 | Ba/F3 | |
| H2073 (S768_D770dupSVD) | This compound | ~100 | H2073 |
| Afatinib | >1000 | H2073 | |
| H2073 (V769_D770insASV) | This compound | ~250 | H2073 |
| Afatinib | >1000 | H2073 |
In Vivo Efficacy: this compound Drives Tumor Regression in Xenograft Models
Direct in vivo comparisons using patient-derived xenograft (PDX) models of NSCLC with EGFR Exon20ins mutations further underscore the superior anti-tumor activity of this compound compared to afatinib.
| PDX Model (EGFR Exon20ins) | Treatment | Dosage | Tumor Growth Inhibition |
| LG1423 (V769_D770insASV) | Osimertinib | 25 mg/kg/day | Significant tumor growth inhibition |
| Afatinib | 20 mg/kg/day | Less efficacious than osimertinib | |
| LXF2478 (M766_A767insASV) | This compound | 25 mg/kg/day | Significant tumor growth inhibition |
| Afatinib | 20 mg/kg/day | Less efficacious than this compound | |
| LU0387 (H773_V774insNPH) | This compound | 50 mg/kg/day | Significant tumor growth inhibition |
In these preclinical models, both osimertinib and this compound demonstrated a marked ability to inhibit tumor growth, whereas afatinib showed limited efficacy.[3]
Signaling Pathway Inhibition
Both this compound and afatinib are designed to inhibit the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. However, the structural differences in the ATP-binding pocket of Exon20ins mutants diminish the binding affinity of afatinib. This compound, being a third-generation inhibitor, is designed to form a covalent bond with the C797 residue, enabling more potent and sustained inhibition of the mutated receptor.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Cell Viability (IC50 Determination) Assay
A typical protocol for determining the half-maximal inhibitory concentration (IC50) of TKIs against EGFR Exon20ins-mutant cell lines involves the following steps:
-
Cell Culture: EGFR Exon20ins mutant cell lines (e.g., Ba/F3 engineered to express specific mutations, or patient-derived cell lines like H2073) are cultured in appropriate media supplemented with growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound and afatinib is prepared. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to each well and incubating for a further 1-4 hours. The absorbance is then measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro cell viability assay.
In Vivo Patient-Derived Xenograft (PDX) Model
The establishment and use of PDX models to evaluate in vivo drug efficacy generally follow these steps:
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed EGFR Exon20ins mutations is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).[4]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain size (e.g., >500 mm³). Once established, the tumors can be serially passaged into new cohorts of mice for expansion.[4]
-
Treatment Initiation: When the tumors in the experimental cohort reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, this compound, afatinib).
-
Drug Administration: The drugs are administered daily via oral gavage at predetermined doses (e.g., this compound at 25-50 mg/kg, afatinib at 20 mg/kg).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study continues until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Caption: Workflow for in vivo PDX model experiment.
Conclusion
The preclinical evidence strongly suggests that this compound possesses superior activity against EGFR Exon20ins mutations compared to afatinib. Both in vitro and in vivo studies demonstrate that this compound can effectively inhibit the growth of cancer cells harboring these challenging mutations at clinically relevant concentrations, a feat that afatinib struggles to achieve. These findings provide a strong rationale for the clinical investigation and development of osimertinib (the parent drug of this compound) for the treatment of NSCLC patients with EGFR exon 20 insertions.
References
- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. These inhibitors are designed to selectively target both the initial sensitizing mutations (e.g., exon 19 deletions and L858R) and the acquired T790M resistance mutation, which frequently emerges after treatment with first- or second-generation EGFR TKIs. A key advantage of this class is their relative sparing of wild-type (WT) EGFR, leading to a more favorable safety profile. This guide provides a detailed, data-driven comparison of the leading third-generation EGFR inhibitors: osimertinib, lazertinib, almonertinib, and furmonertinib.
Mechanism of Action and Preclinical Potency
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding confers high potency against mutant forms of EGFR, including the T790M "gatekeeper" mutation. Their selectivity for mutant over wild-type EGFR is a hallmark of this drug class, contributing to an improved therapeutic window.
The preclinical efficacy of these inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for the four inhibitors against key EGFR variants.
| Inhibitor | EGFR (Exon 19 del) | EGFR (L858R) | EGFR (Exon 19 del/T790M) | EGFR (L858R/T790M) | EGFR (WT) | Selectivity Ratio (WT/mutant) |
| Osimertinib | 12.92 nM[1] | 12 nM[2] | ~1 nM | 11.44 nM[1] | 493.8 nM[1] | ~40-50x |
| Lazertinib | 5 nM[3] | 20.6 nM[3] | 1.7 nM[3] | 2 nM[3] | 76 nM[3] | ~4-15x |
| Almonertinib | 0.21 nM (T790M/Del19)[4][5][6] | 0.29 nM (T790M/L858R)[4][5][6] | 0.21 nM[4][5][6] | 0.29 nM[4][5][6] | 3.39 nM[4][5][6] | ~10-15x |
| Furmonertinib | N/A | N/A | N/A | N/A | N/A | N/A |
Note: IC50 values can vary depending on the specific cell lines and assay conditions used. The selectivity ratio is an approximation based on the provided data.
Clinical Efficacy and Safety: A Comparative Overview
The clinical development of these third-generation inhibitors has been marked by several pivotal Phase III clinical trials that have established their superiority over earlier-generation EGFR TKIs in the first-line treatment of EGFR-mutated advanced NSCLC.
| Trial (Inhibitor) | Comparator | Median PFS (months) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |
| FLAURA (Osimertinib) | Gefitinib or Erlotinib | 18.9 vs. 10.2[7] | 77% vs. 69%[7] | Rash, Diarrhea, Interstitial Lung Disease |
| LASER301 (Lazertinib) | Gefitinib | 20.6 vs. 9.7[8] | 76% vs. 76%[8] | Paresthesia, Rash, Diarrhea |
| AENEAS (Almonertinib) | Gefitinib | 19.3 vs. 9.9[9] | 73.8% vs. 72.1%[9] | Anemia, Increased ALT/AST, Rash |
| FURLONG (Furmonertinib) | Gefitinib | 20.8 vs. 11.1[10] | N/A | Diarrhea, Rash, Increased ALT |
Central Nervous System (CNS) Activity
Brain metastases are a frequent and challenging complication in patients with EGFR-mutant NSCLC. Third-generation inhibitors have demonstrated significant efficacy in treating and preventing CNS metastases due to their ability to penetrate the blood-brain barrier.
| Inhibitor | Key CNS Efficacy Data |
| Osimertinib | In the FLAURA trial, CNS progression events occurred in 6% of patients in the osimertinib group versus 15% in the standard therapy group.[11] The CNS objective response rate in patients with measurable brain metastases was 91% with osimertinib.[12] |
| Lazertinib | In the LASER301 trial, lazertinib significantly improved intracranial PFS compared to gefitinib (28.2 vs. 8.4 months).[13][14] The intracranial ORR was 94% with lazertinib.[13][14] |
| Almonertinib | In the AENEAS trial, almonertinib significantly prolonged median CNS PFS compared to gefitinib (29.0 vs. 8.3 months).[15][16] The confirmed CNS ORR was 85.7% with aumolertinib.[15][16] |
| Furmonertinib | In the FURLONG study, furmonertinib demonstrated a significant improvement in CNS PFS compared to gefitinib (20.8 vs. 9.8 months).[10][17][18] The CNS ORR was 91% in patients treated with furmonertinib.[10][19] |
Resistance Mechanisms
Despite the impressive efficacy of third-generation EGFR inhibitors, acquired resistance inevitably develops. The most well-characterized on-target resistance mechanism is the emergence of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these inhibitors. Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET or HER2 amplification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and point of inhibition by third-generation TKIs.
Caption: General experimental workflow for evaluating third-generation EGFR inhibitors.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (Luminescent)
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of the compounds.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Third-generation EGFR inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the EGFR inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of the plate.
-
Enzyme and Substrate Addition: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Reaction Initiation: To start the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an EGFR inhibitor.
Materials:
-
NSCLC cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M)
-
Complete cell culture medium
-
Third-generation EGFR inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is used to assess the effect of EGFR inhibitors on the phosphorylation status of EGFR and downstream signaling proteins like AKT.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Third-generation EGFR inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (e.g., PVDF), and Western blot apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Serum-starve the cells for 12-24 hours. Pre-treat with the EGFR inhibitor at various concentrations for 2-6 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
References
- 1. onclive.com [onclive.com]
- 2. Expert consensus on the use of third-generation EGFR-TKIs in EGFR-mutated advanced non-small cell lung cancer with various T790M mutations post-resistance to first-/second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Almonertinib - MedChem Express [bioscience.co.uk]
- 7. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 8. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Patient-reported outcomes for the phase 3 FURLONG study of furmonertinib versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Central Nervous System Outcomes of Lazertinib Versus Gefitinib in EGFR-Mutated Advanced NSCLC: A LASER301 Subset Analysis - FCS Hematology Oncology Review [fcshemoncreview.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Central nervous system efficacy of aumolertinib versus gefitinib in patients with untreated, EGFR‐mutated, advanced non‐small cell lung cancer: data from a randomized phase III trial (AENEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central nervous system efficacy of aumolertinib versus gefitinib in patients with untreated, EGFR-mutated, advanced non-small cell lung cancer: data from a randomized phase III trial (AENEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 18. frontiersin.org [frontiersin.org]
- 19. ascopubs.org [ascopubs.org]
Validation of AZ-5104 as a Primary Active Metabolite of Osimertinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care for non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations. Following administration, osimertinib is metabolized into several compounds, with AZ-5104 emerging as a key pharmacologically active metabolite. This guide provides a comprehensive comparison of osimertinib and this compound, summarizing the experimental data that validates the significant contribution of this compound to the parent drug's overall efficacy and toxicity profile.
Metabolism and Pharmacokinetics
In humans, osimertinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 through oxidation and dealkylation[1][2][3]. One of the main metabolic pathways is the demethylation of the indole N-methyl group, which produces the active metabolite this compound[3][4]. At steady state, the plasma exposure of this compound is approximately 10% of the exposure to osimertinib[2]. Both compounds are substrates of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which can limit their brain accumulation[5][6].
Data Presentation: Comparative In Vitro Potency
This compound demonstrates a similar pharmacological profile to osimertinib, acting as a potent, irreversible inhibitor of EGFR. However, preclinical studies reveal that this compound is more potent against EGFR-mutant cell lines while exhibiting a reduced selectivity margin against wild-type (WT) EGFR, which may contribute to a different toxicity profile[7][8]. The following table summarizes the comparative inhibitory concentrations (IC50) of both compounds against various EGFR forms and cell lines.
| Target / Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | This compound IC50 (nM) | Reference(s) |
| Enzymatic Assay | ||||
| EGFR | L858R/T790M | Not specified | <1 - 1 | [9][10] |
| EGFR | L858R | Not specified | 6 | [9][10] |
| EGFR | L861Q | Not specified | 1 | [9][10] |
| EGFR | Wild-Type | Not specified | 25 | [9][10] |
| Cellular Phosphorylation Assay | ||||
| H1975 | L858R/T790M | Not specified | 2 | [8] |
| PC-9VanR | Exon 19 del/T790M | Not specified | 1 | [8] |
| PC-9 | Exon 19 del | Not specified | 2 | [8] |
| LOVO | Wild-Type | Not specified | 33 | [8] |
| H2073 | Wild-Type | Not specified | 53 | [8] |
| Cell Viability Assay | ||||
| H1975 | T790M/L858R | Not specified | 3.3 | [10] |
| PC-9 | Exon 19 del | Not specified | 2.6 | [10] |
| Calu 3 | Wild-Type | Not specified | 80 | [10] |
| NCI-H2073 | Wild-Type | Not specified | 53 | [10] |
In Vivo Validation
Preclinical xenograft models have confirmed the potent anti-tumor activity of this compound. In mouse models with EGFR-sensitizing and T790M mutations, orally administered this compound (at doses of 5 mg/kg/day) was effective in inducing significant and sustained tumor regression[8][9][10]. These studies underscore that this compound independently contributes to the overall anti-cancer efficacy observed with osimertinib treatment.
Contribution to Clinical Activity and Adverse Events
The dual activity of both osimertinib and this compound is critical to understanding the drug's therapeutic potential. Mathematical modeling of the combined pharmacokinetic-pharmacodynamic relationship has shown that both molecules contribute to the inhibition of EGFR phosphorylation in tumors[7][11]. However, the higher potency of this compound against WT-EGFR is linked to some of the dose-limiting toxicities of osimertinib[12]. Studies have found significant associations between higher plasma concentrations of this compound and the incidence of grade ≥ 2 adverse events, including diarrhea[4][13].
Experimental Protocols
Below are the detailed methodologies for key experiments used in the validation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific EGFR kinase mutations.
-
Methodology: Kinase assays are performed using peptide or protein substrates in a filter-binding radioactive ATP transferase assay[10].
-
Recombinant EGFR protein (mutant or wild-type) is incubated with the test compound (osimertinib or this compound) at varying concentrations.
-
A peptide substrate and radioactively labeled ATP (e.g., [γ-³³P]ATP) are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane, which binds the phosphorylated peptide.
-
Unbound radioactive ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cellular EGFR Phosphorylation Assay
-
Objective: To measure the inhibition of EGFR phosphorylation in cancer cell lines.
-
Methodology:
-
Human cancer cell lines with specific EGFR mutations (e.g., NCI-H1975 for T790M/L858R, PC-9 for exon 19 deletion) are cultured under standard conditions.
-
Cells are serum-starved and then treated with a range of concentrations of osimertinib or this compound for a set period (e.g., 2 hours).
-
Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Phosphorylated EGFR (pEGFR) and total EGFR levels are quantified using methods such as ELISA or Western blotting with specific antibodies.
-
The ratio of pEGFR to total EGFR is calculated, and IC50 values are determined by non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are subcutaneously implanted with human NSCLC cells (e.g., NCI-H1975)[7].
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, osimertinib, this compound).
-
The test compound (this compound) is administered orally once daily at a specified dose (e.g., 5 mg/kg)[10].
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
The study is concluded after a predetermined period or when tumors in the control group reach a maximum size. Efficacy is assessed by comparing tumor growth inhibition between the treated and vehicle groups.
-
Pharmacokinetic Analysis
-
Objective: To determine the concentration of osimertinib and this compound in plasma over time.
-
Methodology: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for quantification[14].
-
Blood samples are collected from subjects (human or animal) at various time points after drug administration.
-
Plasma is separated by centrifugation.
-
Proteins in the plasma samples are precipitated using a solvent like acetonitrile.
-
After centrifugation, the supernatant is injected into the UPLC-MS/MS system.
-
The compounds are separated on a C18 column using a gradient elution mobile phase[14].
-
Detection is performed using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to track specific ion transitions for osimertinib and this compound[14].
-
Concentrations are determined by comparing the peak areas to a standard curve.
-
Mandatory Visualization
The following diagrams illustrate the metabolic activation of osimertinib and its mechanism of action on the EGFR signaling pathway.
Caption: Metabolic conversion of osimertinib to this compound and their shared inhibition of the EGFR pathway.
Caption: Workflow for the validation of this compound from in vitro characterization to in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a UPLC-MS/MS method for quantification of osimertinib (AZD9291) and its metabolite AZ5104 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ-5104 and Other Covalent Inhibitors Targeting EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AZ-5104, the active metabolite of the third-generation EGFR inhibitor osimertinib, and other prominent covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). This objective comparison, supported by experimental data, aims to inform research and development efforts in the field of oncology therapeutics.
Introduction to Covalent EGFR Inhibition
Covalent inhibitors represent a paradigm shift in kinase drug discovery, offering prolonged target engagement and the potential to overcome acquired resistance mechanisms that limit the efficacy of reversible inhibitors. By forming a stable, covalent bond with a specific amino acid residue within the target protein's active site, these inhibitors can achieve durable suppression of signaling pathways critical for tumor growth and survival. The focus of this guide is on covalent inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC) and other malignancies. We will delve into a comparative analysis of this compound against its parent drug, osimertinib, and the second-generation inhibitor, afatinib.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound, osimertinib, and afatinib against various EGFR isoforms, including wild-type (WT) and clinically relevant mutant forms. The data, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity), have been compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparative IC50 Values of Covalent EGFR Inhibitors (Enzymatic Assay)
| Inhibitor | EGFR WT (nM) | EGFR L858R (nM) | EGFR Exon 19 Del (nM) | EGFR L858R/T790M (nM) | EGFR Exon 19 Del/T790M (nM) |
| This compound | 25[1] | 6[1] | ~2 | 1[1] | ~2 |
| Osimertinib | 493.8[2] | ~15 | 12.92[2] | 11.44[2] | ~15 |
| Afatinib | 0.5[3] | 0.4[3] | 0.2 | 10[3] | ~10 |
Table 2: Comparative IC50 Values of Covalent EGFR Inhibitors (Cell-Based Assays)
| Inhibitor | Cell Line (EGFR Status) | IC50 (nM) |
| This compound | H1975 (L858R/T790M) | 2[1] |
| PC-9 (Exon 19 Del) | 2[1] | |
| LoVo (WT) | 33[1] | |
| Osimertinib | H1975 (L858R/T790M) | 5 - 15[4][5] |
| PC-9 (Exon 19 Del) | 0.8 - 13[4] | |
| A431 (WT) | ~597 | |
| Afatinib | H1975 (L858R/T790M) | 57 - 80[4][6] |
| PC-9 (Exon 19 Del) | 0.8[4] | |
| A431 (WT) | 30 - 31[4][6] |
Table 3: Comparative Kinetic Parameters of Covalent EGFR Inhibitors
| Inhibitor | EGFR Isoform | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| Osimertinib | WT | ~41 | ~0.001 | ~2.8 x 10⁴[7] |
| L858R | ~4.7 | ~0.003 | ~6.4 x 10⁵ | |
| L858R/T790M | ~4.7 | ~0.0066 | ~1.4 x 10⁶[7] | |
| Afatinib | WT | 0.16 | 0.0021 | 1.3 x 10⁷[8] |
| L858R | 0.7 | - | - | |
| L858R/T790M | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.
The diagram above illustrates the canonical EGFR signaling pathways. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways culminate in the nucleus, promoting cellular processes essential for tumor growth. Covalent inhibitors like this compound, osimertinib, and afatinib physically block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and halting these downstream signals.
This workflow outlines the key experimental steps for characterizing covalent EGFR inhibitors. It begins with biochemical assays to determine intrinsic potency and kinetic parameters. Subsequently, cell-based assays are employed to assess the inhibitor's effect on cell viability and its ability to block EGFR signaling within a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Viability (MTT/MTS) Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Covalent inhibitors (this compound, Osimertinib, Afatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized MTS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for EGFR Pathway Inhibition
Objective: To assess the effect of inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Covalent inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the inhibitors at desired concentrations for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
Protocol 3: Biochemical Kinase Assay for Kinetic Parameter Determination
Objective: To determine the kinetic parameters (K_i and k_inact) of covalent inhibitors against purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR kinase domains (WT and mutants)
-
Covalent inhibitors
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, MnCl₂, and DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup: In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Time-Course Measurement: Monitor the progress of the reaction over time by measuring the amount of ADP produced at different time points using the ADP-Glo™ assay, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the product formation over time for each inhibitor concentration.
-
Fit the progress curves to the appropriate kinetic models for irreversible inhibition to determine the observed rate of inactivation (k_obs) at each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), from which the inhibition constant (K_i) can be calculated.
-
Comparative Discussion
The compiled data reveals distinct profiles for this compound, osimertinib, and afatinib.
Potency and Selectivity: this compound, the active metabolite of osimertinib, demonstrates greater potency against both mutant and wild-type EGFR compared to its parent drug.[7] This increased potency, however, comes at the cost of a reduced selectivity margin between mutant and wild-type EGFR. In contrast, osimertinib was specifically designed for high selectivity for mutant EGFR over wild-type EGFR to minimize off-target toxicities.[2][9] Afatinib, a second-generation inhibitor, exhibits potent activity against wild-type EGFR and activating mutations but is less effective against the T790M resistance mutation compared to third-generation inhibitors.[3][4]
Mechanism of Action: All three inhibitors act as irreversible covalent binders to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent bond formation is crucial for their sustained inhibitory activity. The efficiency of this covalent modification, as reflected by the k_inact/K_i values, is a key determinant of their overall potency. Osimertinib's high efficiency against the L858R/T790M double mutant underscores its clinical efficacy in overcoming acquired resistance.[9]
Clinical Implications: The distinct biochemical and cellular profiles of these inhibitors have direct clinical relevance. The high potency and broad activity of afatinib make it an effective first-line treatment for patients with common EGFR mutations. Osimertinib's selectivity for mutant EGFR, particularly the T790M resistance mutation, has established it as a standard of care in both the first-line setting and for patients who have progressed on earlier-generation inhibitors. The higher potency of this compound contributes to the overall efficacy of osimertinib in vivo, as it is a major circulating metabolite.[10]
Conclusion
This comparative analysis highlights the nuances in the pharmacological profiles of this compound, osimertinib, and afatinib. While all are effective covalent inhibitors of EGFR, their differences in potency, selectivity, and kinetic parameters translate to distinct clinical applications. This compound's high potency as a metabolite of osimertinib is a significant contributor to the latter's clinical success. A thorough understanding of these comparative aspects, supported by robust experimental data and clear methodologies, is essential for the continued development of next-generation covalent inhibitors with improved efficacy and safety profiles for the treatment of EGFR-driven cancers.
References
- 1. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tyrosine kinase inhibitor-induced interferon response positively associates with clinical response in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potentiation of Osimertinib's Efficacy by its Active Metabolite, AZ-5104: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of osimertinib and its principal active metabolite, AZ-5104, elucidating the significant contribution of this compound to the clinical efficacy of the parent drug. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1] Following oral administration, osimertinib is metabolized in vivo to at least two pharmacologically active metabolites, this compound and AZ-7550.[2] Notably, this compound, a des-methyl metabolite, demonstrates greater potency against certain EGFR mutations and wild-type EGFR compared to its parent compound, thereby playing a crucial role in the overall therapeutic effect of osimertinib.[1][3]
Data Presentation: In Vitro Potency and In Vivo Efficacy
The following tables summarize the quantitative data comparing the inhibitory activities of osimertinib and this compound.
Table 1: Comparative In Vitro Potency (IC50, nM) of Osimertinib and this compound against EGFR Mutant and Wild-Type Cell Lines.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | This compound IC50 (nM) | Reference |
| PC9 | Exon 19 deletion | 16 | 6 | [1] |
| NCI-H1975 | L858R/T790M | 15 | 2 | [1] |
| LoVo | Wild-Type | 490 | 25 | [1] |
| H1975 | L858R/T790M | - | 2 | [3] |
| PC-9VanR | Exon 19 deletion/T790M | - | 1 | [3] |
| H2073 | Wild-Type | - | 53 | [3] |
Table 2: Comparative In Vivo Efficacy of Osimertinib and this compound in Xenograft Models.
| Xenograft Model | EGFR Mutation | Compound | Dose | Tumor Growth Inhibition (TGI) / Regression | Reference |
| H2073-SVD | Exon 20 Insertion | Osimertinib | 25 mg/kg, once daily | 65% TGI (p<0.001) at day 14 | [4] |
| H2073-SVD | Exon 20 Insertion | This compound | MTD | 95% TGI (p<0.001) at day 14 | [4] |
| H2073-ASV | Exon 20 Insertion | Osimertinib | 25 mg/kg, once daily | 82% TGI (p<0.001) at day 14 | [4] |
| H2073-ASV | Exon 20 Insertion | This compound | MTD | 95% TGI (p<0.001) at day 14 | [4] |
| LXF2478 | M766_A767insASV | Osimertinib | 25 mg/kg, once daily | 87% TGI (p<0.001) at day 14 | [4] |
| LXF2478 | M766_A767insASV | This compound | 25 mg/kg, once daily | 81% TGI (p<0.001) at day 14 | [4] |
| LU0387 | H773_V774insNPH | Osimertinib | 25 mg/kg, once daily | 71% TGI (p<0.001) at day 15 | [4] |
| LU0387 | H773_V774insNPH | This compound | 50mg/kg (7 days), 25mg/kg (7 days) | 86% regression (p<0.001) at day 15 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.[6][7]
-
Compound Treatment: The following day, cells are treated with serial dilutions of osimertinib or this compound and incubated for 72 hours.[7]
-
MTT Addition: 20 µL of 5 mg/mL MTT solution in PBS is added to each well and the plate is incubated for 3.5 hours at 37°C.[7]
-
Solubilization: The medium is carefully removed, and 150 µL of MTT solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: The plate is agitated on an orbital shaker for 15 minutes, and the absorbance is read at 590 nm with a reference wavelength of 620 nm.[7]
Western Blot for Phospho-EGFR (pEGFR)
Western blotting is used to detect the levels of phosphorylated EGFR, a key indicator of EGFR pathway activation.
-
Sample Preparation: Cells are treated with osimertinib or this compound for the desired time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Protein concentration is determined using a BCA assay.[8]
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.[8][9]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.[9] The membrane is then incubated with a primary antibody against pEGFR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: The signal is detected using an ECL substrate and a digital imager.[8]
Murine Xenograft Model
In vivo efficacy is assessed using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human NSCLC cells (e.g., PC-9, NCI-H1975) are subcutaneously injected into the flank of nude mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11] Mice are then randomized into treatment and control groups.[10][11]
-
Drug Administration: Osimertinib or this compound is administered orally (p.o.) or via intraperitoneal injection (i.p.) at the specified doses and schedule.[10][12]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers twice a week, and tumor volume is calculated using the formula: (length x width²) / 2.[10][11]
-
Efficacy Evaluation: Treatment efficacy is determined by calculating the percentage of tumor growth inhibition (TGI) or tumor regression compared to the vehicle-treated control group.[13]
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by osimertinib and this compound.
Caption: EGFR signaling pathway and inhibition by osimertinib/AZ-5104.
Experimental Workflow: In Vitro Cell Viability Assay
The diagram below outlines the typical workflow for an in vitro cell viability assay.
Caption: Workflow for an in vitro cell viability (MTT) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AZ-5104: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
AZ-5104, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), is a potent inhibitor of EGFR, particularly against mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1] Understanding its cross-reactivity profile against other tyrosine kinases is crucial for elucidating its full spectrum of biological activity and anticipating potential off-target effects. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data and detailed methodologies.
On-Target and Off-Target Activity of this compound
This compound demonstrates high potency against various forms of the EGFR. However, like its parent compound, it exhibits a degree of cross-reactivity with other kinases, primarily within the ErbB family.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary targets and potential off-targets is summarized in the table below. The data for off-target kinases is primarily based on the profiling of its parent compound, AZD9291, as studies indicate a similar cross-reactivity profile for this compound.[1]
| Kinase Target | IC50 (nM) | Comments |
| Primary Targets | ||
| EGFR (L858R/T790M) | 1 | Double mutant, resistant to earlier generation TKIs. |
| EGFR (L858R) | 6 | Activating mutation. |
| EGFR (L861Q) | 1 | Activating mutation. |
| EGFR (wild-type) | 25 | |
| ErbB4 | 7 | Member of the ErbB family of receptor tyrosine kinases. |
| Potential Off-Targets (based on AZD9291 profiling) | ||
| ErbB2 (HER2) | >60% inhibition at 1µM | Member of the ErbB family. |
| ACK1 (TNK2) | >60% inhibition at 1µM | Non-receptor tyrosine kinase. |
| ALK | >60% inhibition at 1µM | Anaplastic lymphoma kinase. |
| BLK | >60% inhibition at 1µM | B lymphoid tyrosine kinase. |
| BRK (PTK6) | >60% inhibition at 1µM | Breast tumor kinase. |
| MLK1 (MAP3K9) | >60% inhibition at 1µM | Mixed-lineage kinase 1. |
| MNK2 (MKNK2) | >60% inhibition at 1µM | MAP kinase-interacting serine/threonine-protein kinase 2. |
Note: The IC50 values for the primary targets were obtained from direct biochemical assays of this compound. The data for potential off-targets are based on a kinome scan of the parent compound, AZD9291, at a concentration of 1µM, which showed greater than 60% inhibition of the listed kinases. The active metabolites of AZD9291, including this compound, were shown to have a similar secondary target profile.[1]
Signaling Pathway Context
The primary mechanism of action of this compound is the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. However, its off-target activity on other kinases could potentially modulate other signaling cascades.
References
A Comparative Benchmark of AZ-5104 Against Novel EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AZ-5104, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib, against a selection of novel EGFR TKIs. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and novel EGFR TKIs against various EGFR mutations and related kinases. Data has been compiled from multiple preclinical studies.
Table 1: In Vitro Potency (IC50, nM) Against Clinically Relevant EGFR Mutations
| Compound | EGFR L858R/T790M | EGFR ex19del | EGFR L858R | EGFR T790M | EGFR ex20ins | Wild-Type EGFR | Reference(s) |
| This compound | <1 - 3.3 | 2.6 - 5 | 6 | 2 | - | 25 - 80 | [1][2] |
| Mobocertinib | - | - | - | - | 4.3 - 22.5 | 34.5 | [3][4] |
| CLN-081 | - | - | - | - | - | - | [5][6] |
| Lazertinib | 2 | 5 | 20.6 | 1.7 | - | 76 | [2][7] |
Note: IC50 values can vary between different assays and experimental conditions. Direct comparison should be made with caution when data is from separate studies.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Other Inhibited Kinases (>50% inhibition at 1 µM) | Reference(s) |
| This compound | Mutant EGFR | ErbB2, ErbB4 | [1] |
| Mobocertinib | EGFR (including ex20ins), HER2 | HER4, BLK, and 24 other kinases | [3][8] |
| CLN-081 | Mutant EGFR (including ex20ins) | Selective for mutant over wild-type EGFR | [9][10] |
| Lazertinib | Mutant EGFR | Low activity against wild-type EGFR, ErbB2, and ErbB4 | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition/Regression | Reference(s) |
| This compound | LU0387 (H773_V774insNPH) | 50 mg/kg, daily | Significant tumor growth inhibition | [11] |
| This compound | LXF2478 (M766_A767insASV) | 25 mg/kg, daily | Significant tumor growth inhibition | [11] |
| Mobocertinib | Ba/F3 ASV xenograft | - | Tumor regression | [12] |
| Mobocertinib | LU0387 (NPH) | 30 mg/kg, daily | 87% tumor regression | [13] |
| CLN-081 | Genetically engineered mouse models (EGFR ins20) | Dose-dependent | Prolonged survival | [14] |
| Lazertinib | H1975 intracranial model | 10 mg/kg, single dose | Higher uptake in intracranial tumors vs. plasma | [15] |
| Lazertinib | HepG2/adr xenograft | 10 mg/kg, daily | No significant tumor inhibition alone | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the concentration of an inhibitor required to block 50% of EGFR kinase activity (IC50).
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound and novel TKIs)
-
32P-ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP (and 32P-ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify kinase activity:
-
Radiometric assay: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ assay: Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and measure the luminescence.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with TKIs.
Materials:
-
Cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of TKIs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line suspension or patient-derived tumor fragments
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells or implant tumor fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Utility of Mobocertinib in the Treatment of NSCLC – Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lazertinib | EGFR | TargetMol [targetmol.com]
- 8. dovepress.com [dovepress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. TAS6417/CLN-081 Is a Pan-Mutation-Selective EGFR Tyrosine Kinase Inhibitor with a Broad Spectrum of Preclinical Activity against Clinically Relevant EGFR Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lazertinib improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Alliances: A Comparative Guide to AZ-5104 Combination Therapies in Oncology Research
For Immediate Release
In the intricate landscape of oncology drug development, the exploration of synergistic drug combinations holds the key to overcoming therapeutic resistance and enhancing anti-tumor efficacy. This guide offers a comprehensive comparison of the synergistic effects of AZ-5104, a potent and active metabolite of the third-generation EGFR inhibitor osimertinib, with other targeted cancer therapies. This document is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of available preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
It is critical to note that while this compound is a key mediator of osimertinib's activity, a significant portion of the available research focuses on the parent drug. This guide will leverage data from osimertinib combination studies as a strong proxy for the potential synergistic activities of this compound, with the understanding that the metabolite is a primary contributor to the observed effects.
Overcoming Resistance: this compound in Combination with BCL-2/xL and SHP2 Inhibitors
The development of acquired resistance remains a formidable challenge in targeted cancer therapy. This section delves into two promising combination strategies aimed at circumventing resistance mechanisms to EGFR inhibition: co-targeting the BCL-2 family of anti-apoptotic proteins and inhibiting the downstream signaling mediator SHP2.
This compound and Navitoclax: A Dual Assault on Survival and Proliferation
A key mechanism of resistance to EGFR inhibitors involves the upregulation of anti-apoptotic proteins, such as BCL-2 and BCL-xL, which allows cancer cells to evade cell death. The combination of an EGFR inhibitor with a BCL-2/xL inhibitor like navitoclax presents a rational approach to simultaneously suppress proliferative signaling and promote apoptosis.
A notable phase Ib clinical trial (ETCTN 9903) has explored the combination of osimertinib and navitoclax in patients with EGFR-mutant non-small cell lung cancer (NSCLC) who have developed resistance to prior EGFR tyrosine kinase inhibitor (TKI) therapy.[1][2] The study design included the measurement of plasma concentrations of both osimertinib and its active metabolite, this compound, underscoring the relevance of this data to understanding the combination's activity.[2]
Table 1: Clinical Trial Data for Osimertinib and Navitoclax Combination (ETCTN 9903)
| Parameter | Finding |
| Patient Population | EGFR-mutant NSCLC with prior TKI exposure |
| Best Response (Dose Escalation, n=18) | 11% Partial Response, 67% Stable Disease[1] |
| Median Progression-Free Survival (Expansion Cohort) | 16.8 months[1] |
| Recommended Phase 2 Dose (RP2D) | Osimertinib 80 mg daily + Navitoclax 150 mg daily[1][2] |
Experimental Protocol: Phase Ib Clinical Trial (ETCTN 9903)
-
Study Design: This was a single-arm, phase Ib study involving dose escalation and expansion cohorts.[1]
-
Patient Cohort: The trial enrolled patients with advanced EGFR-mutant NSCLC who had previously been treated with a TKI.[1]
-
Treatment Regimen: Osimertinib and navitoclax were administered orally on a daily basis, with dose levels adjusted across different cohorts.[1][2]
-
Pharmacokinetic Analysis: Plasma levels of osimertinib, this compound, and navitoclax were quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2]
-
Efficacy Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[1]
Caption: Dual inhibition of EGFR-driven proliferation and BCL-2-mediated survival.
This compound and SHP2 Inhibitors: Deepening the Blockade of RAS-MAPK Signaling
The SHP2 protein tyrosine phosphatase is a critical node in the RAS-MAPK signaling cascade, which is often reactivated in tumors that develop resistance to EGFR inhibitors. A therapeutic strategy involving the concurrent inhibition of both EGFR and SHP2 aims to achieve a more profound and durable suppression of this oncogenic pathway.
Preclinical investigations have demonstrated that combining osimertinib with a SHP2 inhibitor can effectively overcome resistance in EGFR-mutant NSCLC models. These studies have shown that the combination leads to superior inhibition of tumor cell proliferation in vitro and more significant tumor regression in in vivo models when compared to monotherapy.
Table 2: Representative Preclinical Synergy Data for EGFR and SHP2 Inhibitor Combination
| Cell Line | Drug Combination | Combination Index (CI) | Effect |
| EGFR-mutant NSCLC | This compound (as Osimertinib) + SHP2 Inhibitor | < 1 | Synergistic |
Note: This table represents the expected outcome based on the qualitative descriptions in the literature, as specific quantitative CI values for this compound combinations were not available in the searched results.
Experimental Protocol: General In Vitro Synergy Assessment
-
Cell Culture: EGFR-mutant NSCLC cell lines, including those with acquired resistance to EGFR inhibitors, are cultured under standard conditions.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, a SHP2 inhibitor, and the combination of both drugs for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: The effect on cell proliferation is quantified using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Calculation: The dose-response data is analyzed using software like CompuSyn to calculate the Combination Index (CI), based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Pathway Analysis: Western blotting is performed to analyze the phosphorylation status of key downstream signaling proteins, such as ERK and AKT, to confirm pathway inhibition.
Caption: Vertical inhibition of the EGFR-RAS-MAPK signaling cascade.
Conclusion
The exploration of combination therapies involving this compound, a key active metabolite of osimertinib, represents a promising frontier in overcoming resistance and improving outcomes for patients with EGFR-mutant cancers. The synergistic potential observed with agents targeting parallel survival pathways, such as the BCL-2 family, and downstream signaling nodes, like SHP2, highlights the importance of a multi-pronged therapeutic approach. Further preclinical studies specifically designed to quantify the synergistic effects of this compound in combination with a broader range of anti-cancer agents are warranted to fully elucidate its therapeutic potential and guide the rational design of future clinical trials.
References
Differential Efficacy of Osimertinib and its Active Metabolite AZ-5104 Across NSCLC Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations has seen a paradigm shift in treatment with the advent of targeted therapies. Osimertinib (formerly AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI), and its principal active metabolite, AZ-5104, have demonstrated significant clinical activity. However, the response to this therapeutic agent is not uniform across all NSCLC subtypes. This guide provides a detailed comparison of the efficacy of osimertinib and this compound in various NSCLC contexts, supported by experimental data, to inform further research and drug development.
Mechanism of Action
Osimertinib is an irreversible EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its active metabolite, this compound, is formed through demethylation and also potently inhibits mutant EGFR.[2][3][4] Both compounds covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of downstream signaling pathways and subsequent suppression of tumor growth.[1]
Comparative Efficacy Data
The following tables summarize the in vitro potency of this compound and osimertinib against various EGFR mutations and cell lines, providing a quantitative comparison of their activity.
Table 1: Comparative IC50 Values of this compound and Osimertinib Against Purified EGFR Kinases
| EGFR Mutant | This compound IC50 (nM) | Osimertinib (AZD9291) IC50 (nM) |
| EGFRL858R/T790M | 1 | <1 |
| EGFRL858R | 6 | Not explicitly stated in provided snippets |
| EGFRL861Q | 1 | Not explicitly stated in provided snippets |
| EGFR (Wild-Type) | 25 | Not explicitly stated in provided snippets |
| ErbB4 | 7 | Not explicitly stated in provided snippets |
Data sourced from MedchemExpress and Selleck Chemicals product descriptions.[5][4]
Table 2: Comparative IC50 Values for Inhibition of EGFR Phosphorylation in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib (AZD9291) IC50 (nM) |
| H1975 | L858R/T790M | 2 | Not explicitly stated in provided snippets |
| PC-9VanR | Exon 19 deletion/T790M | 1 | Not explicitly stated in provided snippets |
| PC-9 | Exon 19 deletion | 2 | Not explicitly stated in provided snippets |
| H2073 | Wild-Type | 53 | Not explicitly stated in provided snippets |
| LOVO | Wild-Type | 33 | Not explicitly stated in provided snippets |
Data sourced from MedchemExpress product description.[5]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and osimertinib against purified EGFR kinase domains with various mutations.
Methodology:
-
Recombinant human EGFR protein (wild-type or with specific mutations) was used.
-
Kinase activity was measured using a filter-binding radioactive ATP transferase assay.
-
The compounds (this compound or osimertinib) were serially diluted and incubated with the kinase and a peptide or protein substrate.
-
The reaction was initiated by the addition of [γ-³²P]ATP.
-
Following incubation, the reaction mixtures were transferred to a phosphocellulose filter membrane to capture the phosphorylated substrate.
-
Unincorporated [γ-³²P]ATP was washed away.
-
The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.[4]
Cell-Based EGFR Phosphorylation Assays
Objective: To assess the ability of this compound and osimertinib to inhibit EGFR autophosphorylation in NSCLC cell lines with different EGFR mutation statuses.
Methodology:
-
NSCLC cell lines (H1975, PC-9, etc.) were cultured to 70-80% confluency.
-
Cells were serum-starved for 24 hours to reduce basal EGFR phosphorylation.
-
The cells were then treated with varying concentrations of this compound or osimertinib for a specified period (e.g., 2 hours).
-
Following drug treatment, cells were stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein lysate were subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
The intensity of the p-EGFR and total EGFR bands was quantified, and the ratio of p-EGFR to total EGFR was calculated.
-
IC50 values were determined by plotting the percentage of inhibition of EGFR phosphorylation against the drug concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling and inhibition by Osimertinib/AZ-5104.
Caption: Workflow for in vitro efficacy assessment.
Differential Response in NSCLC Subtypes
EGFR Sensitizing Mutations (Exon 19 Deletions and L858R)
Osimertinib is highly effective as a first-line treatment for patients with NSCLC harboring common EGFR sensitizing mutations. The preclinical data for this compound also shows potent inhibition of cell lines with these mutations (e.g., PC-9 with exon 19 deletion). Clinical trials have demonstrated the superiority of osimertinib over first- and second-generation EGFR-TKIs in this setting, with improved progression-free survival.[6]
T790M-Mediated Acquired Resistance
The development of the T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. Osimertinib was specifically designed to overcome this resistance mechanism.[1] Both osimertinib and this compound demonstrate potent inhibition of EGFR with the T790M mutation, as evidenced by the low nanomolar IC50 values against the H1975 (L858R/T790M) and PC-9VanR (Exon 19 deletion/T790M) cell lines.[2][3][4]
Uncommon EGFR Mutations
The efficacy of osimertinib in patients with uncommon EGFR mutations is an area of ongoing investigation. While some uncommon mutations may confer sensitivity, others may be associated with primary resistance. For instance, one case report showed a satisfactory response to osimertinib in a patient with two rare EGFR mutations in exon 21 (p.L833V and p.H835F).[7] However, more comprehensive data is needed to guide treatment decisions for the heterogeneous group of uncommon EGFR mutations.
Mechanisms of Resistance to Osimertinib
Despite the efficacy of osimertinib, acquired resistance inevitably develops. Several mechanisms have been identified, including:
-
MET Amplification: This is a common mechanism of resistance where the MET proto-oncogene is amplified, leading to bypass signaling. Combination therapy with osimertinib and a MET inhibitor, such as crizotinib, has shown promise in overcoming this resistance.[8]
-
Small Cell Lung Cancer (SCLC) Transformation: In some cases, EGFR-mutant NSCLC can transform into SCLC, a neuroendocrine tumor type that is not dependent on EGFR signaling. This transformation is a significant challenge, and treatment typically involves platinum-based chemotherapy.[9]
Alternative Therapeutic Agents
For patients who develop resistance to osimertinib, the choice of subsequent therapy depends on the mechanism of resistance.
Table 3: Alternative/Combination Therapies for Osimertinib-Resistant NSCLC
| Resistance Mechanism | Alternative/Combination Therapy | Rationale |
| MET Amplification | Osimertinib + MET inhibitor (e.g., crizotinib, savolitinib) | Dual blockade of EGFR and MET signaling pathways. |
| SCLC Transformation | Platinum-based chemotherapy (e.g., cisplatin/carboplatin + etoposide) | Standard of care for SCLC. |
| Other bypass track activation (e.g., HER2 amplification, BRAF mutations) | Combination with targeted therapies against the specific bypass pathway | To inhibit the alternative signaling driving tumor growth. |
Conclusion
Osimertinib and its active metabolite this compound are potent inhibitors of sensitizing and T790M-resistant EGFR mutations in NSCLC. While highly effective in these settings, the emergence of acquired resistance through various mechanisms, such as MET amplification and SCLC transformation, necessitates the development of novel therapeutic strategies and combination approaches. Understanding the differential response to osimertinib across various NSCLC subtypes is crucial for optimizing patient outcomes and advancing the field of precision oncology. Further research into the efficacy of osimertinib in uncommon EGFR mutations and the development of therapies to overcome resistance are critical areas for future investigation.
References
- 1. Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AstraZeneca PLC's Tagrisso Shows Potential As A New Standard Of Care In First-Line EGFR-Mutated Lung Cancer At ESMO 2017 Congress - BioSpace [biospace.com]
- 7. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 8. Differential response to a combination of full-dose osimertinib and crizotinib in a patient with EGFR-mutant non-small cell lung cancer and emergent MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Cell Lung Cancer Transformation as a Resistance Mechanism to Osimertinib in Epidermal Growth Factor Receptor-Mutated Lung Adenocarcinoma: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AZ-5104 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of AZ-5104, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and an agonist of the Retinoid-related Orphan Receptor Gamma (RORγ). Understanding and verifying the interaction of small molecules with their intended targets within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and its Cellular Targets
This compound is an active metabolite of the third-generation EGFR inhibitor, Osimertinib (AZD9291). It functions as an irreversible inhibitor of EGFR, including clinically relevant mutant forms such as those with the T790M resistance mutation.[1] Beyond its well-characterized role as an EGFR inhibitor, this compound has been identified as an agonist of RORγ, a nuclear receptor that plays a crucial role in cellular metabolism and immune responses.[2][3] This dual activity necessitates distinct approaches to confirm target engagement for each of its known cellular binding partners.
Methods for Confirming EGFR Target Engagement
The primary mechanism of action of this compound is the inhibition of EGFR kinase activity. Confirmation of target engagement, therefore, focuses on assessing the phosphorylation status of EGFR itself and its downstream signaling components, or directly measuring the binding of this compound to EGFR within the cell.
Western Blotting for Downstream Signaling
A conventional and widely used method to infer target engagement is to measure the phosphorylation levels of key proteins in the EGFR signaling cascade. Inhibition of EGFR by this compound is expected to decrease the phosphorylation of downstream effectors.
Key Downstream Targets:
-
pEGFR (phosphorylated EGFR): Direct measurement of the autophosphorylation of the receptor.
-
pERK1/2 (phosphorylated Extracellular signal-regulated kinase): A key component of the MAPK/ERK pathway.
-
pSTAT3 (phosphorylated Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell growth and proliferation.[2]
-
pSRC (phosphorylated Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that is often activated downstream of EGFR.[2]
Table 1: Comparison of Western Blotting and its Alternatives for pEGFR Detection
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Simple Western) |
| Principle | SDS-PAGE, protein transfer to a membrane, antibody-based detection. | Size-based separation in a capillary, immunodetection within the capillary. |
| Throughput | Low to medium | High |
| Hands-on Time | Several hours to days | Less than 1 hour |
| Sample Volume | 10-50 µg protein per lane | 0.2-5 µg protein per capillary |
| Quantitative | Semi-quantitative | Fully quantitative with a wider dynamic range |
| Reproducibility | Moderate, user-dependent | High |
| Cost per Sample | Lower reagent cost, higher labor cost | Higher reagent and instrument cost, lower labor cost |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is then quantified, typically by Western blotting or other protein detection methods.
In-Cell Kinase Assays
These assays directly measure the enzymatic activity of a target kinase within intact or lysed cells. For this compound, an in-cell kinase assay would quantify the inhibition of EGFR's ability to phosphorylate a specific substrate. Various formats exist, including those that utilize FRET (Förster Resonance Energy Transfer) or luminescence-based readouts.
Methods for Confirming RORγ Target Engagement
As an agonist, this compound is expected to enhance the transcriptional activity of RORγ. Therefore, methods to confirm RORγ engagement focus on measuring the expression of RORγ-dependent genes or the activity of a reporter gene under the control of a RORγ response element.
RORγ Reporter Assays
Reporter gene assays are a common and effective method to assess the activity of nuclear receptors. In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing RORγ response elements. An increase in reporter gene expression upon treatment with this compound indicates agonist activity and target engagement.
Quantitative PCR (qPCR) for RORγ Target Genes
Another approach is to measure the mRNA levels of endogenous genes that are known to be regulated by RORγ. An increase in the expression of these target genes following this compound treatment provides evidence of RORγ engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: RORγ Reporter Gene Assay Principle.
Experimental Protocols
Protocol 1: Western Blot for pEGFR and Downstream Targets
-
Cell Culture and Treatment: Plate cells (e.g., A549, H1975) and grow to 70-80% confluency. Serum-starve cells overnight. Treat with desired concentrations of this compound or vehicle (DMSO) for 1-4 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pEGFR, anti-pERK, anti-total EGFR, anti-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for EGFR
-
Cell Treatment: Treat intact cells in suspension with this compound or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of EGFR by Western blotting as described in Protocol 1. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: RORγ Luciferase Reporter Assay
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T) with a RORγ expression vector and a reporter plasmid containing a RORγ response element driving luciferase expression. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a dilution series of this compound or vehicle.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates RORγ agonism.
Conclusion
Confirming the target engagement of this compound requires a multi-faceted approach that addresses both its EGFR inhibitory and RORγ agonist activities. For EGFR, methods range from the traditional Western blot analysis of downstream signaling pathways to more direct biophysical measurements like CETSA. The choice of method will depend on the specific experimental question, available resources, and desired throughput. For RORγ, reporter gene assays provide a robust and sensitive means to confirm agonist activity. By employing the appropriate combination of these techniques, researchers can confidently validate the cellular mechanism of action of this compound, a crucial step in its continued development as a therapeutic agent.
References
A Comparative Analysis of the Pharmacokinetic Profiles of AZ-5104 and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its major active metabolite, AZ-5104. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers and drug development professionals.
Introduction
Osimertinib (AZD9291) is a potent, irreversible inhibitor of both EGFR-sensitizing mutations (EGFRm) and the T790M resistance mutation, while demonstrating limited activity against wild-type EGFR.[1] Following administration, osimertinib is metabolized, primarily by CYP3A4/5, to form two main active metabolites, this compound and AZ7550.[1][2] At steady state, both metabolites circulate at approximately 10% of the parent drug's exposure.[1][2] Notably, preclinical studies indicate that this compound is more potent than osimertinib against EGFR-mutant cell lines, although it has a lower margin of activity against wild-type EGFR.[3] This guide will focus on a comparative analysis of the pharmacokinetic properties of osimertinib and its key metabolite, this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for osimertinib and this compound in both human (clinical) and preclinical models.
Table 1: Human Pharmacokinetic Parameters (at steady state, 80 mg once daily)
| Parameter | Osimertinib | This compound | Reference |
| Cmax,ss (nmol/L) | 501 | 56 | [4] |
| AUCss (nmol·h/L) | 11,258 | 1,271 | [4] |
| Cmin,ss (nmol/L) | 417 | 52 | [4] |
| Half-life (t½) (h) | 48 (± 2) | Similar to osimertinib | [1][4] |
| Apparent Clearance (CL/F) (L/h) | 14.2 (± 0.3) | 31.5 (± 0.9) | [1][5] |
| Apparent Volume of Distribution (Vd/F) (L) | 986 (± 28) | 207 (± 9) | [1][5] |
Table 2: Preclinical (Rat) Pharmacokinetic Parameters (single oral dose)
| Dose (mg/kg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| 5 | Osimertinib | 50.31 ± 10.32 | 344.00 ± 82.10 |
| 8 | Osimertinib | 100.32 ± 33.12 | 610.92 ± 213.19 |
| 10 | Osimertinib | 120.54 ± 45.67 | 789.06 ± 213.19 |
Data for this compound in this specific preclinical study was not provided in the search results.
Mechanism of Action and Signaling Pathway
Osimertinib and its active metabolite this compound exert their therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[6] This covalent bond blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades inhibited are the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR pathways.
Caption: EGFR Signaling Pathway Inhibition by Osimertinib and this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][7]
Bioanalytical Method for Plasma Sample Analysis
A typical protocol for the quantification of osimertinib and this compound in plasma involves the following steps:
-
Sample Preparation: Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 column with a gradient mobile phase, commonly consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantification of osimertinib, this compound, and an internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentrations of the analytes in the study samples.
The lower limit of quantification for both osimertinib and this compound in plasma has been reported to be approximately 0.05 nmol/L.[4]
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Discussion
The pharmacokinetic profiles of osimertinib and its active metabolite this compound are key to understanding the drug's overall efficacy and safety. Osimertinib exhibits a long half-life of approximately 48 hours in humans, leading to a steady state being achieved after about 15 days of once-daily dosing.[7] The exposure to this compound is about 10% of that of the parent compound at steady state.[1]
While the systemic exposure to this compound is lower than that of osimertinib, its higher potency against EGFR mutations suggests that it likely contributes to the overall clinical activity of the drug.[3] The clearance of this compound is higher than that of osimertinib, while its volume of distribution is smaller.[1][5]
Understanding the distinct and combined pharmacokinetic and pharmacodynamic properties of both the parent drug and its active metabolites is crucial for optimizing dosing strategies and managing potential toxicities in the clinical setting. Further research into the tissue distribution and specific contributions of this compound to both on-target efficacy and off-target effects will continue to be of high interest in the field of oncology drug development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AZ-5104
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of AZ-5104. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Product Information and Physical Properties
This compound is an active metabolite of AZD9291 and functions as a potent inhibitor of mutant Epidermal Growth Factor Receptors (EGFR). Understanding its physical and chemical properties is fundamental to safe handling.
| Property | Value |
| CAS Number | 1421373-98-9 |
| Molecular Formula | C₂₇H₃₁N₇O₂ |
| Molecular Weight | 485.6 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Ethanol |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | For operations with a risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks associated with the handling of this compound.
3.1. Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always consult the most recent version of the SDS for any new or updated safety information.
3.2. Handling the Solid Compound
-
Weighing: When weighing the powder, do so within a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Avoid Dust Formation: Handle the compound gently to minimize the creation of dust.
3.3. Solution Preparation
-
Solvent Selection: Use appropriate solvents as indicated by solubility data (e.g., DMSO, Ethanol).
-
Dissolving: Add the solvent to the solid slowly. Cap the container and mix by gentle swirling or vortexing until fully dissolved. Avoid splashing.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the incident to the laboratory supervisor.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container immediately after use. |
All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
